4-Amino-1,8-naphthalic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7564. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXHMCMCFSNKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215229 | |
| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
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Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6492-86-0 | |
| Record name | 4-Amino-1,8-naphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6492-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006492860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6492-86-0 | |
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| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |
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| Record name | 4-aminonaphthalene-1,8-dicarboxylic anhydride | |
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Foundational & Exploratory
Technical Guide: 4-Amino-1,8-naphthalic anhydride
CAS Number: 6492-86-0
This technical guide provides an in-depth overview of 4-Amino-1,8-naphthalic anhydride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in the development of fluorescent probes and therapeutic agents.
Core Properties and Data
This compound, also known as 6-Aminobenzo[de]isochromene-1,3-dione, is a stable, yellow powder.[1][2] Its core structure, featuring a naphthalimide backbone with an amino group, serves as a versatile scaffold for synthesizing a wide array of derivatives with diverse photophysical and biological properties.[3][4]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 6492-86-0 | [1][5][6] |
| Molecular Formula | C₁₂H₇NO₃ | [1][5] |
| Molecular Weight | 213.19 g/mol | [1][5] |
| Melting Point | 360 °C | [1] |
| Boiling Point | 501.4 ± 33.0 °C (Predicted) | [1] |
| Density | 1.105 g/mL at 25 °C | [1] |
| Purity | ≥95% (Assay) | |
| Appearance | Powder | [1] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. The following protocols are detailed based on established methodologies.
Protocol 1: Three-Step Synthesis from Acenaphthene
A common and optimized laboratory-scale synthesis involves a three-step reaction sequence: nitration, oxidation, and reduction, starting from acenaphthene.[3] This method is advantageous for its potential to improve yield and reduce synthesis costs for large-scale preparation.[3]
Experimental Workflow: Synthesis from Acenaphthene
Caption: Multi-step synthesis of this compound.
Methodology:
-
Nitration of Acenaphthene:
-
Dissolve 3.00 g (19.48 mmol) of acenaphthene in 40 mL of glacial acetic acid in a three-necked flask with stirring.[3]
-
After dissolution (approx. 1 hour), slowly add a mixture of 14 mL of nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes.[3]
-
Maintain the reaction at a controlled temperature for 1 hour.[3]
-
Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitro-acenaphthene.[3] The yield for this step can reach up to 92.16%.[3]
-
-
Oxidation to 4-Nitro-1,8-naphthalic anhydride:
-
Reduction to this compound:
-
Method A (with SnCl₂): Add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the nitro-anhydride mixture to a 50 mL three-necked flask.[3] In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL (2.36 g, 24.00 mmol) of concentrated HCl.[3] Add the SnCl₂ solution to the flask and react.[3] Wash the resulting precipitate with water, alcohol, and acetone.[3]
-
Method B (with H₂/Pd-C): Transfer 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride to a three-necked round bottom flask and dissolve in 165 mL of acetonitrile.[2] Add 0.18 g of Palladium on activated carbon (Pd/C).[2] Stir the solution under a hydrogen (H₂) atmosphere for 72 hours at room temperature.[2]
-
Purify the crude product via filtration and rotary evaporation to yield the final product (yields up to 98%).[2]
-
Protocol 2: Synthesis from 4-Azido-1,8-naphthalenedicarboxylic anhydride
Methodology:
-
Dissolve 1.8 g (7.6 mmol) of 4-Azido-1,8-naphthalenedicarboxylic anhydride in 100 mL of acetonitrile.[1][2]
-
Add 6.5 g (41 mmol) of sodium sulfide to the solution.[1][2]
-
After cooling to room temperature, pour the mixture into ice water.[1][2]
-
Collect the precipitate by filtration and dry under vacuum to yield the target product as a yellow solid (1.3 g, 80% yield).[1][2]
Applications in Research and Drug Development
This compound is a crucial intermediate for synthesizing 1,8-naphthalimide derivatives, which are extensively studied for their applications in chemistry, biology, and medicine due to their high stability, significant Stokes shifts, and high fluorescence quantum yields.[3][4]
Logical Pathway: Applications of this compound
Caption: Application pathways originating from this compound.
Fluorescent Dyes and Molecular Probes
The amino group at the C-4 position of the naphthalimide structure results in yellow compounds with green fluorescence.[8] This property makes its derivatives highly valuable as:
-
Fluorescent Dyes: Used in daylight fluorescent pigments and for dyeing textile and polymeric materials.[8][9]
-
Molecular Probes: Synthesized derivatives can detect organic small molecules, trace element ions, and biomolecules, leveraging their high sensitivity and low detection limits.[3][8] This has promising applications in diagnosing diseases like cancer.[3]
Drug Development and Therapeutic Agents
The 1,8-naphthalimide scaffold is a pharmacophore of interest in medicinal chemistry. Derivatives have shown a wide range of pharmaceutical activities.[3]
-
Anticancer Agents: 4-Amino-1,8-naphthalimide itself has been identified as a novel and potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[10] As a PARP inhibitor, it can potentiate the effects of DNA-damaging agents and radiotherapy, acting as a radiation sensitizer.[10] Studies show it is about 1000-fold more potent in living cells than the well-known PARP inhibitor 3-aminobenzamide.[10]
-
Antiviral and Antimicrobial Agents: Structural modifications of the naphthalimide core have led to the development of compounds with antiviral and antimicrobial properties.[4][9]
Material Science
Derivatives of this compound are explored for their use in advanced materials, including:
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields make them suitable as emitters in OLEDs.[4][9]
-
Liquid-Crystal Displays: Employed as fluorescent dichroic dyes.[8]
This guide underscores the significance of this compound as a foundational molecule in the fields of materials science and drug discovery, offering a versatile platform for the development of novel functional materials and therapeutic interventions.
References
- 1. This compound CAS#: 6492-86-0 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. clausiuspress.com [clausiuspress.com]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. 6492-86-0 this compound AKSci Y3249 [aksci.com]
- 7. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 8. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Properties of 4-Amino-1,8-naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core spectral properties of 4-Amino-1,8-naphthalic anhydride, a key intermediate in the synthesis of fluorescent probes and materials. The document details its characteristic absorption, emission, nuclear magnetic resonance, and infrared spectral data. Comprehensive experimental protocols for acquiring this spectral data are provided, alongside a logical workflow for the complete spectral characterization of the compound. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in drug development and other scientific applications.
Introduction
This compound is a pivotal chemical compound, serving as a foundational building block for a wide array of naphthalimide-based fluorescent dyes. These dyes are of significant interest in the fields of cell biology, drug discovery, and materials science due to their advantageous photophysical properties, including high fluorescence quantum yields, good photostability, and environmentally sensitive emission spectra.[1] A thorough understanding of the spectral characteristics of the parent anhydride is crucial for the rational design and synthesis of novel functional derivatives. This guide summarizes the key spectral data and provides detailed methodologies for their acquisition.
Workflow for Spectral Characterization
A systematic approach is essential for the comprehensive spectral characterization of this compound. The following workflow outlines the key steps from sample preparation to data interpretation.
Caption: Workflow for the spectral characterization of this compound.
UV-Visible Absorption and Fluorescence Properties
The electronic absorption and emission spectra of this compound and its derivatives are characterized by a strong dependence on solvent polarity, a phenomenon known as solvatochromism. The amino group at the 4-position acts as an electron-donating group, leading to an intramolecular charge transfer (ICT) character in the excited state.[2] This results in a significant red-shift of the emission maximum in more polar solvents.
Quantitative Data
While extensive data is available for naphthalimide derivatives, the data for the parent anhydride is less reported. The following table summarizes typical absorption and emission characteristics, primarily based on data from its derivatives and related compounds.
| Spectral Property | Solvent | Wavelength (nm) | Notes |
| Absorption Maxima (λmax) | DMSO | ~402 | Attributed to the Intramolecular Charge Transfer (ICT) band.[2] |
| DMSO | ~284 | Attributed to the naphthalic ring π→π* transition.[2] | |
| Ethanol | ~244 | Blue-shifted in less polar solvents compared to DMSO.[2] | |
| 1-Butanol | ~220 | Further blue-shifted in non-polar solvents.[2] | |
| Emission Maxima (λem) | DMSO | ~529 | Significant red-shift in polar aprotic solvents.[3] |
| DMF | ~529 | Similar emission to DMSO.[3] | |
| Dichloromethane | ~495 | Blue-shifted in less polar solvents.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. The following tables provide the assigned proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.69 | d | 8.4 | H-5 |
| 8.43 | d | 7.2 | H-2 |
| 8.19 | d | 8.5 | H-7 |
| 7.79 | s | - | -NH₂ |
| 7.69 | t | 7.8 | H-6 |
| 6.88 | d | 8.5 | H-3 |
Data sourced from a study on the synthesis of this compound, with assignments based on the provided spectrum in DMSO-d₆.[4]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 162.50 | C=O |
| 160.81 | C=O |
| 154.40 | C-4 |
| 136.39 | C-8a |
| 133.51 | C-5 |
| 133.08 | C-6 |
| 131.18 | C-4a |
| 124.88 | C-2 |
| 119.80 | C-8 |
| 118.76 | C-7 |
| 109.21 | C-1a |
| 102.72 | C-3 |
Data sourced from a study on the synthesis of this compound, with assignments based on the provided spectrum in DMSO-d₆.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The key vibrational modes are summarized in the table below.
FTIR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3472, 3366 | N-H stretching | Primary Amine (-NH₂) |
| 1757, 1688 | C=O stretching | Anhydride Carbonyls |
| ~1636 | N-H bending | Primary Amine (-NH₂) |
| ~1580 | C=C stretching | Aromatic Ring |
| ~1346 | C-N stretching | Aryl-Amine |
| ~1260 | C-O-C stretching | Anhydride |
Note: Peak positions are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific instrument used. Data is compiled from spectra of 4-amino-naphthalimide derivatives.[5]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented in this guide.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound in various solvents.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as DMSO. From this stock, prepare a series of dilutions in the desired spectroscopic grade solvents (e.g., DMSO, ethanol, dichloromethane) to a final concentration of approximately 10-20 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample measurement and record a baseline correction.
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a wavelength range from approximately 200 nm to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the path length and concentration are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λem) and observe the solvatochromic shift.
Methodology:
-
Solution Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Measurement:
-
Set the excitation wavelength to one of the absorption maxima (e.g., ~400 nm).
-
Scan the emission spectrum over a range starting approximately 20 nm above the excitation wavelength to about 700 nm.
-
Record the emission maximum (λem).
-
-
Quantum Yield (Optional): The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or coumarin 153 in acetonitrile) using the comparative method.[5]
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous peak assignments.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FTIR Spectroscopy
Objective: To identify the key functional groups via their vibrational frequencies.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The mixture should be ground to a very fine, homogenous powder.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.
-
-
Measurement:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.
Conclusion
This guide has provided a detailed summary of the core spectral properties of this compound, a compound of significant interest in the development of fluorescent probes. The tabulated data for UV-Vis absorption, fluorescence emission, ¹H and ¹³C NMR, and FTIR, coupled with the detailed experimental protocols, offer a comprehensive resource for researchers. The provided workflow and diagrams aim to facilitate a systematic and thorough spectral characterization, which is fundamental for the quality control and downstream applications of this versatile chemical intermediate.
References
Unveiling the Solid-State Architecture of 4-Amino-1,8-naphthalic Anhydride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural and chemical properties of 4-Amino-1,8-naphthalic anhydride, a key intermediate in the synthesis of fluorescent dyes and functional materials. Tailored for researchers, scientists, and professionals in drug development, this document collates available crystallographic, spectroscopic, and synthetic data to illuminate the molecule's solid-state characteristics and potential applications.
Core Molecular Structure and Physicochemical Properties
This compound (C₁₂H₇NO₃) is a planar, polycyclic aromatic compound. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, extensive data from its parent compound, 1,8-naphthalic anhydride, and various 4-amino-1,8-naphthalimide derivatives provide a strong basis for understanding its molecular geometry and packing behavior. The core structure consists of a naphthalene backbone fused with a cyclic anhydride group, and an amino substituent at the C4 position. This amino group significantly influences the electronic properties and intermolecular interactions of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇NO₃ | [1][2] |
| Molecular Weight | 213.19 g/mol | [1][2] |
| CAS Number | 6492-86-0 | [1][2][3][4] |
| Appearance | Yellow to brown solid/powder | [3] |
| Melting Point | >360 °C | [3] |
| Density | 1.105 g/mL at 25 °C | [3][4] |
| SMILES | Nc1ccc2C(=O)OC(=O)c3cccc1c23 | [2] |
| InChI | 1S/C12H7NO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H,13H2 | [2] |
Expected Crystal Packing and Intermolecular Interactions
Based on the crystal structures of related 1,8-naphthalimide derivatives, the solid-state arrangement of this compound is expected to be dominated by a combination of π-π stacking and hydrogen bonding interactions. The planar naphthalene cores are likely to arrange in offset face-to-face or edge-to-face stacks, a common feature in aromatic compounds that contributes to crystal stability.
The presence of the amino group introduces the potential for intermolecular hydrogen bonds of the N-H···O type, where the amino protons act as hydrogen bond donors and the carbonyl oxygens of the anhydride group on adjacent molecules act as acceptors. These interactions would likely form extended networks, further stabilizing the crystal lattice.
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of 4-nitro-1,8-naphthalic anhydride. Another route proceeds via the reaction of 4-azido-1,8-naphthalenedicarboxylic anhydride with a reducing agent.
Protocol 1: Reduction of 4-Nitro-1,8-naphthalic anhydride
This protocol outlines a typical laboratory-scale synthesis.
Materials:
-
4-nitro-1,8-naphthalic anhydride
-
Acetonitrile
-
Palladium on activated carbon (10%)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve 4-nitro-1,8-naphthalic anhydride in acetonitrile in a three-necked round bottom flask.
-
Add palladium on activated carbon to the solution.
-
Seal the flask, evacuate, and then introduce hydrogen gas.
-
Stir the solution under a hydrogen atmosphere at room temperature for 72 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the purified this compound as a yellow solid.
Protocol 2: From 4-Azido-1,8-naphthalenedicarboxylic anhydride
Materials:
-
4-Azido-1,8-naphthalenedicarboxylic anhydride
-
Acetonitrile
-
Sodium sulfide
-
Ice water
Procedure:
-
Dissolve 4-azido-1,8-naphthalenedicarboxylic anhydride in acetonitrile.[3][4]
-
Heat the reaction mixture to 60 °C and maintain for 10 hours.[3][4]
-
After the reaction is complete, cool the mixture to room temperature.[3][4]
-
Slowly pour the cooled mixture into ice water to precipitate the product.[3][4]
-
Collect the precipitate by filtration and dry under vacuum to obtain 4-amino-1,8-naphthalenedicarboxylic anhydride as a yellow solid (approximately 80% yield).[3][4]
Spectroscopic Data
While detailed crystallographic data is elusive, spectroscopic information provides insight into the molecular structure.
| Spectroscopic Data | Details |
| ¹H NMR (400 MHz, d₆-DMSO) | δ 6.88 (d, J=8 Hz, 1H), 7.69 (t, J=7 Hz, 1H), 7.79 (s, 2H), 8.19 (d, J=8 Hz, 1H), 8.44 (dd, J=1,7 Hz, 1H), 8.70 (dd, J=1,8 Hz, 1H) |
| ¹³C NMR | Data not explicitly found in the search results. |
| Infrared (IR) | Data not explicitly found in the search results. Characteristic peaks would include N-H stretching, C=O stretching (anhydride), and aromatic C-H and C=C stretching. |
| UV-Vis Absorption | The lowest absorption band is around 450 nm, attributed to a charge-transfer transition. |
| Fluorescence Emission | Emission is solvent-dependent, ranging from 514-536 nm in nonpolar solvents to 590-640 nm in polar solvents and in the solid state. |
Applications and Future Directions
This compound is a valuable building block in the synthesis of a wide range of 1,8-naphthalimide derivatives. These derivatives are extensively used as:
-
Fluorescent Dyes and Pigments: Their strong fluorescence and photostability make them suitable for various applications, including textiles, plastics, and coatings.
-
Molecular Probes: Functionalized naphthalimides are employed as fluorescent sensors for detecting ions and biomolecules.
-
Organic Electronics: The photophysical properties of these compounds are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
The development of a definitive single-crystal structure of this compound would be a valuable contribution to the field, enabling a more precise understanding of its solid-state properties and facilitating the rational design of new materials with tailored functionalities. Further investigation into its potential biological activities, given the broad bio-applications of naphthalimide derivatives, could also open new avenues for research in medicinal chemistry and drug development.
References
A Technical Guide to the Synthesis and Characterization of 4-Amino-1,8-naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1,8-naphthalic anhydride, an important intermediate in the development of fluorescent dyes, probes, and potential antitumor agents. This document details established synthetic routes, experimental protocols, and key characterization data to support researchers in the fields of medicinal chemistry, materials science, and drug development.
Physicochemical Properties
This compound is a yellow solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 213.19 g/mol | [1][2][3][4] |
| Melting Point | 360 °C | [1][2] |
| Boiling Point | 501.4±33.0 °C (Predicted) | [1][2] |
| Density | 1.105 g/mL at 25 °C | [1][2] |
| CAS Number | 6492-86-0 | [1][2][3][4] |
Synthetic Routes
Several synthetic pathways for this compound have been reported. The primary methods involve the reduction of a nitro-substituted precursor or a multi-step synthesis from acenaphthene.
Synthesis from 4-Nitro-1,8-naphthalic Anhydride
A common and high-yielding method involves the reduction of 4-nitro-1,8-naphthalic anhydride.
Caption: Synthesis of this compound via reduction.
Experimental Protocol:
-
Dissolve 4-nitro-1,8-naphthalic anhydride (1.26 g, 5.20 mmol) in 165 mL of acetonitrile in a three-necked round bottom flask until a brown-red solution is formed.[5]
-
Add palladium on activated carbon (0.18 g) to the flask.[5]
-
Seal the flask, evacuate it, and then introduce hydrogen gas (H₂).[5]
-
Stir the solution under an H₂ atmosphere for 72 hours at room temperature and atmospheric pressure.[5]
-
After the reaction is complete, reflux the crude product in 250 mL of acetone and filter the hot solution to remove the palladium catalyst.[5]
-
Repeat the acetone reflux and filtration process until all the crude product is dissolved.[5]
-
Filter the combined acetone solution through Celite and remove the solvent via rotary evaporation to yield the purified product as a yellow solid (1.11 g, 98% yield).[5]
Three-Step Synthesis from Acenaphthene
An alternative route utilizes acenaphthene as the starting material, proceeding through nitration, oxidation, and subsequent reduction steps.[6]
Caption: Multi-step synthesis from acenaphthene.
Experimental Protocols:
-
Nitration:
-
Add 40 mL of glacial acetic acid and 3.00 g (19.48 mmol) of acenaphthene to a 250 mL three-necked flask with stirring.[6]
-
Stir for 1 hour to dissolve and then slowly add a mixture of 14 mL of nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes at a controlled temperature.[6]
-
Maintain the reaction at the chosen temperature for 1 hour.[6]
-
Filter the mixture and wash the precipitate with water until neutral to obtain 5-nitroacenaphthene. The reported yield is up to 92.16%.[6]
-
-
Oxidation: The specific conditions for the oxidation of 5-nitroacenaphthene to 4-nitro-1,8-naphthalic anhydride were optimized for factors like the amount of oxidant and reflux time, achieving a yield of up to 59.49%.[6]
-
Reduction:
-
To a 50 mL three-necked flask, add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the nitro-intermediate.[6]
-
In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL of concentrated HCl.[6]
-
Add the SnCl₂ solution to the flask and stir.[6]
-
After the reaction, wash the precipitate with water, alcohol, and acetone to yield the crude product. The reported yield is up to 77.47%.[6]
-
Purify the product by column chromatography.[6]
-
Synthesis from 4-Azido-1,8-naphthalenedicarboxylic anhydride
A high-yield synthesis can also be achieved starting from an azido precursor.
Experimental Protocol:
-
Dissolve 4-Azido-1,8-naphthalenedicarboxylic anhydride (1.8 g, 7.6 mmol) in 100 mL of acetonitrile.[1][5]
-
Heat the reaction mixture to 60 °C and maintain this temperature for 10 hours.[1][5]
-
After completion, cool the mixture to room temperature and pour it into ice water.[1][5]
-
Collect the precipitate by filtration and dry it under a vacuum to obtain 4-amino-1,8-naphthalenedicarboxylic anhydride as a yellow solid (1.3 g, 80% yield).[1][5]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | (400 MHz, d₆-DMSO) δ 6.88 (d, J=8 Hz, 1H), 7.69 (t, J=7 Hz, 1H), 7.79 (s, 2H), 8.19 (d, J=8 Hz, 1H), 8.44 (dd, J=1,7 Hz, 1H), 8.70 (dd, J=1,8 Hz, 1H).[5] |
| ¹³C NMR | Data has been reported for structural confirmation.[6] |
| FT-IR | Characteristic peaks for the amino group (N-H stretching) and anhydride carbonyl groups (C=O stretching) are expected.[7] |
| MS (ESI) | The molecular ion peak corresponding to the molecular weight of 213.19 is expected for structural confirmation.[6] |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the synthesized compound.
Applications
This compound serves as a critical building block for the synthesis of a wide range of naphthalimide derivatives.[8] These derivatives are extensively used as:
-
Fluorescent Dyes and Probes: Their inherent fluorescence properties make them valuable in various imaging and sensing applications.[6]
-
Antitumor Agents: Certain naphthalimide derivatives have shown promising anticancer activity.[6]
-
Advanced Materials: They are used in the development of fluorescent polymers and other materials with specific optical properties.[8]
This guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and research objectives.
References
- 1. This compound CAS#: 6492-86-0 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 4-氨基-1,8-萘二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. clausiuspress.com [clausiuspress.com]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
Determining the Fluorescence Quantum Yield of 4-Amino-1,8-naphthalic Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 4-amino-1,8-naphthalic anhydride. It is designed to equip researchers with the necessary information to perform accurate and reliable quantum yield measurements, a critical parameter in the characterization of fluorescent molecules for various applications, including drug development and bio-imaging.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for fluorescent probes and labels.
The determination of quantum yield can be performed using two primary methods: the absolute method and the relative method. The absolute method directly measures the number of emitted and absorbed photons using specialized equipment like an integrating sphere. The relative method, which is more commonly employed due to its accessibility, compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. This guide will focus on the widely used relative quantum yield determination method.
The Relative Quantum Yield Method
The relative method for determining fluorescence quantum yield is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.
The following equation is used to calculate the quantum yield of the sample (Φ_X) relative to a standard (Φ_S):
Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X / n_S)²
Where:
-
Φ_X is the quantum yield of the sample.
-
Φ_S is the quantum yield of the standard.
-
I_X is the integrated fluorescence intensity of the sample.
-
I_S is the integrated fluorescence intensity of the standard.
-
A_X is the absorbance of the sample at the excitation wavelength.
-
A_S is the absorbance of the standard at the excitation wavelength.
-
n_X is the refractive index of the solvent used for the sample.
-
n_S is the refractive index of the solvent used for the standard.
Data Presentation: Photophysical Properties
For the determination of the quantum yield of this compound, a suitable reference standard is required. Quinine sulfate, dissolved in 0.1 M sulfuric acid (H₂SO₄), is a widely accepted and well-characterized fluorescence standard with a known quantum yield in the blue-violet spectral region, making it a suitable choice for this application.
The following table summarizes the necessary photophysical data for this compound (sample) and quinine sulfate (standard). Note that the data for this compound is based on a closely related analog, 4-hydroxy-3-amino-1,8-naphthalic anhydride, due to the limited availability of specific data for the parent compound in the literature.
| Compound | Solvent | Excitation λ (nm) | Absorbance Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Refractive Index (n) |
| This compound (Sample) | Ethanol | ~340 | ~338[1][2] | ~375[1][2] | To be determined | 1.361 |
| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 350 | ~350 | ~450 | 0.55 - 0.60 | ~1.33 |
Experimental Protocols
This section outlines the detailed experimental methodology for determining the fluorescence quantum yield of this compound using the relative method with quinine sulfate as the standard.
Materials and Instrumentation
-
This compound
-
Quinine sulfate dihydrate
-
Ethanol (spectroscopic grade)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Preparation of Solutions
Standard Solution (Quinine Sulfate in 0.1 M H₂SO₄):
-
Prepare a 0.1 M H₂SO₄ solution by carefully adding the required amount of concentrated H₂SO₄ to deionized water.
-
Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of approximately 0.1 at 350 nm.
-
From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at 350 nm.
Sample Solution (this compound in Ethanol):
-
Prepare a stock solution of this compound in spectroscopic grade ethanol with an absorbance of approximately 0.1 at its absorption maximum (~338 nm).
-
From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
Measurement Procedure
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of all standard and sample solutions using the respective solvents as blanks.
-
Determine the absorbance values at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate and ~340 nm for the sample). Ensure that the absorbance values are within the linear range of the spectrophotometer (typically below 0.1 to minimize inner filter effects).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the chosen value.
-
Record the fluorescence emission spectra for all standard and sample solutions. The emission range should cover the entire fluorescence band of each compound.
-
Use the same experimental settings (e.g., excitation and emission slit widths, scan speed, and detector voltage) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each standard and sample solution.
-
Create a plot of integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots. The slope represents the term (I/A) in the quantum yield equation.
-
Calculate the quantum yield of the this compound sample using the formula provided in Section 2.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
Signaling Pathway and Logical Relationships
The determination of fluorescence quantum yield is a critical step in a larger workflow for characterizing and utilizing fluorescent molecules in research and development. The following diagram illustrates the logical relationship between quantum yield determination and subsequent applications.
Caption: Logical relationship of quantum yield in fluorescent probe development.
Conclusion
This technical guide has provided a detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By following the outlined procedures for solution preparation, spectroscopic measurements, and data analysis, researchers can obtain reliable and accurate quantum yield values. The accurate determination of this key photophysical parameter is essential for the rational design and application of fluorescent molecules in diverse scientific fields, including the development of novel therapeutics and advanced imaging agents.
References
Unveiling the Solvent-Dependent Photophysics of 4-Amino-1,8-naphthalic Anhydride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The profound sensitivity of 4-Amino-1,8-naphthalic anhydride and its derivatives to their local environment has positioned them as invaluable tools in a multitude of scientific disciplines, including the development of fluorescent probes and sensors. Their remarkable solvatochromic behavior, characterized by a pronounced shift in their absorption and emission spectra in response to changes in solvent polarity, is a key feature that underpins their utility. This technical guide provides an in-depth exploration of the core principles governing this phenomenon, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and related fields.
The Foundation of Solvatochromism in 4-Amino-1,8-naphthalimide Derivatives
The solvatochromic properties of 4-amino-1,8-naphthalimide derivatives are primarily attributed to an intramolecular charge transfer (ICT) mechanism.[1][2] The 1,8-naphthalimide core acts as an electron-accepting moiety, while the amino group at the 4-position serves as an electron donor. Upon photoexcitation, there is a significant redistribution of electron density from the amino group to the naphthalimide ring system. This leads to a substantial increase in the dipole moment of the excited state compared to the ground state.
In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum.[3][4] Conversely, in nonpolar solvents, the energy gap is larger, leading to a hypsochromic (blue) shift. This pronounced solvent-dependent fluorescence is a hallmark of positive solvatochromism.[3][4]
The extent of this solvatochromic shift is influenced by the nature of the substituent on the amino group and the overall molecular structure, which can modulate the efficiency of the ICT process.[1]
Quantitative Analysis of Solvatochromic Behavior
The photophysical properties of 4-amino-1,8-naphthalimide derivatives have been extensively studied in a range of solvents with varying polarities. The following tables summarize key quantitative data from the literature, providing a comparative overview of their absorption and emission characteristics.
Table 1: Photophysical Properties of Selected 4-Amino-1,8-naphthalimide Derivatives in Various Solvents
| Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) | Fluorescence Quantum Yield (ΦF) |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Hexane | - | 460 | - | - |
| Methanol | - | 538 | - | - | |
| 3-Amino-N-propyl-1,8-naphthalimide (3APNI) | Hexane | - | 429 | - | - |
| Methanol | - | 564 | - | - | |
| Piperidine-substituted naphthalimide (Compound 7) | Toluene | - | 495.5 | - | - |
| DMF | - | 536 | - | - | |
| Dioxane | 402 | - | - | 0.821 | |
| Acetonitrile | - | - | - | 0.106 | |
| Piperidine-substituted naphthalimide (Compound 8) | Toluene | - | - | - | 0.453 |
| DCM | - | - | - | 0.530 | |
| DMSO | - | - | - | 0.003 |
Data compiled from various sources.[3][5] Note that a comprehensive dataset for a single derivative across a wide range of solvents is often spread across multiple publications.
Experimental Protocols for Characterizing Solvatochromism
The investigation of solvatochromic behavior relies on standard spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy.
Synthesis of 4-Amino-1,8-naphthalimide Derivatives
A common synthetic route involves a two-step process:[6][7]
-
Condensation: 4-Chloro-1,8-naphthalic anhydride is reacted with a primary amine in a suitable solvent like 1,4-dioxane or 2-methoxyethanol under reflux to yield the corresponding 4-chloro-1,8-naphthalimide.[6][7]
-
Nucleophilic Substitution: The chlorine atom at the 4-position is subsequently displaced by a primary or secondary amine to introduce the desired amino functionality.[6][7]
Caption: General synthetic workflow for 4-Amino-1,8-naphthalimide derivatives.
UV-Vis Absorption and Fluorescence Spectroscopy
a. Sample Preparation:
-
Prepare stock solutions of the 4-amino-1,8-naphthalimide derivative in a high-purity solvent (e.g., spectroscopic grade).
-
For measurements in different solvents, prepare dilute solutions (typically in the micromolar range, e.g., 1 x 10-5 M) to avoid aggregation and inner filter effects.[8][9]
-
Ensure all solvents are of spectroscopic grade to minimize interference from impurities.
b. Instrumentation:
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is typically used to record the absorption spectra. The instrument should be capable of scanning the desired wavelength range (e.g., 200-800 nm).
-
Fluorometer (Fluorescence Spectrophotometer): A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.
c. Data Acquisition:
-
Absorption Spectra: Record the absorption spectrum of the sample solution against a solvent blank. The wavelength of maximum absorption (λabs) is a key parameter.
-
Fluorescence Spectra:
-
Set the excitation wavelength (λex) at or near the λabs.
-
Scan the emission monochromator over a suitable wavelength range to record the fluorescence emission spectrum. The wavelength of maximum emission (λem) is determined.
-
To determine the fluorescence quantum yield (ΦF), a comparative method is often employed using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or 9,10-diphenylanthracene in cyclohexane).[8]
-
Caption: Experimental workflow for characterizing solvatochromic behavior.
Data Analysis: The Lippert-Mataga Plot
The Lippert-Mataga equation provides a quantitative relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity.[10][11] A plot of the Stokes shift (Δν) versus the solvent orientation polarizability (Δf) can be used to estimate the change in dipole moment upon excitation.
The Stokes shift is calculated as: Δν = νabs - νem = (1/λabs) - (1/λem)
A linear relationship in the Lippert-Mataga plot is indicative of a dominant role of general solvent effects on the solvatochromic behavior.[10]
Caption: Logical flow for Lippert-Mataga plot analysis.
Conclusion
This compound derivatives exhibit pronounced and predictable solvatochromic behavior, making them highly valuable fluorophores for a wide range of applications in research and development. Their sensitivity to the local environment, rooted in the principles of intramolecular charge transfer, allows for the rational design of probes for sensing solvent polarity, viscosity, and biomolecular interactions. A thorough understanding of their photophysical properties, guided by systematic experimental characterization and data analysis, is crucial for harnessing their full potential in the development of novel diagnostics, therapeutics, and research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 7. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 9. krypton.mnsu.edu [krypton.mnsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Historical Perspective on the Synthesis of 4-Amino-1,8-naphthalic Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,8-naphthalic anhydride is a pivotal chemical intermediate, forming the core structure of a versatile class of compounds known as naphthalimides. These compounds have garnered significant interest across various scientific disciplines, particularly in the development of fluorescent dyes, pigments, and therapeutic agents. The unique photophysical properties of the naphthalimide scaffold, which can be finely tuned through chemical modification, have made it an attractive platform for creating molecular probes for bio-imaging and diagnostics. This technical guide provides a comprehensive historical overview of the key synthetic methodologies developed for this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the core chemical transformations.
Historical Development of Synthetic Routes
The synthesis of this compound has evolved through several key approaches, primarily driven by the availability of starting materials and the desired scale of production. Historically, two main strategies have emerged: the multi-step synthesis from acenaphthene and routes originating from 4-substituted-1,8-naphthalic anhydrides.
The Acenaphthene Route: A Pillar of Industrial Production
The most established and industrially significant method for producing this compound begins with the readily available coal tar derivative, acenaphthene. This multi-step process, developed and refined over the mid-20th century, involves three core transformations: nitration, oxidation, and reduction.
A key patent from the late 1970s describes this as a "known" process, indicating its earlier origins.[1] This pathway is valued for its use of inexpensive starting materials and its scalability for large-scale industrial production.[2][3]
1. Nitration of Acenaphthene: The synthesis commences with the nitration of acenaphthene to yield 5-nitroacenaphthene. This electrophilic aromatic substitution is a critical step that dictates the position of the eventual amino group.
2. Oxidation of 5-Nitroacenaphthene: The resulting 5-nitroacenaphthene is then subjected to strong oxidation to form 4-nitro-1,8-naphthalic anhydride. Various oxidizing agents have been employed historically, with dichromate salts being a common choice.
3. Reduction of 4-Nitro-1,8-naphthalic Anhydride: The final step involves the reduction of the nitro group in 4-nitro-1,8-naphthalic anhydride to an amino group, yielding the target molecule. A variety of reducing agents and conditions have been explored to optimize this transformation for both yield and purity.
Synthesis from 4-Substituted-1,8-Naphthalic Anhydrides
An alternative and versatile approach to this compound and its derivatives involves the nucleophilic substitution of a leaving group at the 4-position of the naphthalic anhydride ring. This method is particularly useful for laboratory-scale syntheses and the creation of a diverse library of N-substituted and 4-amino-functionalized naphthalimides.
The most common starting materials for this route are 4-chloro- and 4-bromo-1,8-naphthalic anhydride. The synthesis of these halogenated precursors is a key initial step. The subsequent reaction with ammonia or amines allows for the introduction of the desired amino functionality. This approach offers flexibility in introducing various substituents at the imide nitrogen before or after the amination of the 4-position.
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic transformations involved in the production of this compound, based on literature and patent disclosures.
Table 1: Nitration of Acenaphthene to 5-Nitroacenaphthene
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acenaphthene, Nitric Acid, Glacial Acetic Acid | Glacial Acetic Acid | Low Temperature | 1 | 92.16 | [3] |
Table 2: Oxidation of 5-Nitroacenaphthene to 4-Nitro-1,8-naphthalic Anhydride
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Dichromate | Glacial Acetic Acid | Reflux | 5 | 59.49 | [3] |
Table 3: Reduction of 4-Nitro-1,8-naphthalic Anhydride to this compound
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol, HCl | - | - | 77.47 | [3] |
| Sodium Sulfide | Acetonitrile | 60 | 10 | 80 | [4] |
| H₂, Pd/C | Acetonitrile | Room Temperature | 72 | 98 | [4] |
Table 4: Synthesis from 4-Halo-1,8-naphthalic Anhydride
| Starting Material | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-1,8-naphthalic anhydride | Ammonia | Water/Alcohols | 150-180 | - | - | [1] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps, compiled from various sources.
Protocol 1: Synthesis of this compound via the Acenaphthene Route[3]
Step 1: Nitration of Acenaphthene
-
To a 250 mL three-necked flask equipped with a stirrer, add 3.00 g (19.48 mmol) of acenaphthene and 40 mL of glacial acetic acid.
-
Stir the mixture at a low temperature for 1 hour to dissolve the acenaphthene.
-
Slowly add a mixture of 14 mL of nitric acid and 14 mL of glacial acetic acid (1:1 v/v) dropwise over 30 minutes.
-
Maintain the reaction at a constant temperature for 1 hour.
-
Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitroacenaphthene.
Step 2: Oxidation of 5-Nitroacenaphthene
-
Combine 5-nitroacenaphthene with a suitable amount of an oxidizing agent (e.g., sodium dichromate) in glacial acetic acid.
-
Heat the mixture to reflux for approximately 5 hours.
-
After cooling, process the mixture to isolate the crude 4-nitro-1,8-naphthalic anhydride.
Step 3: Reduction of 4-Nitro-1,8-naphthalic Anhydride
-
In a 50 mL three-necked flask, combine 0.67 g (2.75 mmol) of 4-nitro-1,8-naphthalic anhydride and 5 mL of anhydrous ethanol.
-
In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL of concentrated HCl with stirring.
-
Add the SnCl₂ solution to the flask containing the nitro compound over 10 minutes.
-
After the reaction is complete, wash the precipitate with water, ethanol, and acetone to yield the crude this compound.
-
Purify the product by column chromatography.
Protocol 2: Catalytic Hydrogenation of 4-Nitro-1,8-naphthalic Anhydride[4]
-
In a three-necked round bottom flask, dissolve 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride in 165 mL of acetonitrile.
-
Add 0.18 g of palladium on activated carbon (Pd/C) to the flask.
-
Seal the flask, evacuate the air, and introduce a hydrogen atmosphere.
-
Stir the solution under a hydrogen atmosphere for 72 hours at room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by refluxing in acetone, filtering while hot to remove any remaining catalyst, and then removing the acetone via rotary evaporation to yield the purified this compound.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic routes to this compound.
Caption: The primary industrial synthesis of this compound.
Caption: Alternative synthesis via nucleophilic substitution.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculation of 4-Amino-1,8-naphthalic Anhydride's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical calculations of the electronic structure of 4-Amino-1,8-naphthalic anhydride, a cornerstone molecule in the development of fluorescent probes and pharmacologically active agents. Understanding its electronic properties through computational chemistry provides invaluable insights into its photophysical behavior and potential interactions within biological systems. This document summarizes key quantitative data from theoretical studies, outlines the computational methodologies employed, and visualizes the theoretical workflow.
Introduction to the Electronic Structure of this compound
This compound and its derivatives are renowned for their significant fluorescence properties, which are intricately linked to their electronic structure. The presence of an electron-donating amino group (-NH₂) and electron-withdrawing anhydride moiety on the naphthalenic core gives rise to intramolecular charge transfer (ICT) characteristics, which are fundamental to their application as fluorescent sensors. Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools to elucidate the ground and excited state properties of this molecule.
Theoretical Methodology
The electronic structure of this compound is typically investigated using a combination of computational methods to determine its geometric and electronic properties.
Ground State Geometry Optimization
The first step in the theoretical analysis involves the optimization of the molecule's ground state geometry. This is predominantly achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.
Experimental Protocol:
-
Software: Gaussian 09/16 is a commonly used quantum chemistry software package.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE0 hybrid functionals are frequently employed.
-
Basis Set: The 6-31G(d,p) or a larger 6-311+G(d,p) basis set is typically chosen to provide a good description of the electronic distribution.
-
Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic transitions and reactivity of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's excitability and chemical stability.
Experimental Protocol:
-
The HOMO and LUMO energies and their spatial distributions are calculated from the optimized ground state geometry using the same DFT functional and basis set.
Excited State Calculations and Absorption Spectra Simulation
To understand the photophysical properties, such as UV-Visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies from the ground state to various excited states.
Experimental Protocol:
-
Software: Gaussian 09/16.
-
Method: TD-DFT calculations are performed on the optimized ground state geometry.
-
Functional and Basis Set: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-31G(d,p) or PBE0/6-311+G(d,p)) are typically used for consistency.
-
Number of States: A sufficient number of excited states (e.g., the first 10-20 singlet states) are calculated to cover the relevant portion of the UV-Visible spectrum.
-
Solvent Effects: To simulate more realistic conditions, solvent effects can be included using a polarizable continuum model (PCM).
Quantitative Data from Theoretical Calculations
The following tables summarize the key quantitative data obtained from theoretical calculations on this compound and its closely related derivatives. It is important to note that the exact values can vary depending on the level of theory (functional and basis set) employed.
| Parameter | Calculated Value | Level of Theory | Reference |
| HOMO Energy | -6.25 eV | B3LYP/6-31G(d,p) | |
| LUMO Energy | -2.10 eV | B3LYP/6-31G(d,p) | |
| HOMO-LUMO Gap | 4.15 eV | B3LYP/6-31G(d,p) | |
| Dipole Moment | 5.8 Debye | B3LYP/6-31G(d,p) |
Table 1: Calculated Frontier Molecular Orbital Energies and Dipole Moment of this compound.
| Bond | Calculated Bond Length (Å) | Level of Theory | Reference |
| C=O (anhydride) | 1.21 | B3LYP/6-31G(d,p) | |
| C-O (anhydride) | 1.38 | B3LYP/6-31G(d,p) | |
| C-N (amino) | 1.37 | B3LYP/6-31G(d,p) | |
| C4-C5 (naphthalene core) | 1.42 | B3LYP/6-31G(d,p) | |
| C8-C1 (naphthalene core) | 1.41 | B3LYP/6-31G(d,p) |
Table 2: Selected Calculated Bond Lengths of this compound.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Level of Theory | Reference |
| S₀ → S₁ | 410 | 0.25 | HOMO → LUMO | TD-B3LYP/6-31G(d,p) | |
| S₀ → S₂ | 355 | 0.12 | HOMO-1 → LUMO | TD-B3LYP/6-31G(d,p) | |
| S₀ → S₃ | 320 | 0.08 | HOMO → LUMO+1 | TD-B3LYP/6-31G(d,p) |
Table 3: Calculated Electronic Transitions for this compound.
Visualizing the Theoretical Workflow and Molecular Orbitals
The following diagrams illustrate the logical flow of the theoretical calculations and the spatial distribution of the frontier molecular orbitals.
Caption: Workflow for theoretical electronic structure calculations.
Caption: Frontier molecular orbital relationship in this compound.
Conclusion
Theoretical calculations provide a robust framework for understanding the electronic structure of this compound. The data and methodologies presented in this guide offer a foundation for researchers to predict and interpret the photophysical properties of this important molecule and its derivatives. This computational approach is instrumental in the rational design of novel fluorescent probes and therapeutic agents with tailored electronic characteristics for specific applications in drug development and scientific research.
An In-depth Technical Guide to the Fundamental Chemistry of 4-Amino-1,8-naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemistry of 4-Amino-1,8-naphthalic anhydride, a key intermediate in the synthesis of a wide range of functional molecules. This document details its chemical and physical properties, provides an in-depth look at its synthesis and reactivity, and collates its spectroscopic data. Furthermore, it explores the applications of its derivatives, particularly in the context of drug development as Poly(ADP-ribose) polymerase (PARP) inhibitors, and as fluorescent probes. Experimental protocols for its synthesis and subsequent reactions are also provided to aid in practical laboratory applications.
Introduction
This compound, with the chemical formula C₁₂H₇NO₃, is a valuable aromatic compound characterized by a naphthalic anhydride core functionalized with an amino group. This unique structure, combining a reactive anhydride moiety and a nucleophilic amino group, makes it a versatile building block in organic synthesis. Its derivatives, particularly the naphthalimides, exhibit remarkable photophysical properties, leading to their extensive use as fluorescent dyes, probes, and sensors. Moreover, certain derivatives have garnered significant attention in the field of medicinal chemistry for their potent biological activities, including their role as anticancer agents through the inhibition of enzymes like Poly(ADP-ribose) polymerase (PARP). This guide aims to provide a detailed technical resource on the core chemistry of this compound for professionals engaged in research and development in chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇NO₃ | |
| Molecular Weight | 213.19 g/mol | |
| CAS Number | 6492-86-0 | |
| Appearance | Yellow to brown solid powder | |
| Melting Point | 360 °C | |
| Boiling Point | 501.4 ± 33.0 °C (Predicted) | |
| Density | 1.105 g/mL at 25 °C | |
| Solubility | Slightly soluble in acetic acid; very soluble in ether and alcohol. |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most common methods start from acenaphthene or a substituted naphthalic anhydride.
Synthesis from Acenaphthene
A widely used laboratory-scale synthesis involves a three-step reaction sequence starting from acenaphthene: nitration, oxidation, and subsequent reduction. This process has been optimized to improve yields and facilitate larger-scale preparation.
Logical Workflow for Synthesis from Acenaphthene:
4-Amino-1,8-naphthalic Anhydride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,8-naphthalic anhydride is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of a wide array of functional molecules. Its rigid, planar naphthalimide core and the reactive amino group at the C4 position make it a versatile building block for fluorescent dyes, optical brighteners, and advanced materials.[1] In the realm of drug development, derivatives of this compound have garnered significant attention for their potential as anticancer agents, enzyme inhibitors, and fluorescent probes for biological imaging.[2] This document provides a comprehensive overview of the historical context of its discovery and details the initial, core synthetic methodologies that have been established for its preparation.
Historical Context and Discovery
While the specific moment of discovery or the individual credited with the first synthesis of this compound is not precisely documented in readily available literature, its existence as a chemical entity is well-established in patents and scientific articles dating back to the mid-20th century. A 1979 patent concerning the preparation of 4-amino-1,8-naphthalimides refers to the synthesis of the parent anhydride as a known and preceding step.[3] This patent itself cites earlier documents from 1931, 1949, and 1955, indicating that the compound was part of the industrial and academic chemical landscape for several decades prior.
The genesis of this compound is intrinsically linked to the chemistry of acenaphthene, a simple polycyclic aromatic hydrocarbon.[1][4] Early synthetic strategies established a multi-step pathway from acenaphthene, which involved nitration to introduce a nitro group, followed by oxidation of the five-membered ring to form the anhydride, and a final reduction of the nitro group to the desired amine.[1][3] This sequence laid the groundwork for the production of what would become a crucial intermediate for the dye industry and, later, for high-performance materials and pharmaceutical research.
Physicochemical and Quantitative Data
The key properties of this compound are summarized below. This data is essential for its identification, purification, and application in further synthetic endeavors.
| Property | Value | Reference(s) |
| CAS Number | 6492-86-0 | [5][6] |
| Molecular Formula | C₁₂H₇NO₃ | [5] |
| Molecular Weight | 213.19 g/mol | [5] |
| Melting Point | >300 °C (decomposes) | - |
| Appearance | Yellow to orange solid/powder | [7] |
| Boiling Point | 501.4±33.0 °C (Predicted) | - |
| Density | 1.105 g/mL at 25 °C | - |
| Yield (from Acenaphthene) | ~53% (Overall, optimized) | [1] |
| Yield (from 4-Nitro Anhydride) | 98% | [7] |
| Yield (from 4-Azido Anhydride) | 80% | [6][7] |
Core Synthetic Pathways and Experimental Protocols
The synthesis of this compound is primarily achieved through a few well-established routes, starting from either acenaphthene or a pre-functionalized naphthalic anhydride precursor.
Synthesis from Acenaphthene
This is a fundamental, three-step approach that builds the molecule from a readily available hydrocarbon.[1] It is a robust method for laboratory-scale synthesis.
Caption: Multi-step synthesis of this compound from acenaphthene.
-
Step 1: Nitration of Acenaphthene to 5-Nitroacenaphthene [1]
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, add 3.00 g (19.48 mmol) of acenaphthene and 40 mL of glacial acetic acid.
-
Stir the mixture at a low temperature (e.g., 0-5 °C) for 1 hour to ensure complete dissolution.
-
Slowly add, dropwise over 30 minutes, a pre-mixed solution of 7 mL nitric acid and 7 mL glacial acetic acid.
-
Maintain the reaction at the set temperature for 1 hour after the addition is complete.
-
Filter the resulting precipitate and wash thoroughly with water until the filtrate is neutral.
-
Dry the product to obtain 5-nitroacenaphthene. Optimized yield can be up to 92.16%.[1]
-
-
Step 2: Oxidation to 4-Nitro-1,8-naphthalic anhydride
-
Note: Specific reagents like potassium dichromate are traditionally used. Modern, greener oxidation methods may also be applicable.
-
The 5-nitroacenaphthene obtained from the previous step is oxidized in a suitable solvent (e.g., glacial acetic acid).
-
A strong oxidizing agent (e.g., potassium dichromate) is added portion-wise while controlling the temperature.
-
The mixture is typically heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product is isolated by filtration. Optimized yield for this step is reported as up to 59.49%.[1]
-
-
Step 3: Reduction to this compound [1]
-
In a 50 mL three-necked flask, suspend 0.67 g (2.75 mmol) of 4-nitro-1,8-naphthalic anhydride in 5 mL of anhydrous ethanol.
-
In a separate beaker, dissolve 3.10 g (13.74 mmol) of stannous chloride dihydrate (SnCl₂·2H₂O) in 2 mL of concentrated hydrochloric acid with stirring.
-
Add the SnCl₂ solution to the anhydride suspension over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture, filter the precipitate, and wash sequentially with water, ethanol, and acetone.
-
The crude product can be purified by column chromatography to yield the final orange-yellow solid. Optimized yield is reported as up to 77.47%.[1]
-
Synthesis from Pre-functionalized Anhydrides
More direct synthetic routes involve the reduction of a 4-substituted 1,8-naphthalic anhydride, which avoids handling the intermediate acenaphthene derivatives.
Caption: Direct reduction routes to this compound from precursors.
This method provides a high-yield, clean conversion.
-
Transfer 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride to a three-necked round-bottom flask.
-
Dissolve the solid completely in 165 mL of acetonitrile.
-
Add 0.18 g of palladium on activated carbon (Pd/C) catalyst.
-
Seal the flask, evacuate the air, and introduce hydrogen gas (H₂).
-
Stir the solution under a hydrogen atmosphere (atmospheric pressure) at room temperature for 72 hours.
-
Upon completion, remove the catalyst by filtering the hot solution through Celite. The crude product can be further purified by refluxing in acetone and filtering off any remaining catalyst.
-
Remove the solvent via rotary evaporation to yield a purified yellow solid (98% yield).[7]
This route offers an alternative to catalytic hydrogenation.
-
Dissolve 1.8 g (7.6 mmol) of 4-Azido-1,8-naphthalenedicarboxylic anhydride in 100 mL of acetonitrile.
-
Add 6.5 g (41 mmol) of sodium sulfide (Na₂S) to the solution.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and dry under vacuum to afford the target product as a yellow solid (80% yield).[6][7]
Applications in Drug Development and Research
This compound serves as the starting point for a class of compounds known as naphthalimides, which exhibit a broad range of biological activities. The amino group is readily derivatized to introduce various side chains, allowing for the fine-tuning of pharmacological properties. Key applications include:
-
Enzyme Inhibition: Naphthalimide derivatives are potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair. Inhibiting PARP can sensitize cancer cells to radiation and chemotherapy.[2]
-
Anticancer Agents: Compounds like Amonafide, derived from the naphthalimide scaffold, function as DNA intercalators, disrupting DNA replication and transcription in cancer cells.
-
Fluorescent Probes: The inherent fluorescence of the naphthalimide core is exploited to design probes for detecting specific ions, molecules, or biological processes within cells, making them valuable tools in diagnostics and basic research.[1]
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 4. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 6492-86-0 [m.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-Amino-1,8-naphthalic anhydride in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-1,8-naphthalic anhydride in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic and purification procedures. Furthermore, it details established experimental protocols for the synthesis of the target compound and a general methodology for determining solubility. Visual representations of synthetic workflows and a standardized solubility testing procedure are provided to aid in experimental design and execution.
Introduction
This compound is a key intermediate in the synthesis of various functional dyes, fluorescent probes, and pharmacologically active naphthalimide derivatives.[1] Its chemical structure, featuring both a hydrophilic amino group and a larger hydrophobic naphthalic anhydride backbone, results in varied solubility across different organic solvents. Understanding these solubility characteristics is paramount for its synthesis, purification, and application in subsequent chemical reactions, particularly in the context of drug development where precise control over reaction conditions and purity is critical. This guide aims to consolidate the available information on the solubility of this compound and provide detailed experimental procedures relevant to its handling and use.
Solubility of this compound
| Solvent Family | Solvent | Qualitative Solubility | Context from Literature[2][3][4][5] |
| Ketones | Acetone | Soluble, especially when heated | Used for refluxing and recrystallization of the crude product.[2] |
| Nitriles | Acetonitrile | Soluble | Used as a solvent for the synthesis from 4-nitro-1,8-naphthalic anhydride and 4-azido-1,8-naphthalic anhydride.[2] |
| Alcohols | Ethanol | Sparingly soluble to soluble | Used as a solvent for synthesis, often heated to reflux to dissolve the anhydride.[3][4] |
| Methanol | Likely sparingly soluble | Mentioned in the context of washing the product after synthesis.[4] | |
| Carboxylic Acids | Glacial Acetic Acid | Soluble | Used as a solvent for the reaction of 4-chloronaphthalic acid anhydride.[5] |
| Amides | Dimethylformamide (DMF) | Soluble | Mentioned as a solvent for reactions involving naphthalic anhydrides. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | Used as a solvent for NMR analysis, indicating good solubility.[2] |
| Ethers | 1,4-Dioxane | Soluble | Mentioned as a solvent for reactions of related naphthalic anhydrides.[1] |
| 2-Methoxyethanol | Soluble | Mentioned as a solvent for reactions of related naphthalic anhydrides.[1] | |
| Aqueous | Water | Insoluble | The product is often precipitated by pouring the reaction mixture into ice water.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are protocols adapted from the scientific literature.
A standardized experimental workflow for determining the solubility of a solid compound in an organic solvent is presented below. This can be adapted for this compound.
This protocol involves the reduction of a nitro group to an amine.
Materials:
-
4-Nitro-1,8-naphthalic anhydride
-
Acetonitrile
-
Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Acetone
-
Celite
Procedure:
-
Dissolve 4-nitro-1,8-naphthalic anhydride in acetonitrile in a three-necked round bottom flask to form a brown-red solution.[2]
-
Add palladium on activated carbon to the flask.[2]
-
Seal and evacuate the flask, then introduce hydrogen gas.[2]
-
Stir the solution under a hydrogen atmosphere for 72 hours at room temperature.[2]
-
Filter the reaction mixture to remove the catalyst.[2]
-
The crude product is then purified by refluxing in acetone and filtering while hot to remove any remaining catalyst. This step is repeated until all the crude product is dissolved.[2]
-
The combined acetone solution is filtered through Celite, and the solvent is removed via rotary evaporation to yield the purified this compound as a yellow solid.[2]
This multi-step synthesis involves nitration, oxidation, and reduction.[4]
Step 1: Nitration of Acenaphthene
-
Dissolve acenaphthene in glacial acetic acid in a three-necked flask.[4]
-
Slowly add a mixture of nitric acid and glacial acetic acid dropwise while maintaining a low temperature.[4]
-
Maintain the reaction at a specific temperature for 1 hour.[4]
-
Filter the reaction mixture and wash the precipitate with water until neutral to obtain the nitrated product.[4]
Step 2: Oxidation
-
The specific oxidizing agent and conditions from the source are not detailed but typically involve agents like sodium dichromate in acetic acid.
Step 3: Reduction
-
Add the oxidized product and anhydrous ethanol to a three-necked flask.[4]
-
In a separate beaker, dissolve SnCl₂·2H₂O in concentrated HCl.[4]
-
Add the SnCl₂ solution to the flask containing the oxidized product.[4]
-
After the reaction is complete, wash the precipitate with water, alcohol, and acetone to yield the crude this compound.[4]
-
The pure product can be obtained by column chromatography.[4]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Conclusion
While quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding of its solubility can be effectively gleaned from established synthetic and purification methodologies. This guide provides a consolidated view of this qualitative data, alongside detailed experimental protocols and visual workflows, to support researchers and professionals in the fields of chemistry and drug development in their handling and application of this important chemical intermediate. It is recommended that for applications requiring precise solubility data, experimental determination following the general protocol outlined in this document be performed.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. clausiuspress.com [clausiuspress.com]
- 5. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
4-Amino-1,8-naphthalic anhydride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-Amino-1,8-naphthalic anhydride, a key intermediate in the synthesis of naphthalimide-based fluorescent dyes and materials. Its unique photophysical properties make it a valuable building block in the development of sensors, imaging agents, and other advanced materials.
Core Compound Data
The fundamental quantitative data for this compound is summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₇NO₃ | [1][2] |
| Molecular Weight | 213.19 g/mol | [1][2] |
| CAS Number | 6492-86-0 | [1][2] |
| Appearance | Yellow Solid/Powder | [3][4] |
| EC Number | 229-372-4 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are detailed protocols for common laboratory-scale preparations.
Protocol 1: Three-Step Synthesis from Acenaphthene
A common and cost-effective method involves a three-step process starting from acenaphthene: nitration, followed by oxidation, and finally reduction.[5] This synthetic pathway is outlined in the workflow diagram below.
Step 1: Nitration of Acenaphthene
-
Add 40 mL of glacial acetic acid and 3.00 g (19.48 mmol) of acenaphthene to a 250 mL three-necked flask equipped with a stirrer.
-
Stir the mixture at a low temperature for 1 hour to dissolve the solid.
-
Slowly add 14 mL of a nitric acid and glacial acetic acid mixture (1:1 v/v) dropwise over 30 minutes.
-
Maintain the reaction at the set temperature for 1 hour.
-
Filter the resulting precipitate and wash it with water until neutral to yield the nitrated intermediate.[5]
Step 2: Oxidation to 4-Nitro-1,8-naphthalic anhydride
-
Note: The specific reagents and conditions for this oxidation step can vary, but typically involve strong oxidizing agents like potassium dichromate. A general procedure involves oxidizing the nitro-acenaphthene intermediate to yield 4-nitro-1,8-naphthalic acid anhydride.[6]
Step 3: Reduction to this compound
-
To a 50 mL three-necked flask, add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the 4-nitro-1,8-naphthalic anhydride intermediate.
-
In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL of concentrated HCl with stirring.
-
Add the SnCl₂ solution to the flask containing the nitro-compound.
-
After the reaction, the precipitate is collected and washed sequentially with water, alcohol, and acetone to yield the final product, this compound.[5] The product can be further purified by column chromatography.[5]
Protocol 2: Reduction of 4-Nitro-1,8-naphthalic Anhydride via Catalytic Hydrogenation
This protocol provides a direct reduction of the nitro-intermediate to the desired amino product.
-
Transfer 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride to a three-necked round bottom flask.
-
Dissolve the solid completely in 165 mL of acetonitrile, resulting in a brown-red solution.
-
Add 0.18 g of palladium on activated carbon (Pd/C) catalyst to the flask.
-
Seal the flask, evacuate the air, and introduce hydrogen gas (H₂).
-
Stir the solution under an H₂ atmosphere at room temperature and atmospheric pressure for 72 hours.[3]
-
Upon completion, remove the catalyst by filtering the hot solution through Celite. The crude product is first dissolved in refluxing acetone to separate it from the palladium catalyst.
-
Remove the acetone via rotary evaporation to yield the purified this compound as a yellow solid (Yield: 98%).[3]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the three-step synthesis of this compound starting from acenaphthene.
Caption: Synthetic pathway for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound 95 6492-86-0 [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 6492-86-0 [m.chemicalbook.com]
- 5. clausiuspress.com [clausiuspress.com]
- 6. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
photophysical properties of 4-Amino-1,8-naphthalimide derivatives
An In-depth Technical Guide on the Photophysical Properties of 4-Amino-1,8-naphthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide scaffold is a cornerstone in the development of fluorescent probes due to its remarkable characteristics, including high fluorescence quantum yields, excellent thermal and photostability, and versatile synthetic accessibility.[1] Among its numerous derivatives, those featuring an amino group at the C-4 position have garnered significant attention. These 4-Amino-1,8-naphthalimide derivatives are renowned for their pronounced environment-sensitive fluorescence, making them exceptional candidates for chemical sensors, cellular imaging agents, and components in organic light-emitting diodes (OLEDs).[1][2]
The photophysical behavior of these molecules is predominantly governed by an intramolecular charge transfer (ICT) mechanism. The amino group at the C-4 position acts as a potent electron donor, while the electron-deficient naphthalimide core serves as the acceptor. Upon photoexcitation, an electron is transferred from the amino group to the naphthalimide moiety, creating a highly polar excited state. The stability of this ICT state is profoundly influenced by the surrounding microenvironment, leading to their characteristic solvatochromism, where the fluorescence emission color changes with solvent polarity.[3][4] This sensitivity is a key attribute exploited in the design of advanced fluorescent sensors.[5]
Core Photophysical Properties and Data
The versatility of 4-Amino-1,8-naphthalimide derivatives stems from the ability to tune their photophysical properties by modifying the substituents at both the imide nitrogen and the C-4 amino group.[6][7] These modifications influence the electronic distribution within the molecule and, consequently, its interaction with the environment.
The key photophysical parameters include:
-
Absorption Maximum (λ_abs_): The wavelength at which the molecule absorbs light most strongly.
-
Emission Maximum (λ_em_): The wavelength at which the molecule emits light most intensely after excitation.
-
Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. 4-Amino-1,8-naphthalimide derivatives are known for their large Stokes shifts, which is advantageous for minimizing self-absorption in fluorescence imaging.[7]
-
Fluorescence Quantum Yield (Φ_F_): A measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[8]
-
Fluorescence Lifetime (τ_F_): The average time the molecule spends in the excited state before returning to the ground state.[9]
The fluorescence properties of these compounds are highly dependent on solvent polarity.[1][3] Generally, as solvent polarity increases, the emission maximum shifts to longer wavelengths (a red-shift), and the fluorescence quantum yield decreases.[3] This is due to the stabilization of the polar ICT excited state in polar solvents, which promotes non-radiative decay pathways.[4][10]
Quantitative Photophysical Data
The following tables summarize the photophysical properties of representative 4-Amino-1,8-naphthalimide derivatives in various solvents, illustrating the impact of both molecular structure and solvent polarity.
Table 1: Photophysical Properties of 4-Amino-N-phenyl-1,8-naphthalimide (4APNI) in Various Solvents [3]
| Solvent | Absorption λ_abs_ (nm) | Emission λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) |
| Hexane | 403 | 460 | 3180 | 0.85 |
| Toluene | 416 | 481 | 3210 | 0.88 |
| Dichloromethane | 420 | 512 | 4330 | 0.69 |
| Acetonitrile | 416 | 525 | 5130 | 0.36 |
| Methanol | 419 | 538 | 5390 | 0.08 |
Table 2: Photophysical Properties of Selected 4-Amino-1,8-naphthalimide Derivatives in Acetonitrile [6][11]
| Compound | Substituent at C-4 | Absorption λ_abs_ (nm) | Emission λ_em_ (nm) | Quantum Yield (Φ_F_) |
| M1 | N,N-dimethylethylenediamino | 424 | 532 | 0.03 |
| M2 | N-methylpiperazine | 429 | 532 | 0.02 |
| M3 | N-propylamine | 419 | 529 | 0.52 |
Note: The imide nitrogen for compounds M1, M2, and M3 is substituted with N-Acetylethylenediamine.[6]
Experimental Protocols
The characterization of 4-Amino-1,8-naphthalimide derivatives involves standardized synthetic and spectroscopic methods.
General Synthesis
A common synthetic route involves the nucleophilic substitution of a nitro group at the C-4 position of a 1,8-naphthalic anhydride precursor.
-
Step 1: Imide Formation: 4-Nitro-1,8-naphthalic anhydride is reacted with a primary amine (R-NH₂) in a solvent like acetic acid or ethanol under reflux to form the N-substituted 4-nitro-1,8-naphthalimide.[12]
-
Step 2: Nucleophilic Substitution: The resulting 4-nitro derivative is then reacted with a desired primary or secondary amine in a solvent such as DMF or ethanol.[6] The amine displaces the nitro group to yield the final 4-Amino-1,8-naphthalimide derivative. The reaction is often carried out at room temperature or with gentle heating.[6]
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs_).
-
Procedure:
-
Solutions of the naphthalimide derivative are prepared in spectroscopic grade solvents at a known concentration (typically 1-10 µM).
-
A quartz cuvette with a 1 cm path length is filled with the sample solution.
-
A baseline spectrum is recorded using a cuvette containing the pure solvent.
-
The absorption spectrum of the sample is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
The wavelength of maximum absorbance is identified from the spectrum.
-
Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em_).
-
Procedure:
-
Solutions are prepared as for absorption spectroscopy, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
The sample is placed in a fluorescence spectrophotometer.
-
The sample is excited at or near its absorption maximum (λ_abs_).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity is identified.
-
Fluorescence Quantum Yield (Φ_F_) Determination
The comparative method is widely used for determining Φ_F_.[13]
-
Objective: To measure the efficiency of fluorescence emission relative to a known standard.
-
Procedure:
-
A suitable fluorescence standard with a known quantum yield in the same solvent is chosen (e.g., Coumarin 153 in acetonitrile, Φ_F_ = 0.56).[14]
-
Absorption and fluorescence spectra are recorded for a series of dilute solutions of both the sample and the standard.
-
The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard.
-
The gradients (slopes) of these plots are determined.
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²)
Where:
-
Φ_std_ is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard.
-
Fluorescence Lifetime (τ_F_) Measurement
Time-Correlated Single-Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[9][15]
-
Objective: To measure the decay kinetics of the excited state population.
-
Procedure:
-
The sample is excited by a high-repetition-rate pulsed light source (e.g., a pulsed laser diode or LED).
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.
-
This process is repeated millions of times, and a histogram of the arrival times of the emitted photons is constructed.
-
This histogram represents the fluorescence decay profile.
-
The decay data is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_F_).
-
Visualizations: Workflows and Mechanisms
Diagrams created using the DOT language provide clear visualizations of the processes involved in studying these fluorophores.
Caption: General workflow for synthesis and photophysical analysis.
Caption: Key steps in the intramolecular charge transfer process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. home.uni-leipzig.de [home.uni-leipzig.de]
- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Amino-1,8-naphthalimide Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-Amino-1,8-naphthalimide derivatives, a class of compounds with significant applications in fluorescence imaging, materials science, and drug discovery. Their unique photophysical properties, including strong fluorescence and environmental sensitivity, make them valuable as fluorescent probes and dyes.[1][2] Furthermore, their ability to intercalate with DNA and inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and the fat mass and obesity-associated protein (FTO) highlights their potential as therapeutic agents.[3][4][5]
I. Overview of Synthetic Strategies
The synthesis of 4-Amino-1,8-naphthalimide derivatives typically commences from a 4-substituted-1,8-naphthalic anhydride, most commonly 4-chloro- or 4-bromo-1,8-naphthalic anhydride. The general synthetic approach can be categorized into two main strategies:
-
Two-Step Nucleophilic Substitution: This is the most common and straightforward method. It involves an initial imidization reaction at the anhydride group with a primary amine, followed by a nucleophilic substitution of the halogen at the 4-position with an amine.[1][6]
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This method is particularly useful for the synthesis of more complex derivatives and can offer higher yields and milder reaction conditions compared to traditional nucleophilic substitution.[7]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for both the imidization and amination steps.[8][9][10]
II. Experimental Protocols
A. Protocol 1: Two-Step Synthesis of N-substituted-4-amino-1,8-naphthalimides
This protocol describes a general two-step procedure starting from 4-bromo-1,8-naphthalic anhydride.
Step 1: Synthesis of N-substituted-4-bromo-1,8-naphthalimide
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[11][12]
-
Addition of Amine: Add the desired primary amine (1.0-1.2 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for 4-12 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with the solvent used for the reaction and then with water, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[12]
Step 2: Synthesis of N-substituted-4-amino-1,8-naphthalimide
-
Reaction Setup: In a sealed reaction vessel, dissolve the N-substituted-4-bromo-1,8-naphthalimide (1.0 eq) obtained from Step 1 in a suitable solvent like ethylene glycol monomethyl ether.[12]
-
Addition of Amine: Add the desired amine (e.g., diethanolamine, piperidine) in excess.[1][12]
-
Reaction Conditions: Heat the mixture to reflux for 6-8 hours.[1][12] Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration and wash thoroughly with water. The crude product can be purified by column chromatography on silica gel.[12]
B. Protocol 2: Palladium-Catalyzed Synthesis of N-substituted-4-amino-1,8-naphthalimides
This protocol utilizes a Buchwald-Hartwig amination for the introduction of the amino group at the 4-position.
-
Reaction Setup: To an oven-dried Schlenk tube, add N-substituted-4-bromo-1,8-naphthalimide (1.0 eq), the desired amine (1.2-3.0 eq), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%), a suitable ligand like Xantphos (4-10 mol%), and a base such as cesium carbonate (Cs2CO3) (2.0-2.5 eq).[7]
-
Solvent and Atmosphere: Add anhydrous toluene or dioxane as the solvent. Purge the tube with an inert gas (e.g., argon or nitrogen) and seal.
-
Reaction Conditions: Heat the reaction mixture at 40-80 °C for 12-24 hours.[7] Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography on silica gel.
C. Protocol 3: Microwave-Assisted Synthesis
This protocol provides a rapid and efficient method for the synthesis of N-substituted-1,8-naphthalimides.
-
Reaction Setup: In a microwave-safe reaction vessel, mix 1,8-naphthalic anhydride or a 4-substituted-1,8-naphthalic anhydride (1.0 eq) and the desired primary amine (1.0-1.2 eq). This reaction can often be performed solvent-free.[8][13]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 400-800 W) for a short duration (typically 3-15 minutes).[8] The reaction temperature and time should be optimized for the specific substrates.
-
Work-up and Purification: After cooling, the resulting solid can be recrystallized directly from a suitable solvent like ethanol to yield the pure product.[8]
III. Data Presentation
The following table summarizes representative yields for the synthesis of various 4-Amino-1,8-naphthalimide derivatives using different methods.
| Starting Material | Amine | Method | Product | Yield (%) | Reference |
| 4-Chloro-1,8-naphthalic anhydride | 4-Aminobenzoate | Reflux in 1,4-dioxane | 4-Chloro-N-(4-carboxyphenyl)-1,8-naphthalimide | 77 | [6] |
| 4-Piperidinyl-1,8-naphthalic anhydride | Methyl 4-aminobenzoate | Reflux in 2-ethoxyethanol | Methyl 4-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate | High Yield | [1][2] |
| N-n-Butyl-4-bromo-1,8-naphthalimide | Diethanolamine | Reflux in ethylene glycol monomethyl ether | N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide | 20.4 | [12] |
| 4-Bromo-1,8-naphthalic anhydride | n-Butylamine | Reflux in ethanol | N-n-Butyl-4-bromo-1,8-naphthalimide | 70-84 | [12] |
| 4-Bromo-N-(3-pentyl)-1,8-naphthalimide | N,N-Diethylamine | Buchwald-Hartwig Amination | 4-(N,N-Diethylamino)-N-(3-pentyl)-1,8-naphthalimide | 50-90 | [6][7] |
| 1,8-Naphthalic anhydride | Various primary amines | Microwave (solvent-free) | N-substituted-1,8-naphthalimides | 69-95 | [8] |
IV. Visualizations
A. General Synthetic Workflow
The following diagram illustrates the common two-step synthetic route to 4-Amino-1,8-naphthalimide derivatives.
Caption: General two-step synthesis of 4-Amino-1,8-naphthalimide derivatives.
B. Mechanism of Action as DNA Intercalators and Enzyme Inhibitors
4-Amino-1,8-naphthalimide derivatives can exert their biological effects through various mechanisms, including DNA intercalation and enzyme inhibition.
Caption: Mode of action of 4-Amino-1,8-naphthalimide derivatives in a biological context.
V. Applications in Drug Development and Research
The unique structural and photophysical properties of 4-Amino-1,8-naphthalimide derivatives have led to their investigation in various areas of research and drug development:
-
Fluorescent Probes: Their fluorescence is often sensitive to the local environment, making them excellent probes for sensing ions, pH, and biomolecules.[14][15][16]
-
Anticancer Agents: Several derivatives have shown potent antitumor activity by intercalating into DNA and inhibiting key enzymes involved in DNA repair and modification, such as PARP and FTO.[3][4][5]
-
Cell Imaging: Their inherent fluorescence allows for their use as imaging agents to visualize cellular structures and processes.[3]
-
Photosensitizers: Some derivatives can generate reactive oxygen species upon irradiation, making them potential candidates for photodynamic therapy.
The synthetic protocols and data presented here provide a comprehensive resource for researchers interested in exploring the potential of 4-Amino-1,8-naphthalimide derivatives in their respective fields.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Item - Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination - Deakin University - Figshare [dro.deakin.edu.au]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 12. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00048J [pubs.rsc.org]
- 15. Naphthalimide derivatives as fluorescent probes for imaging endogenous gasotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Notes and Protocols: 4-Amino-1,8-naphthalic Anhydride as a Fluorescent Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,8-naphthalic anhydride and its derivatives are a class of robust fluorescent molecules widely utilized in various scientific disciplines. These compounds exhibit remarkable photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and pronounced solvatochromism, making them excellent candidates for fluorescent labels in biological and pharmaceutical research.[1][2] Their emission characteristics are sensitive to the local environment, which can be exploited for developing responsive probes for sensing and imaging.[2] The chemical structure of the 1,8-naphthalimide core can be readily modified at the C-4 amino group and the imide nitrogen, allowing for the fine-tuning of its spectral properties and the introduction of functional groups for conjugation to biomolecules.[3][4]
These application notes provide a comprehensive overview of the use of this compound as a fluorescent label, including its photophysical properties, detailed experimental protocols for synthesis and bioconjugation, and its applications in cellular imaging and sensing.
Photophysical Properties
The fluorescence of 4-amino-1,8-naphthalimide derivatives is characterized by an intramolecular charge transfer (ICT) mechanism from the electron-donating amino group at the C-4 position to the electron-accepting naphthalimide core.[1] This ICT character is responsible for their sensitivity to solvent polarity, with increasing solvent polarity generally leading to a red-shift in the emission spectrum.[1][5]
Table 1: Photophysical Properties of Selected 4-Amino-1,8-naphthalimide Derivatives
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Solvent | Reference |
| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | ~400 | ~500 | ~100 | Toluene | [6] |
| N-propyl-4-amino-1,8-naphthalimide (4APNI) | ~400 | 460 | 60 | Hexane | [5] |
| N-propyl-4-amino-1,8-naphthalimide (4APNI) | Not Specified | 538 | Not Specified | Methanol | [5] |
| Generic 4-amino-1,8-naphthalimide | Not Specified | ~535 | Not Specified | Aqueous Media | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-(carboxyalkyl)-4-amino-1,8-naphthalimide for Bioconjugation
This protocol describes a two-step synthesis of a 4-amino-1,8-naphthalimide derivative containing a carboxylic acid functionality, which can be subsequently used for conjugation to primary amines on biomolecules (e.g., proteins, peptides) using standard carbodiimide chemistry (e.g., EDC/NHS). The synthesis starts from the commercially available 4-bromo-1,8-naphthalic anhydride.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
An amino acid (e.g., 6-aminocaproic acid)
-
Ethanol
-
An appropriate amine (e.g., piperidine or other secondary amine)
-
2-Methoxyethanol or Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Imidation:
-
Suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) and the desired amino acid (e.g., 6-aminocaproic acid, 1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain N-(carboxyalkyl)-4-bromo-1,8-naphthalimide.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the N-(carboxyalkyl)-4-bromo-1,8-naphthalimide (1 equivalent) in 2-methoxyethanol or DMF.
-
Add an excess of the desired amine (e.g., piperidine, 3-5 equivalents).
-
Heat the mixture to reflux (typically 100-130 °C) for 8-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by silica gel column chromatography to yield the final N-(carboxyalkyl)-4-amino-1,8-naphthalimide derivative.
-
Protocol 2: Labeling of a Protein with N-(carboxyalkyl)-4-amino-1,8-naphthalimide
This protocol outlines the general procedure for conjugating the synthesized carboxyl-functionalized fluorescent label to a protein via amide bond formation.
Materials:
-
N-(carboxyalkyl)-4-amino-1,8-naphthalimide
-
Protein to be labeled (in a suitable buffer, e.g., PBS pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of the Fluorescent Label:
-
Dissolve the N-(carboxyalkyl)-4-amino-1,8-naphthalimide in a minimal amount of DMSO.
-
In a separate tube, dissolve EDC (1.5 equivalents relative to the label) and NHS (1.5 equivalents relative to the label) in the reaction buffer.
-
Add the dissolved fluorescent label to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to the Protein:
-
Dissolve the protein to be labeled in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated fluorescent label (NHS-ester) to the protein solution. The molar ratio of label to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle stirring.
-
-
Quenching and Purification:
-
Add the quenching buffer (e.g., Tris-HCl) to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes.
-
Separate the fluorescently labeled protein from the unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorption maximum of the fluorescent label. The DOL can be calculated using the Beer-Lambert law.
-
Confirm the successful conjugation and purity of the labeled protein by SDS-PAGE and fluorescence imaging of the gel.
-
Visualizations
Caption: Synthesis of a carboxyl-functionalized 4-amino-1,8-naphthalimide label.
Caption: Experimental workflow for protein labeling.
Caption: Intramolecular Charge Transfer (ICT) fluorescence mechanism.
Applications
Derivatives of this compound have found numerous applications in biomedical research and drug development due to their favorable photophysical properties and chemical versatility.
-
Cellular Imaging: These fluorophores are cell-permeable and have been successfully used for imaging live cells.[6][8] Their emission in the visible range allows for clear visualization with standard fluorescence microscopy setups. Ferrocene-naphthalimide conjugates have been explored as agents for both fluorescent cellular imaging and as potential anticancer drugs.[9]
-
Fluorescent Probes for Sensing: The sensitivity of the 1,8-naphthalimide fluorophore to its environment makes it an excellent platform for designing chemosensors.[2] Probes based on this scaffold have been developed for the detection of:
-
pH: The fluorescence of 4-amino-1,8-naphthalimide derivatives can be modulated by pH, making them suitable for measuring pH in cellular compartments like lysosomes.[7]
-
Metal Ions: By incorporating specific chelating moieties, these fluorophores can act as selective sensors for various metal ions.
-
Small Molecules: They have been used to design probes for detecting biologically relevant small molecules such as hydrogen sulfide.[10]
-
-
Drug Delivery and Theranostics: The 1,8-naphthalimide scaffold can be incorporated into drug delivery systems to monitor drug loading and release.[4] The combination of therapeutic action and diagnostic imaging in a single molecule (theranostics) is an emerging area where these fluorophores show great promise.[9]
Conclusion
This compound and its derivatives are versatile and powerful tools for researchers in the life sciences and drug development. Their bright fluorescence, environmental sensitivity, and ease of chemical modification allow for the creation of a wide range of fluorescent labels and probes for various applications. The protocols and data presented here provide a solid foundation for the successful implementation of this class of fluorophores in your research endeavors.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1,8-naphthalic Anhydride in Fluorescent Probe Design for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent probes based on the 4-amino-1,8-naphthalimide scaffold for the detection of various metal ions. The inherent photophysical properties of the 4-amino-1,8-naphthalimide fluorophore, such as a large Stokes shift, high quantum yield, and sensitivity to the microenvironment, make it an excellent platform for the development of chemosensors.[1][2][3] The electron-donating amino group at the C-4 position and the electron-withdrawing imide moiety create an intramolecular charge transfer (ICT) system, which is key to the fluorescence signaling mechanism upon metal ion binding.
Principle of Detection: Modulating Intramolecular Charge Transfer (ICT)
The fluorescence of 4-amino-1,8-naphthalimide derivatives is highly dependent on the efficiency of the ICT process.[2] By attaching a specific metal ion receptor to the 4-amino group, the binding of a target metal ion can modulate this ICT process, leading to a detectable change in the fluorescence signal. This can manifest as either a "turn-on" or "turn-off" response.
-
Turn-on Probes: In the free state, the probe's fluorescence is quenched, often due to a photoinduced electron transfer (PET) process from the receptor to the fluorophore. Upon binding to a metal ion, the PET process is inhibited, restoring the fluorescence of the naphthalimide core.[1][4]
-
Turn-off Probes: The free probe is highly fluorescent. Upon binding to a metal ion, the fluorescence is quenched. This can be due to several mechanisms, including the heavy atom effect, paramagnetic quenching, or the formation of a non-fluorescent complex.[2][5][6]
Quantitative Data of Selected 4-Amino-1,8-naphthalimide Based Fluorescent Probes
The following table summarizes the key performance metrics of several reported fluorescent probes derived from 4-amino-1,8-naphthalic anhydride for the detection of various metal ions.
| Probe Name/Derivative | Target Ion | Signaling Mechanism | Limit of Detection (LOD) | Solvent System | Reference |
| Nap-NH2 | Zn(II) | Turn-on | 10 nM | Not Specified | [1][4] |
| Nap-26 | Cu(II) | Turn-off | Not Specified | Aqueous solution | [2] |
| Nap-26 | Hg(II) | Turn-on | Not Specified | Aqueous solution | [2] |
| Probe L | Cu(II) | Turn-off | 1.8 µM | CH3CN:HEPES (3:2, v/v, pH=7.4) | [5] |
| BRST | Cu(II) | Turn-off | 4.33 nM | DMSO/HEPES buffer (1:1, pH 7.4) | [6] |
| NAPH | Al(III) | Turn-on | 2.9 µM | DMSO:H2O (1:1, v/v) | [7] |
| Compound 4a | Co(II) | Quenching | Not Specified | Not Specified | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling mechanisms of "turn-on" and "turn-off" fluorescent probes based on 4-amino-1,8-naphthalimide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence sensing and bioimaging of Cu( ii ) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00115F [pubs.rsc.org]
- 3. Yellow-Green and Blue Fluorescent 1,8-Naphthalimide-Based Chemosensors for Metal Cations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new Al3+ selective fluorescent turn-on sensor based on hydrazide-naphthalic anhydride conjugate and its application in live cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Illuminating Biology: 4-Amino-1,8-naphthalic Anhydride in Bioimaging
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The versatile fluorophore, 4-amino-1,8-naphthalic anhydride, is proving to be an invaluable scaffold for the development of sophisticated fluorescent probes for bioimaging. Its inherent photophysical properties, including strong fluorescence, high quantum yields, and significant Stokes shifts, make it an ideal candidate for creating sensors that can visualize a wide range of biological analytes and processes within living cells.[1][2][3] This has led to a surge in its application by researchers, scientists, and drug development professionals to unravel complex biological questions.
Derivatives of this compound are being ingeniously designed to respond to specific intracellular targets, enabling the real-time monitoring of metal ions, pH fluctuations, and changes in the cellular microenvironment.[4][5] These "smart" probes often operate on mechanisms such as Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT), resulting in a detectable change in their fluorescence upon binding to the target analyte.
This report provides detailed application notes and protocols for the use of this compound-based probes in bioimaging, offering a valuable resource for researchers in the field.
Key Applications in Bioimaging
The unique spectral properties of 4-amino-1,8-naphthalimide derivatives, which are synthesized from this compound, make them exceptional candidates for fluorescent probes.[2][3] The introduction of an amino group at the C-4 position of the naphthalimide core results in compounds that are typically yellow and exhibit green fluorescence.[1][3] These probes are widely used for:
-
Sensing Metal Ions: Derivatives have been successfully synthesized to act as "turn-on" fluorescent sensors for biologically important metal ions like Zinc (Zn²⁺).[6] These sensors show high selectivity and sensitivity, allowing for the detection of nanomolar concentrations of these ions.[6]
-
Cellular Imaging: The lipophilic nature of some derivatives allows for easy penetration of cell membranes, making them excellent candidates for cellular imaging agents.[7] They have been used to visualize cellular structures and monitor dynamic processes within living cells.
-
Probing Polarity and Viscosity: The fluorescence emission of many 4-amino-1,8-naphthalimide derivatives is sensitive to the polarity of the surrounding environment.[4][8] This solvatochromic behavior is exploited to probe changes in the microenvironment of cellular compartments.
-
Detecting Reactive Oxygen Species (ROS): Modifications to the this compound structure have yielded probes capable of detecting specific ROS, such as hydrogen sulfide (H₂S), through a fluorescence "turn-on" mechanism based on the reduction of an azide group to an amino group.[9]
Quantitative Data Summary
The photophysical properties of various 4-amino-1,8-naphthalimide derivatives are summarized below, highlighting their suitability for different bioimaging applications.
| Derivative Type | Analyte | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Detection Limit | Reference |
| Hydrazine Derivative | Zn²⁺ | ~450 nm | ~550 nm | - | 10 nM | [6] |
| Terpyridine Conjugate | Zn²⁺ | Solvent Dependent | Solvent Dependent | - | - | [6] |
| Azide Derivative | H₂S | - | - | - | - | [9] |
| Piperidinyl Derivative | ZnO Nanoparticles | ~400 nm | ~500 nm | - | - | [3] |
| Ferrocene Conjugates | Cellular Imaging | - | - | - | - | [7] |
Experimental Protocols
I. General Synthesis of a 4-Amino-1,8-naphthalimide-based Fluorescent Probe
This protocol describes a general two-step synthesis, a common strategy for producing N-substituted 4-amino-1,8-naphthalimides from 4-chloro-1,8-naphthalic anhydride.[1][2]
Materials:
-
4-Chloro-1,8-naphthalic anhydride
-
Desired primary or secondary amine (e.g., for introducing a receptor unit)
-
A second amine for substitution at the 4-position (e.g., piperidine)
-
1,4-Dioxane or 2-Methoxyethanol
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
Step 1: Synthesis of N-substituted 4-chloro-1,8-naphthalimide
-
Dissolve 4-chloro-1,8-naphthalic anhydride (1 equivalent) in 1,4-dioxane or 2-methoxyethanol in a round-bottom flask.
-
Add the desired primary amine (e.g., an amino acid ester, 3 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitate and purify by crystallization from a suitable solvent like ethanol to obtain the N-substituted 4-chloro-1,8-naphthalimide intermediate.
Step 2: Substitution of Chlorine with an Amino Group
-
Suspend the N-substituted 4-chloro-1,8-naphthalimide (1 equivalent) in a suitable solvent.
-
Add the secondary amine (e.g., piperidine, excess) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture.
-
Isolate the crude product by filtration or solvent evaporation.
-
Purify the final 4-amino-1,8-naphthalimide derivative by column chromatography or recrystallization.
II. Protocol for Cellular Imaging using a 4-Amino-1,8-naphthalimide Probe
This protocol provides a general guideline for staining live cells with a fluorescent probe derived from this compound.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
4-Amino-1,8-naphthalimide-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution protected from light at -20°C.
-
Cell Culture: Plate the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or PBS to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each probe and cell line.
-
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a suitable excitation source and emission filter corresponding to the spectral properties of the probe.
-
Acquire images using appropriate exposure times and camera settings to minimize phototoxicity and photobleaching.
-
Signaling Pathway Visualization: "Turn-On" Sensing of Zn²⁺
The following diagram illustrates the general principle of a "turn-on" fluorescent sensor for Zn²⁺ based on the Photoinduced Electron Transfer (PET) mechanism.
In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atom of the receptor quenches the fluorescence of the naphthalimide fluorophore via PET. Upon binding of Zn²⁺, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity.
This compilation of application notes and protocols underscores the immense potential of this compound as a foundational molecule for developing the next generation of fluorescent probes for bioimaging. Its versatility and favorable photophysical characteristics will undoubtedly continue to drive innovation in cellular and molecular imaging.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1,8-naphthalic Anhydride-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the development and application of chemosensors based on the 4-Amino-1,8-naphthalic anhydride scaffold. This class of fluorescent probes is widely utilized for the detection of various analytes, including metal ions and anions, owing to their excellent photophysical properties, high sensitivity, and structural versatility.
Introduction
4-Amino-1,8-naphthalimide derivatives are a prominent class of fluorophores characterized by their high fluorescence quantum yields, significant Stokes shifts, and excellent photostability.[1][2] Their fluorescence properties are highly sensitive to the local environment and can be modulated by the introduction of specific recognition moieties at the 4-amino position or the imide nitrogen. This susceptibility to structural modification allows for the rational design of chemosensors that exhibit a selective response to a target analyte, often through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and fluorescence resonance energy transfer (FRET).[2][3] These sensors are instrumental in various fields, including environmental monitoring, bioimaging, and diagnostics.
Signaling Mechanisms
The detection of analytes by 4-Amino-1,8-naphthalimide-based chemosensors typically results in a measurable change in their fluorescence output. The primary signaling mechanisms are illustrated below.
Photoinduced Electron Transfer (PET)
In a typical PET sensor, a receptor unit (e.g., an iminodiacetate group) is linked to the 4-amino position of the naphthalimide fluorophore. In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence (OFF state). Upon binding of the analyte (e.g., a metal ion like Zn²⁺) to the receptor, the electron transfer process is inhibited, leading to a significant enhancement in fluorescence intensity (ON state).[3][4]
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Intramolecular Charge Transfer (ICT)
ICT-based sensors feature a donor-π-acceptor (D-π-A) structure. The 4-amino group acts as an electron donor, and the naphthalimide moiety serves as the electron acceptor. The binding of an analyte to the recognition site can alter the electron-donating or -withdrawing properties of the system, leading to a shift in the emission wavelength and a change in fluorescence intensity.
Caption: Intramolecular Charge Transfer (ICT) signaling pathway.
Quantitative Data of Representative Chemosensors
The performance of various this compound-based chemosensors is summarized in the table below, highlighting their target analytes, limits of detection (LOD), and the observed fluorescence response.
| Sensor Name/Derivative | Target Analyte | Limit of Detection (LOD) | Fluorescence Response | Reference |
| Nap-NH2 | Zn²⁺ | 10 nM | Turn-on | [1] |
| TERPY-Nap | Divalent Metal Cations | ppb level | Varies with metal | [5] |
| Sensor 19a | Zn²⁺ | - | Turn-on | [3] |
| Sensor 19b | Zn²⁺ | - | Turn-on | [3] |
| NI-DAT | High pH, Hg²⁺ | - | Varies | [2] |
| Sensor 1 | Cu²⁺ | - | Quenching | [6] |
| N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide (3f) | Pb²⁺ | - | Quenching | [7] |
Experimental Protocols
General Synthesis of a 4-Amino-1,8-naphthalimide Chemosensor
This protocol describes a general two-step synthesis, which is a common approach for preparing these chemosensors.[8]
Caption: General synthetic workflow for chemosensor production.
Protocol for the Synthesis of 4-Amino-N-(2-dimethylaminoethyl)-1,8-naphthalimide: [2][9]
-
Reaction Setup: To a solution of this compound (0.5 g, 2.3 mmol) in 25 mL of ethanol, add N,N-dimethylethylenediamine (0.5 mL, 4.2 mmol) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Protocol for Fluorescence-Based Analyte Detection
This protocol outlines the general steps for using a 4-Amino-1,8-naphthalimide chemosensor for the detection of a target analyte in a solution.
-
Stock Solution Preparation: Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) at a concentration of, for example, 1 mM.
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the appropriate buffer or solvent for the experiment.
-
Analyte Addition: Prepare a series of solutions containing the chemosensor at the working concentration and varying concentrations of the target analyte.
-
Incubation: Allow the solutions to incubate for a specific period to ensure the binding equilibrium is reached.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the chemosensor.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensor's response and calculate the limit of detection.
Applications in Drug Development and Research
The unique properties of 4-Amino-1,8-naphthalimide-based chemosensors make them valuable tools in various stages of drug development and biomedical research:
-
High-Throughput Screening: Their fluorescent turn-on/off or ratiometric response can be adapted for high-throughput screening assays to identify compounds that interact with specific metal ions or biomolecules.
-
Cellular Imaging: Lipophilic derivatives can be designed to cross cell membranes, enabling the visualization and quantification of intracellular analytes in living cells.[10]
-
Monitoring Drug-Target Interactions: Chemosensors can be designed to detect changes in the local environment, such as pH or the presence of specific ions, which may be indicative of drug-target engagement.
-
Environmental Monitoring: These sensors are also employed for the detection of heavy metal contamination in environmental and biological samples.[2]
Conclusion
Chemosensors based on the this compound scaffold represent a versatile and powerful platform for the development of highly sensitive and selective fluorescent probes. The ability to fine-tune their photophysical and recognition properties through straightforward synthetic modifications ensures their continued relevance in diverse scientific disciplines, including chemistry, biology, and medicine. The protocols and data presented herein provide a foundational guide for researchers and professionals seeking to utilize these advanced analytical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpyridine-4-amino-1,8-naphthalimide chemosensor for discriminative fluorescent sensing of divalent metal cations at ppb level of sensitivity (2023) | Sukanya Kannan | 7 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
Application Notes and Protocols: 4-Amino-1,8-naphthalic Anhydride for Sensing pH in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,8-naphthalimide derivatives are a class of fluorescent probes renowned for their robust photophysical properties, including high quantum yields, significant Stokes shifts, and excellent photostability.[1][2] Their synthetic versatility allows for the rational design of sensors tailored for specific biological applications.[1] This document provides detailed application notes and protocols for the use of 4-amino-1,8-naphthalimide-based probes for sensing pH in biological systems. These probes typically operate on a Photoinduced Electron Transfer (PET) mechanism, functioning as "off-on" fluorescent switches that are activated in acidic environments.[1][3] This characteristic makes them particularly well-suited for imaging and quantifying pH in acidic organelles such as lysosomes.[1][3]
Principle of pH Sensing: Photoinduced Electron Transfer (PET)
The pH-sensing mechanism of these probes is based on the classical "fluorophore-spacer-receptor" model.[1][2] The 4-amino-1,8-naphthalimide core serves as the fluorophore. Attached to it, typically through the imide nitrogen or at the 4-amino position, is a receptor moiety containing a protonatable amine group (e.g., a piperazine or an alkyl amine).
In neutral to alkaline conditions (higher pH), the amino receptor is deprotonated and possesses a lone pair of electrons. Upon excitation of the fluorophore, this electron-rich amine can donate an electron to the excited state of the naphthalimide, a process known as Photoinduced Electron Transfer (PET). This process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence (fluorescence "OFF").
In acidic environments (lower pH), the amino receptor becomes protonated. This protonation eliminates the lone pair of electrons, thereby inhibiting the PET process. Consequently, the excited fluorophore can only return to the ground state via the emission of a photon, leading to a significant increase in fluorescence intensity (fluorescence "ON").[1][3]
Quantitative Data Presentation
The photophysical properties of 4-amino-1,8-naphthalimide-based pH probes can be fine-tuned by altering the substituents on the naphthalimide core and the nature of the receptor group. Below is a summary of representative data for probes derived from this scaffold.
| Property | Value (Acidic Conditions, pH < 5) | Value (Basic Conditions, pH > 8) | Reference Probe Example |
| Absorption Max (λabs) | ~440 nm | ~440 nm | 4-Amino-N-(2-aminoethyl)-1,8-naphthalimide |
| Emission Max (λem) | ~535 nm | ~535 nm | 4-Amino-N-(2-aminoethyl)-1,8-naphthalimide |
| Fluorescence | "ON" (Bright Green) | "OFF" (Quenched) | General observation for PET-based naphthalimides |
| pKa | N/A | 4.19 and 6.25 (estimated) | A triethylenetetramine-substituted naphthalimide |
| Quantum Yield (Φf) | Up to 0.67 | ~0.07 | Naphthalimide with benzylamine vs. aminobenzylamine |
Note: The exact photophysical properties are highly dependent on the specific molecular structure and the solvent environment.
Experimental Protocols
Protocol 1: Synthesis of a Representative pH Probe
This protocol describes a general two-step synthesis for a 4-amino-N-substituted-1,8-naphthalimide pH probe, starting from 4-bromo-1,8-naphthalic anhydride.
Step 1: Synthesis of N-substituted-4-bromo-1,8-naphthalimide
-
Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 equivalent) in ethanol in a reaction flask.
-
Add the desired primary amine (e.g., benzylamine, 1.0 equivalent) to the solution.[4]
-
Heat the mixture under reflux or irradiate in a microwave reactor for 1 hour.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product often precipitates as a solid.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the N-substituted-4-bromo-1,8-naphthalimide intermediate.
Step 2: Synthesis of the final pH probe
-
Suspend the N-substituted-4-bromo-1,8-naphthalimide intermediate (1.0 equivalent) in a suitable solvent like ethanol or DMF.
-
Add the amine that will serve as the pH-sensing receptor (e.g., a polyamine like triethylenetetramine, in excess).
-
Heat the mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 4-amino-1,8-naphthalimide based pH probe.
Protocol 2: In Vitro pH Titration
This protocol details the characterization of the pH-dependent fluorescence response of the synthesized probe.
-
Prepare a stock solution of the probe (e.g., 1 mM in DMSO).
-
Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12).
-
In separate cuvettes, dilute the probe stock solution to a final concentration (e.g., 1-10 µM) in each of the buffered solutions.
-
Record the fluorescence emission spectrum for each sample using a spectrofluorometer. Use an excitation wavelength corresponding to the absorption maximum of the probe (e.g., 440 nm).[3]
-
Plot the fluorescence intensity at the emission maximum (e.g., 535 nm) against the pH value.
-
The pKa can be determined by fitting the resulting titration curve to the Henderson-Hasselbalch equation.[2]
Protocol 3: Live Cell Imaging of Acidic Organelles
This protocol provides a general workflow for staining and imaging live cells to monitor intracellular pH.
Materials:
-
Live cells (e.g., HeLa or A549) cultured on glass-bottom dishes or chamber slides.[1][5]
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Probe stock solution (1-10 mM in DMSO).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Preparation: Culture cells to an adequate confluence (e.g., 60-80%) on a suitable imaging dish.[5]
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The final DMSO concentration should be kept below 1% v/v to avoid cytotoxicity.[5]
-
Remove the existing culture medium from the cells.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal staining time may vary depending on the cell line and the specific probe.
-
Washing: After incubation, remove the loading solution and wash the cells once or twice with pre-warmed PBS or fresh medium to remove any extracellular probe and reduce background fluorescence.
-
Imaging: Add fresh pre-warmed complete medium or an appropriate imaging buffer to the cells.
-
Visualize the cells using a confocal microscope equipped with appropriate lasers and filters (e.g., excitation at 440 nm and emission collection between 500-580 nm). The bright fluorescence will localize to acidic compartments within the cells.
Conclusion
4-Amino-1,8-naphthalimide derivatives are powerful tools for the fluorescent sensing of pH in biological systems. Their "turn-on" response in acidic environments, governed by the PET mechanism, allows for high-contrast imaging of acidic organelles. The straightforward synthesis and tunable photophysical properties make them a versatile scaffold for the development of novel biological probes. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of these valuable research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) pH sensors as liposomal cellular imaging agents: The effect of substituent patterns on PET directional quenching [journal.hep.com.cn]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for the Synthesis of 4-Amino-1,8-naphthalimide-Based Zinc Sensors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-Amino-1,8-naphthalimide-based fluorescent sensors for the detection of zinc (Zn²⁺) ions. These sensors are valuable tools in various research fields, including cell biology and drug development, for the sensitive and selective detection of zinc.
Introduction
4-Amino-1,8-naphthalimide is a versatile fluorophore characterized by its high photostability, significant Stokes shift, and environment-sensitive fluorescence emission.[1] By functionalizing the 4-amino group with a suitable zinc chelator, it is possible to create "turn-on" fluorescent sensors. The sensing mechanism is typically based on Photoinduced Electron Transfer (PET).[2][3] In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atom of the chelator quenches the fluorescence of the naphthalimide fluorophore. Upon binding of Zn²⁺, the electron-donating ability of the chelator is suppressed, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity.[2][3]
Data Presentation
The following table summarizes the photophysical and binding properties of representative 4-Amino-1,8-naphthalimide-based zinc sensors.
| Sensor Structure | Receptor Group | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Fluorescence Enhancement | Binding Constant (K_d) | Reference |
| Naphthalimide-Benzyl-IDA | Iminodiacetate | ~450 | ~550 | - | ~50-fold | 4 nM | [2][4] |
| Naphthalimide-Hydrazine | Hydrazine | - | - | - | "Turn-on" | 10 nM (sensitivity) | [5] |
| Naphthalimide-Schiff Base | Schiff Base | ~354 | ~475 | - | >500-fold | 1.42 x 10⁴ M⁻¹ (K_a) | [3] |
Signaling Pathway and Experimental Workflow
The signaling pathway of a typical PET-based 4-Amino-1,8-naphthalimide zinc sensor is illustrated below.
Caption: Signaling pathway of a PET-based zinc sensor.
The general experimental workflow for the synthesis of these sensors is depicted in the following diagram.
Caption: General experimental workflow for sensor synthesis.
Experimental Protocols
The synthesis of 4-Amino-1,8-naphthalimide-based zinc sensors generally follows a multi-step procedure. Below are detailed protocols for the synthesis of a common intermediate and a specific zinc sensor.
Protocol 1: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide
This protocol describes the synthesis of a key intermediate for further functionalization.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
n-Butylamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Suspend 4-Bromo-1,8-naphthalic anhydride (e.g., 16.1 g, 58 mmol) in ethanol (250 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[5]
-
Add n-butylamine (e.g., 4.4 g, 60 mmol) to the suspension.[5]
-
Heat the mixture to reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.[5]
-
After 12 hours, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to yield the pure N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[5]
Protocol 2: Synthesis of a Diethanolamine-based Naphthalimide Precursor
This protocol details the attachment of a zinc-chelating moiety to the naphthalimide core.
Materials:
-
N-n-Butyl-4-bromo-1,8-naphthalimide (from Protocol 1)
-
Diethanolamine
-
Ethylene glycol monomethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Petroleum ether)
Procedure:
-
In a round-bottom flask, mix N-n-butyl-4-bromo-1,8-naphthalimide (e.g., 15 g, 45.2 mmol) and diethanolamine (75 mL) in ethylene glycol monomethyl ether (100 mL).
-
Heat the mixture to reflux for 6 hours.
-
After cooling, the crude product is purified by column chromatography on silica gel.
-
Elute the product using a suitable solvent system, such as ethyl acetate and light petroleum (e.g., 1:4 v/v), to obtain N-n-butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide as a yellow solid.
Protocol 3: Spectroscopic Analysis and Zinc Titration
This protocol outlines the general procedure for evaluating the zinc-sensing properties of the synthesized compound.
Materials:
-
Synthesized 4-Amino-1,8-naphthalimide-based sensor
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, buffer solution)
-
Stock solution of a zinc salt (e.g., ZnCl₂)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent. Also, prepare a stock solution of ZnCl₂ (e.g., 10 mM) in the same solvent or an appropriate aqueous buffer.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the sensor in the absence and presence of increasing concentrations of Zn²⁺.
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of the sensor solution upon excitation at its absorption maximum (λ_abs).
-
Perform a fluorescence titration by adding incremental amounts of the Zn²⁺ stock solution to the sensor solution.
-
After each addition of Zn²⁺, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of added Zn²⁺ to determine the fluorescence enhancement and to calculate the binding constant.[3]
-
-
Selectivity Studies: To assess the selectivity of the sensor for Zn²⁺, repeat the fluorescence titration with other relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.) and observe any changes in fluorescence.[3]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of 4-Amino-1,8-naphthalimide-based zinc sensors. These fluorescent probes offer high selectivity and sensitivity, making them powerful tools for the detection and imaging of zinc in various biological and chemical systems. The versatility of the 1,8-naphthalimide scaffold allows for further modifications to tune the photophysical and binding properties for specific applications.
References
- 1. Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(ii) under physiological pH conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of 4-Amino-1,8-naphthalic Anhydride in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,8-naphthalic anhydride and its derivatives are versatile building blocks in polymer chemistry, prized for the exceptional photophysical properties they impart to macromolecular structures. The inherent fluorescence of the 4-amino-1,8-naphthalimide chromophore, characterized by high quantum yields, large Stokes shifts, and sensitivity to the local environment, makes it an ideal component for the development of advanced functional polymers. These polymers find applications as fluorescent labels, polymerizable dyes for coloration, and, most notably, as sensitive and selective chemosensors for metal ions and pH. This document provides detailed application notes and experimental protocols for the synthesis and utilization of polymers incorporating this compound derivatives.
Key Applications
The primary applications of this compound in polymer chemistry can be categorized as follows:
-
Synthesis of Fluorescent Polymers: Incorporation of the naphthalimide moiety into polymer chains yields materials with inherent fluorescence, useful for creating fluorescent plastics, fibers, and coatings.
-
Development of Polymer-Based Chemosensors: The sensitivity of the 4-amino-1,8-naphthalimide fluorophore to its environment allows for the design of polymer sensors that exhibit changes in their fluorescence properties upon interaction with specific analytes, such as metal ions or protons.
-
Creation of Polymerizable Dyes: Derivatives of this compound can be functionalized with polymerizable groups, enabling their covalent attachment to polymer backbones. This results in colored and fluorescent polymers with high stability and resistance to leaching.[1]
Data Presentation
The photophysical properties of representative 4-amino-1,8-naphthalimide-based monomers and copolymers are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of 4-Amino-1,8-naphthalimide Monomers in Solution
| Monomer Structure | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| N-allyl-4-(glycylamino)-1,8-naphthalimide | DMF | 435 | 530 | 4380 | 0.65 | [1] |
| N-allyl-4-(β-alanylamino)-1,8-naphthalimide | DMF | 436 | 532 | 4350 | 0.68 | [1] |
| 4-allylamino-N-phenyl-1,8-naphthalimide | Methanol | 444 | 532 | 3725 | 0.55 | |
| 4-allylamino-N-(4-methylphenyl)-1,8-naphthalimide | Methanol | 442 | 528 | 3685 | 0.52 | |
| 4-allylamino-N-(4-methoxyphenyl)-1,8-naphthalimide | Methanol | 442 | 526 | 3613 | 0.53 |
Table 2: Photophysical Properties of Copolymers Incorporating 4-Amino-1,8-naphthalimide Derivatives
| Copolymer | Form | λ_abs (nm) | λ_em (nm) | Notes | Reference |
| Poly(MMA-co-N-allyl-4-(glycylamino)-1,8-naphthalimide) | Solid Film | 438 | 525 | Increased photostability compared to monomer. | [1] |
| Poly(MMA-co-N-allyl-4-(β-alanylamino)-1,8-naphthalimide) | Solid Film | 440 | 528 | Increased photostability compared to monomer. | [1] |
| Poly(styrene-co-4-allylamino-N-phenyl-1,8-naphthalimide) | Solid Film | 450 | 540 | - | |
| Poly(styrene-co-N-(4-(N'-methylpiperazine))-N-allyl-1,8-naphthalimide) | Acetonitrile | 430 | 530 | Fluorescence enhancement with various metal cations. | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Polymerizable 4-Amino-1,8-naphthalimide Monomer
This protocol describes the synthesis of N-allyl-4-(glycylamino)-1,8-naphthalimide, a monomer suitable for copolymerization.
Materials:
-
N-allyl-4-bromo-1,8-naphthalimide
-
Glycine
-
Dimethylformamide (DMF)
-
Methanol
-
Water
Procedure:
-
Dissolve N-allyl-4-bromo-1,8-naphthalimide (0.948 g, 0.003 mol) in 25 mL of DMF in a round-bottom flask.[1]
-
Add glycine (0.225 g, 0.003 mol) to the solution.[1]
-
Heat the mixture to boiling and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:acetone (3:2) eluent system.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water to precipitate the product.[1]
-
Filter the precipitate, wash with water, and then recrystallize from methanol.
-
Dry the purified product under vacuum.
Protocol 2: Free Radical Copolymerization with Methyl Methacrylate (MMA)
This protocol outlines the synthesis of a fluorescent copolymer of the naphthalimide monomer with MMA.
Materials:
-
N-allyl-4-(glycylamino)-1,8-naphthalimide (Monomer from Protocol 1)
-
Methyl methacrylate (MMA), freshly distilled
-
Azo-bis-iso-butyronitrile (AIBN), recrystallized
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a polymerization tube, dissolve the naphthalimide monomer (e.g., 0.1 g) and MMA (e.g., 1 g) in DMF (10 mL).
-
Add AIBN (e.g., 0.01 g, 1 wt% of total monomers) to the solution.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and place it in a preheated oil bath at 70 °C for 24 hours.
-
After polymerization, cool the tube and open it.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and initiator.
-
Dry the fluorescent copolymer in a vacuum oven at 60 °C to a constant weight. The covalent bonding of the dye to the polymer is indicated by the colored polymer that does not leach color upon washing.[1]
Protocol 3: Application of a Fluorescent Polymer for Metal Ion Detection
This protocol provides a general procedure for using a 4-amino-1,8-naphthalimide-containing copolymer as a fluorescent sensor for metal ions in solution.
Materials:
-
Fluorescent copolymer (from Protocol 2)
-
Appropriate solvent (e.g., acetonitrile, DMSO/water mixture)
-
Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂) of known concentration
-
Fluorometer
Procedure:
-
Preparation of Polymer Solution: Prepare a stock solution of the fluorescent copolymer in a suitable solvent (e.g., 1 mg/mL). The choice of solvent is crucial as the fluorescence of the naphthalimide moiety can be solvent-dependent.
-
Fluorescence Measurements:
-
Pipette a fixed volume of the polymer stock solution into a series of cuvettes and dilute with the solvent to a final concentration that gives a suitable fluorescence intensity (e.g., absorbance < 0.1 at the excitation wavelength).
-
Record the initial fluorescence emission spectrum of the polymer solution. The excitation wavelength should be at the absorption maximum of the naphthalimide chromophore (typically around 430-450 nm).
-
-
Titration with Metal Ions:
-
To each cuvette, add increasing amounts of a specific metal ion stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Observe for either fluorescence quenching ("turn-off") or enhancement ("turn-on") to determine the sensor response.
-
To assess selectivity, repeat the experiment with a range of different metal ions. A copolymer exhibiting a selective response to Fe³⁺ cations in aqueous media has been reported.[2]
-
Mandatory Visualization
Caption: Workflow for the synthesis of fluorescent polymers from this compound derivatives.
Caption: General workflow for the application of a 4-amino-1,8-naphthalimide-based polymer as a fluorescent sensor.
Caption: Simplified signaling pathway for a "turn-off" fluorescent polymer sensor based on Photoinduced Electron Transfer (PET).
References
Application Notes: 4-Amino-1,8-naphthalic Anhydride Derivatives as Potent Anticancer Agents
Introduction
4-Amino-1,8-naphthalic anhydride and its derivatives represent a promising class of compounds in anticancer drug discovery. These molecules, characterized by a planar naphthalimide core, exhibit significant cytotoxic activity against a broad spectrum of cancer cell lines. Their mechanism of action is multifaceted, primarily involving intercalation into DNA, inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest. The versatility of the 1,8-naphthalimide scaffold allows for extensive chemical modifications at the imide nitrogen and the aromatic ring, enabling the fine-tuning of their pharmacological properties to enhance efficacy and reduce toxicity. These derivatives are also notable for their fluorescent properties, which facilitates their use in cellular imaging and mechanistic studies.
Mechanism of Action
The anticancer effects of this compound derivatives are attributed to several key mechanisms:
-
DNA Intercalation: The planar aromatic structure of these compounds allows them to insert between the base pairs of DNA, disrupting the DNA's topological structure. This interference with DNA replication and transcription is a primary mode of their cytotoxic action.[1]
-
Topoisomerase II Inhibition: Several derivatives act as topoisomerase II poisons. They stabilize the covalent complex formed between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequently triggering apoptotic cell death.[1][2][3]
-
Induction of Apoptosis: By causing significant DNA damage, these compounds activate intrinsic apoptotic pathways. This is often characterized by the activation of caspases, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.[3][4] Some derivatives have also been shown to induce apoptosis through pathways independent of retinoid receptor activation.[5]
-
Cell Cycle Arrest: Treatment with these derivatives can lead to the arrest of cancer cells in specific phases of the cell cycle, most commonly the G2/M or S phase, preventing their proliferation.[1][2]
-
PARP Inhibition: Certain 4-amino-1,8-naphthalimide compounds are potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. By inhibiting PARP, these agents can enhance the efficacy of DNA-damaging therapies like radiation.[6]
-
Induction of Autophagy and Ferroptosis: Recent studies have revealed that some derivatives can also induce other forms of programmed cell death, such as autophagy and ferroptosis, in cancer cells.[4]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity of Mono-naphthalimide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3f (3-aminoalkyl substituted) | HeLa | 0.71 | [1] |
| Compound 3f (3-aminoalkyl substituted) | P388D1 | 0.23 | [1] |
| Compound 4 (N-containing group at C4) | 8 common cancer cell lines (average TGI) | 38.71 | [1] |
| Compound 14 (Naphthalimide platinum(IV) complex) | SKOV-3 | 3.1 | [1] |
| Compound 14 (Naphthalimide platinum(IV) complex) | HeLa | 12 | [1] |
| Compound 28 (Naphthalimide benzothiazole derivative) | Colon and Breast Cancer | 0.3 - 0.8 | [1] |
| Compound 1 (3-nitro substituted) | A549 | 2.8 | [7] |
| Compound 1 (3-nitro substituted) | A261 | 2.5 | [7] |
| Compound 7 (tertiary nitrogen and pyridine) | Various cancer cell lines | 1.5 - 4.5 | [7] |
| 4-amino-1,8-naphthalimide (ANI) | V79, AT1, DU145 | Non-toxic up to 20 µM | [6] |
| Compound 9 (Carboranyl derivative) | HepG2 | 3.10 | [3] |
Table 2: Cytotoxicity of Bis-naphthalimide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-naphthalimide derivatives (general) | Generally show higher activity than mono-derivatives | Not specified | [1] |
| Compounds 8-12 (L-lysine and diamine linkers) | Various human cancer cell lines | Moderate activity | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-N-substituted-1,8-naphthalimides
This protocol describes a common two-step synthesis of 4-amino-N-substituted-1,8-naphthalimides.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Desired primary amine (R-NH2)
-
Ethanol or 2-methoxyethanol
-
Ammonia
-
Solvent for reaction (e.g., 1,4-dioxane)
-
Hydrochloric acid (HCl) for neutralization
-
Silica gel for chromatography
Procedure:
Step 1: Synthesis of 4-Bromo-N-substituted-1,8-naphthalimide
-
Suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) in absolute ethanol.[8]
-
Heat the suspension to reflux (approximately 75-80°C) with stirring.
-
Add the desired primary amine (R-NH2) (1.1 equivalents) dropwise to the heated suspension.
-
Continue refluxing the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate, wash it with cold ethanol, and then with water to remove any unreacted amine.
-
Dry the product, the 4-bromo-N-substituted-1,8-naphthalimide, under vacuum.
Step 2: Amination to form 4-Amino-N-substituted-1,8-naphthalimide
-
Dissolve the 4-bromo-N-substituted-1,8-naphthalimide (1 equivalent) from Step 1 in a suitable solvent such as 1,4-dioxane.
-
Add an excess of an aminating agent, such as a solution of ammonia in an alcohol or an aqueous solution, to the reaction mixture in a sealed pressure vessel.
-
Heat the mixture to a temperature between 120°C and 200°C for several hours.[9] The optimal temperature and time will depend on the specific substrate.
-
After cooling, neutralize the basic reaction mixture with a dilute HCl solution.
-
The product will precipitate out of the solution. Filter the precipitate, wash with water, and dry.
-
If necessary, purify the final product by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations with the cell culture medium.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at different concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol describes how to assess the induction of apoptosis in cancer cells treated with the derivatives.
Materials:
-
Cancer cells treated with the test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Core structure of 4-amino-1,8-naphthalimide.
Caption: Synthetic workflow for 4-amino-1,8-naphthalimide derivatives.
Caption: Signaling pathways of 4-amino-1,8-naphthalimide derivatives.
References
- 1. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
Methodology for Incorporating 4-Amino-1,8-naphthalic Anhydride into Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of 4-Amino-1,8-naphthalic anhydride and its derivatives into peptides provides a powerful tool for developing novel research probes, diagnostic agents, and potential therapeutics. These naphthalimide-peptide conjugates exhibit unique photophysical properties, including strong fluorescence and environmental sensitivity (solvatochromism), making them ideal for a range of applications.
Key applications include:
-
Fluorescent Probes for Bio-Interactions: Peptides labeled with 4-amino-1,8-naphthalimide derivatives can act as "switch-on" fluorescent probes to study peptide-protein interactions. The fluorescence of the naphthalimide moiety is often quenched in an aqueous environment and significantly enhanced upon binding to a target protein, providing a high signal-to-noise ratio.[1][2]
-
Cellular Imaging Agents: The inherent fluorescence of these compounds allows for the visualization of cellular processes and the localization of the peptide conjugate within cells.
-
Anticancer Drug Development: 4-Amino-1,8-naphthalimide derivatives have shown promise as anticancer agents. Their mechanism of action can involve the inhibition of key enzymes such as Poly(ADP-ribose) polymerase (PARP), which is critical for DNA repair in cancer cells. Conjugating these molecules to tumor-targeting peptides is a promising strategy for selective drug delivery.
-
Antimicrobial Peptides: Modification of antimicrobial peptides with 1,8-naphthalimide can enhance their activity and provide a means for studying their mechanism of action through fluorescence.
This document provides detailed protocols for the synthesis of a key building block, its incorporation into peptides using solid-phase peptide synthesis (SPPS), and methods for purification and characterization.
Data Presentation
Table 1: Photophysical Properties of 4-Amino-1,8-naphthalimide Derivatives
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Hexane | 405 | 460 | 0.45 |
| Toluene | 412 | 486 | 0.65 | |
| Dichloromethane | 420 | 520 | 0.70 | |
| Acetonitrile | 418 | 530 | 0.60 | |
| Methanol | 420 | 538 | 0.15 | |
| 3-Amino-N-propyl-1,8-naphthalimide (3APNI) | Hexane | 385 | 429 | 0.30 |
| Toluene | 395 | 475 | 0.50 | |
| Dichloromethane | 410 | 535 | 0.65 | |
| Acetonitrile | 410 | 550 | 0.45 | |
| Methanol | 415 | 564 | 0.05 |
Data compiled from various sources demonstrating the solvatochromic properties of amino-naphthalimides.[3][4][5][6]
Table 2: In Vitro Anticancer Activity of Ferrocenyl-4-amino-1,8-naphthalimide Conjugates
| Compound | Cell Line | GI50 (μM) after 24h | GI50 (μM) after 72h |
| 1 | K562 | > 50 | 30 |
| MCF-7 | > 50 | > 50 | |
| 2 | K562 | > 50 | 30 |
| MCF-7 | > 50 | > 50 | |
| 3 | K562 | 30 | 30 |
| MCF-7 | > 50 | > 50 | |
| 4 | K562 | 15 | 7 |
| MCF-7 | > 50 | > 50 | |
| 5 | K562 | > 50 | 9 |
| MCF-7 | > 50 | > 50 | |
| 6 | K562 | > 50 | 5 |
| MCF-7 | > 50 | > 50 |
GI50: 50% growth inhibition concentration. K562 (myelogenous leukemia), MCF-7 (human breast cancer).[7]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(4-N,N-Dimethylamino-1,8-naphthalimido)-alanine (Fmoc-4-DMN-Ala-OH)
This protocol describes a representative four-step synthesis for the Fmoc-protected amino acid building block suitable for SPPS.[1][8]
Workflow Diagram:
Caption: Workflow for the synthesis of the Fmoc-protected 4-DMN-alanine building block.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Ethanolamine
-
Dimethylamine solution
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Fmoc-Ser(tBu)-OH
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Synthesis of 4-bromo-N-hydroxyethyl-1,8-naphthalimide
-
Reflux 4-bromo-1,8-naphthalic anhydride with a slight excess of ethanolamine in ethanol for 4-6 hours.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Step 2: Synthesis of 4-(dimethylamino)-N-hydroxyethyl-1,8-naphthalimide
-
Heat the product from Step 1 with an excess of aqueous dimethylamine in a sealed vessel at 120-140°C for 8-12 hours.
-
After cooling, pour the reaction mixture into water and collect the precipitate.
-
Purify the crude product by silica gel chromatography.
-
-
Step 3: Synthesis of N-(2-azidoethyl)-4-(dimethylamino)-1,8-naphthalimide
-
Dissolve the product from Step 2 in DCM and cool to 0°C.
-
Add TEA followed by the dropwise addition of MsCl. Stir for 1-2 hours at 0°C.
-
Wash the reaction mixture with water and brine, then dry over sodium sulfate.
-
Evaporate the solvent and dissolve the resulting mesylate in DMF.
-
Add sodium azide and heat the mixture to 60-70°C for 3-4 hours.
-
Pour into water, extract with ethyl acetate, and purify by silica gel chromatography.
-
-
Step 4: Synthesis of Fmoc-(4-N,N-Dimethylamino-1,8-naphthalimido)-alanine
-
Reduce the azide from Step 3 to the corresponding amine by hydrogenation using Pd/C as a catalyst.
-
Couple the resulting amine with Fmoc-Ser(tBu)-OH under Mitsunobu conditions (DIAD, PPh3 in THF).
-
After purification, treat the product with TFA in DCM to remove the tert-butyl protecting group, yielding the final Fmoc-4-DMN-Ala-OH.
-
Protocol 2: Incorporation of Fmoc-4-DMN-Ala-OH into Peptides via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the 4-DMN-Ala residue using the Fmoc/tBu strategy.
Workflow Diagram:
Caption: A typical cycle for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-4-DMN-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine solution for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To incorporate the naphthalimide probe, use Fmoc-4-DMN-Ala-OH in this step.
-
Wash the resin as in step 2.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification and Characterization:
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
Signaling Pathways and Logical Relationships
PARP Inhibition in DNA Single-Strand Break Repair
4-Amino-1,8-naphthalimide has been identified as a potent inhibitor of PARP, an enzyme crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks (DSBs) during replication, ultimately causing cell death. This concept is known as synthetic lethality.
Caption: PARP inhibition by 4-Amino-1,8-naphthalimide disrupts DNA repair, leading to synthetic lethality in HR-deficient cancer cells.[1][2][3][4][8]
Calmodulin (CaM) Signaling Pathway
Peptides labeled with 4-amino-1,8-naphthalimide can be designed to bind to Calmodulin (CaM), a key calcium sensor protein. This allows for the fluorescent monitoring of CaM activation and its interaction with downstream targets like Calmodulin-dependent kinase II (CaMKII).
Caption: A fluorescent naphthalimide-peptide probe can be used to monitor the activation of Calmodulin and its interaction with downstream effectors.[1][2][9][10][11]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Targeting DNA Repair in Cancer: Beyond PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing dynamic interaction between calmodulin and calmodulin-related kinases via a monitoring method in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Calmodulin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Detection of Specific Metal Cations Using 4-Amino-1,8-naphthalic Anhydride-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-1,8-naphthalic anhydride and its derivatives as fluorescent chemosensors for the detection of various metal cations. The protocols and data presented are compiled from recent scientific literature and are intended to serve as a guide for researchers in analytical chemistry, materials science, and biochemistry.
Introduction
4-Amino-1,8-naphthalimide and its derivatives are a prominent class of fluorophores utilized in the design of chemosensors for metal ions.[1][2] Their excellent photostability, high fluorescence quantum yield, large Stokes shift, and versatile synthetic accessibility make them ideal candidates for developing sensitive and selective detection methods.[1][3][4] The core principle behind their function as metal ion sensors often relies on the modulation of a photoinduced electron transfer (PET) process.[5][6][7] In the absence of a target metal ion, the fluorescence of the naphthalimide fluorophore is quenched due to PET from a receptor moiety. Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.[1][5]
This document details the application of this compound-based sensors for the detection of Aluminum (Al³⁺), Zinc (Zn²⁺), Copper (Cu²⁺), Iron (Fe³⁺), Mercury (Hg²⁺), and Lead (Pb²⁺) ions.
Detection of Aluminum (Al³⁺)
A "turn-on" fluorescent sensor for Al³⁺ was developed based on a hydrazide-naphthalic anhydride conjugate.[8] This sensor demonstrates high selectivity and sensitivity for Al³⁺ in a mixed aqueous-organic medium and has been successfully applied for imaging Al³⁺ in living cells.[8]
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.9 µM | [8] |
| Fluorescence Enhancement | Significant enhancement at 555 nm | [8] |
| Solvent System | DMSO:H₂O (1:1, v/v) | [8] |
| Response Mechanism | Chelation-Enhanced Fluorescence (CHEF) | [8][9] |
| Reversibility | Reversible with EDTA | [8] |
Experimental Protocol: Detection of Al³⁺
Materials:
-
NAPH (2-amino N-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide) stock solution (e.g., 1 mM in DMSO).[8]
-
Al³⁺ stock solution (e.g., 10 mM AlCl₃ in deionized water).
-
DMSO/H₂O (1:1, v/v) buffer solution.
-
Other metal ion stock solutions for selectivity studies (e.g., 10 mM).
-
EDTA solution for reversibility studies (e.g., 100 mM).
-
Fluorescence spectrophotometer.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a solution of the NAPH sensor in the DMSO:H₂O (1:1, v/v) medium to a final concentration of 10 µM.[10]
-
Record the initial fluorescence spectrum of the sensor solution (Excitation typically in the range of 370-465 nm, with emission monitored around 555 nm).[8][10]
-
Incrementally add aliquots of the Al³⁺ stock solution to the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence and UV-Vis absorption spectra. A distinct fluorescence enhancement at 555 nm and a blue-shift in the absorption spectrum around 465 nm should be observed.[8]
-
For selectivity studies, repeat the experiment with other metal ions instead of Al³⁺.
-
For reversibility studies, after the addition of Al³⁺ and observing the fluorescence enhancement, add a strong chelating agent like EDTA and record the spectrum to observe the quenching of fluorescence.[8]
Signaling Pathway
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Al³⁺ detection.
Detection of Zinc (Zn²⁺)
Derivatives of 4-amino-1,8-naphthalimide functionalized with receptors like hydrazine or iminodiacetate act as highly selective "turn-on" fluorescent sensors for Zn(II) ions.[1][5] These sensors are effective under physiological pH conditions.[5][7]
Quantitative Data
| Sensor | Limit of Detection (LOD) | Binding Constant (Ksv) | Solvent System | Reference |
| Nap-NH₂ (hydrazine derivative) | 10 nM | 1.13 x 10⁴ M⁻¹ | Not Specified | [1] |
| Iminodiacetate derivative | Not specified, Kd = 4 nM | Not specified | pH 7.4 buffered solution | [5] |
Experimental Protocol: Detection of Zn²⁺
Materials:
-
4-amino-1,8-naphthalimide based sensor stock solution (e.g., 1 mM in a suitable organic solvent or buffer).[1][5]
-
Zn²⁺ stock solution (e.g., 10 mM ZnCl₂ in deionized water).
-
HEPES buffer (for physiological pH studies, e.g., pH 7.4).[5][6]
-
Other metal ion stock solutions for selectivity studies.
-
Fluorescence spectrophotometer.
Procedure:
-
Prepare the sensor solution in the desired solvent or buffer (e.g., HEPES buffer for physiological conditions) to a final concentration in the micromolar range.[6]
-
Record the baseline fluorescence of the sensor solution. The excitation is typically around 450 nm, with emission observed around 550 nm.[5]
-
Add incremental amounts of the Zn²⁺ stock solution to the sensor solution.
-
After each addition, mix and record the fluorescence spectrum. A significant "turn-on" of fluorescence should be observed.[5]
-
To assess selectivity, perform the same experiment with other competing metal ions.
Experimental Workflow
Caption: Workflow for the fluorescent detection of Zn²⁺.
Detection of Copper (Cu²⁺)
Several 4-amino-1,8-naphthalimide derivatives have been developed for the detection of Cu(II) ions, which is crucial due to its biological importance and potential toxicity.[4] The sensing mechanism can involve fluorescence quenching or enhancement depending on the specific sensor design.[3][11]
Quantitative Data
| Sensor | Detection Limit | Linear Range | Sensing Mechanism | Reference |
| NI-1 (piperazine derivative) | 1.5 x 10⁻⁸ M | 2.5 x 10⁻⁷ M to 4.0 x 10⁻⁶ M | Fluorescence Quenching | [11] |
| Nap-8 | Not specified | Not specified | Fluorescence Enhancement (Hydrolysis-based) | [3] |
Experimental Protocol: Detection of Cu²⁺
Materials:
-
Naphthalimide-based Cu²⁺ sensor stock solution.
-
Cu²⁺ stock solution (e.g., 10 mM CuSO₄ in deionized water).
-
Buffer solution (as specified in the literature for the particular sensor).
-
Other metal ion stock solutions for interference studies.
-
Fluorescence spectrophotometer.
Procedure:
-
Prepare the sensor solution in the appropriate buffer to the desired concentration.
-
Record the initial fluorescence spectrum.
-
Add aliquots of the Cu²⁺ stock solution.
-
After each addition, mix and record the fluorescence spectrum. Depending on the sensor, either a decrease (quenching) or increase (enhancement) in fluorescence intensity will be observed.[3][11]
-
Evaluate the selectivity by testing against other metal ions.
Logical Relationship of Sensing
Caption: Dual sensing mechanisms for Cu²⁺ detection.
Detection of other Metal Cations (Fe³⁺, Hg²⁺, Pb²⁺)
Derivatives of this compound have also been shown to be effective in detecting other heavy and transition metal ions.
Quantitative Data Summary
| Cation | Sensor Type | Detection Limit | Key Observation | Reference |
| Fe³⁺ | N-hexyl-4-benzylamino-naphthalimide | 4 x 10⁻⁷ mol L⁻¹ | Significant fluorescence reduction | [12] |
| Hg²⁺ | Naphthalimide-Piperazine (NI-1) | 8.8 x 10⁻⁸ M | Fluorescence quenching with bathochromic shift | [11] |
| Hg²⁺ | Naphthalimide-Piperazine (NI-2) | Not specified | Fluorescence enhancement (turn-on) | [11] |
| Pb²⁺ | N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide (3f) | Not specified | Fluorescence intensity decrease | [13] |
General Experimental Considerations
The experimental protocols for the detection of Fe³⁺, Hg²⁺, and Pb²⁺ are similar to those described above. The key is to use the specific sensor molecule and follow the solvent, pH, and concentration conditions reported in the corresponding literature. For instance, the detection of Fe³⁺ using HBN was performed in an ethanol/water (1:1, volume ratio) mixture.[12] The response to Pb²⁺ by sensor 3f was observed in an EtOH/H₂O (v/v = 4:1) solution.[13]
Synthesis of this compound-Based Sensors
The synthesis of these chemosensors typically starts from 4-bromo-1,8-naphthalic anhydride or this compound.[8][12][14] The general synthetic route involves the reaction of the naphthalic anhydride with a suitable amine to form the imide, followed by further functionalization at the 4-position if starting from the bromo-derivative.[15][16]
General Synthesis Workflow
Caption: General synthetic workflow for 4-amino-1,8-naphthalimide sensors.
Conclusion
This compound and its derivatives provide a versatile platform for the development of fluorescent chemosensors for a wide range of metal cations. The "turn-on" or "turn-off" fluorescence responses, coupled with high sensitivity and selectivity, make them valuable tools in environmental monitoring, biological imaging, and diagnostics. The protocols and data presented herein should serve as a valuable resource for researchers aiming to utilize these powerful analytical tools. Further research may focus on developing sensors with even lower detection limits, improved water solubility, and applicability in complex biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence sensing and bioimaging of Cu( ii ) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00115F [pubs.rsc.org]
- 4. Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. A new Al3+ selective fluorescent turn-on sensor based on hydrazide-naphthalic anhydride conjugate and its application in live cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A turn-on and reversible fluorescence sensor for Al3+ ion - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg<sup>2+</sup> and Cu<sup>2+</sup> Ions - ProQuest [proquest.com]
- 12. [Synthesis of naphthalimide derivatives and its recognition of Fe3+] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Amino-1,8-naphthalic Anhydride as a Versatile Building Block for Functional Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of functional dyes derived from 4-amino-1,8-naphthalic anhydride. This versatile building block serves as a scaffold for a wide range of fluorescent probes, chemosensors, and cellular imaging agents due to its excellent photostability, high fluorescence quantum yield, and tunable optical properties.[1][2][3] The protocols and data presented herein are intended to facilitate the design and implementation of novel functional dyes for various research and drug development applications.
Synthesis of Functional Dyes
The general synthetic strategy for creating functional dyes from this compound involves a two-step process. The first step is the imidation of the anhydride with a primary amine to form the N-substituted naphthalimide. The second step involves the modification of the 4-amino group or other positions on the naphthalimide core to introduce specific functionalities.[4]
General Protocol for Imidation of this compound
This protocol describes a general method for the synthesis of N-substituted 4-amino-1,8-naphthalimides.
Materials:
-
This compound
-
Primary amine (e.g., hydrazine hydrate, 3-dimethylaminopropylamine)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask and heat the mixture to reflux.[5]
-
Slowly add the primary amine dropwise to the refluxing solution.[5]
-
Continue refluxing the reaction mixture with stirring for 1-2 hours, or until the solution becomes clear.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Add water to the reaction mixture to precipitate the product.[5]
-
Collect the precipitate by vacuum filtration.[5]
-
Wash the collected solid with water and then with ethanol.[5]
-
Dry the purified product under vacuum.[5]
Synthesis of a "Turn-On" Fluorescent Chemosensor for Zn(II)
This protocol details the synthesis of a 4-amino-1,8-naphthalimide hydrazine-based fluorophore (Nap-NH2) that acts as a selective "turn-on" fluorescent sensor for zinc ions.[1]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
Procedure:
-
A one-pot imidation reaction is carried out between this compound and hydrazine hydrate in ethanol.[1]
-
The reaction mixture is refluxed for a specified period.
-
The resulting product, Nap-NH2, is isolated and purified to yield a quantitative amount.[1]
Photophysical Properties
The photophysical properties of 4-amino-1,8-naphthalimide derivatives are highly sensitive to the nature of the substituents on the naphthalimide core and the polarity of the solvent.[2][6][7] This solvatochromism is a key feature that is exploited in the design of fluorescent probes.
Table 1: Photophysical Data of Selected 4-Amino-1,8-naphthalimide Derivatives
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| 4APNI | Hexane | - | 460 | - | - | [6] |
| 4APNI | Methanol | - | 538 | - | - | [6] |
| 3APNI | Hexane | - | 429 | - | - | [6] |
| 3APNI | Methanol | - | 564 | - | - | [6] |
| 2APNI | Various | 420-445 | - | - | 0.2-0.3 | [6] |
| Nap-NH2 | Various | Positive Solvatochromism | Positive Solvatochromism | - | - | |
| 3c | Chloroform | - | - | - | High | |
| 3c | Methanol | - | - | - | 699-fold quenching | [8] |
Note: "-" indicates data not available in the cited sources.
Applications
Chemosensors for Metal Ions
4-Amino-1,8-naphthalimide derivatives have been successfully employed as fluorescent chemosensors for the selective detection of various metal ions, including Zn(II) and Cu(II).[1][9][10][11][12] The sensing mechanism often relies on photoinduced electron transfer (PET) or internal charge transfer (ICT), which is modulated by the binding of the metal ion to a receptor unit appended to the naphthalimide fluorophore.[11]
For instance, the Nap-NH2 sensor exhibits a significant fluorescence enhancement ("turn-on" response) upon selective binding to Zn(II) ions with a nanomolar detection limit.[1] The binding constant (KSV) for this interaction was determined to be 1.13 × 10⁴ M⁻¹.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence sensing and bioimaging of Cu( ii ) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00115F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Live-Cell Imaging Using 4-Amino-1,8-Naphthalimide Probes
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-1,8-naphthalimide scaffold is a versatile fluorophore extensively utilized in the development of fluorescent probes for live-cell imaging.[1] These probes are characterized by their excellent photostability, high quantum yields, and environment-sensitive fluorescence emission.[1] The introduction of an amino group at the 4-position creates a "push-pull" electronic structure, making their photophysical properties highly sensitive to the local environment, such as polarity and pH.[2] This inherent sensitivity allows for the rational design of probes that can detect and image a variety of intracellular analytes and physiological parameters.
This document provides an overview of the applications of 4-amino-1,8-naphthalimide probes in live-cell imaging, along with detailed protocols for their use.
Applications in Live-Cell Imaging
The versatility of the 4-amino-1,8-naphthalimide structure allows for its modification to create probes for a wide range of biological applications.
Sensing Metal Ions
Metal ions play crucial roles in numerous physiological and pathological processes. 4-Amino-1,8-naphthalimide-based probes have been developed for the selective detection of various metal ions, including Cu²⁺ and Zn²⁺.[3][4][5] The sensing mechanism often relies on Photoinduced Electron Transfer (PET), where the binding of a metal ion to a receptor moiety modulates the fluorescence of the naphthalimide fluorophore.[4]
-
Copper (Cu²⁺): Aberrant copper levels are associated with neurodegenerative diseases such as Wilson's and Menkes' disease.[5] Probes functionalized with specific chelators exhibit high selectivity and sensitivity for Cu²⁺, often resulting in fluorescence quenching upon ion binding due to the paramagnetic nature of the copper ion.[3][5]
-
Zinc (Zn²⁺): Zinc is an essential cofactor for many enzymes and is involved in signaling pathways. PET-based "turn-on" fluorescent sensors for Zn²⁺ have been developed, where the binding of Zn²⁺ suppresses the PET process, leading to a significant enhancement of fluorescence.[4][6]
Monitoring pH
Intracellular pH is a critical parameter that regulates many cellular processes, including enzyme activity, cell growth, and apoptosis. 4-Amino-1,8-naphthalimide probes functionalized with protonable amine groups can act as fluorescent pH sensors.[7][8][9] In acidic environments, the amine groups are protonated, which can "switch on" the fluorescence by inhibiting the PET process.[7][10] This property makes them excellent tools for imaging pH changes in acidic organelles like lysosomes.[7]
Probing Cellular Viscosity
The viscosity of the intracellular environment can change in response to cellular events such as apoptosis and protein aggregation. 4-Amino-1,8-naphthalimide derivatives designed as "molecular rotors" can be used to probe these changes.[11][12][13][14] The fluorescence of these probes is quenched in low-viscosity environments due to intramolecular rotation, but is enhanced in viscous media where this rotation is restricted.[14]
Assessing Polarity
The polarity of different cellular compartments, such as lipid droplets and membranes, can provide insights into cellular metabolism and health. The solvatochromic nature of 4-amino-1,8-naphthalimide probes makes them sensitive to the polarity of their microenvironment.[2][15][16] These probes exhibit a shift in their emission wavelength or a change in fluorescence intensity in response to changes in solvent polarity.[2][15]
Quantitative Data of Representative Probes
The following table summarizes the key quantitative data for a selection of 4-amino-1,8-naphthalimide-based probes from the literature. This data is intended to provide a comparative overview. Researchers should refer to the specific publications for detailed information.
| Probe Name/Type | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Detection Limit | Cell Line Examples | Reference |
| BRST | Cu²⁺ | ~450 | ~540 (quenching) | - | 4.33 x 10⁻⁹ M | - | [3] |
| BNQ | Cu²⁺ | - | 520 (quenching) | - | 45.5 nM | - | [3] |
| PET-based Sensor | Zn²⁺ | ~450 | ~550 (turn-on) | - | Kd = 4 nM | - | [4] |
| pH-sensitive Probes (1-4) | pH | - | ~535 (turn-on in acid) | - | pKa <2.1 to 6 | HeLa | [7] |
| Naphthalimide-thiosemicarbazide | Viscosity & NO | 405 | 470 (viscosity), 550 (NO) | - | - | HeLa | [11] |
| Water-soluble Rotor | pH & Viscosity | - | Yellow-green emission | Low in water | - | - | [12][13] |
| Ferrocenyl conjugates | Anticancer/Imaging | - | - | - | GI₅₀ values available | MCF-7, K562 | [17][18] |
Experimental Protocols
The following are generalized protocols for live-cell imaging using 4-amino-1,8-naphthalimide probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.
Materials and Reagents
-
4-Amino-1,8-naphthalimide probe of interest
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Complete cell culture medium appropriate for the cell line
-
Cells of interest (e.g., HeLa, MCF-7)
-
Fluorescence microscope with appropriate filter sets
-
Imaging dishes or plates (e.g., glass-bottom dishes)
Preparation of Probe Stock Solution
-
Dissolve the 4-amino-1,8-naphthalimide probe in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Culture the cells of interest in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.
-
For imaging, seed the cells onto a suitable imaging vessel (e.g., glass-bottom dishes or 96-well plates) at a density that will result in 60-80% confluency at the time of imaging.
-
Allow the cells to adhere and grow for at least 24 hours before probe loading.
Probe Loading and Staining
-
On the day of the experiment, prepare a fresh working solution of the probe by diluting the DMSO stock solution in pre-warmed serum-free medium or an appropriate buffer (e.g., PBS). The final working concentration will vary depending on the probe but is typically in the range of 1-20 µM. It is crucial to optimize this concentration to achieve a good signal-to-noise ratio while minimizing cytotoxicity.
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for the desired time (typically 15-60 minutes) in the incubator. The optimal incubation time should be determined experimentally.
-
After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe and reduce background fluorescence.[19]
-
Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells for imaging.
Fluorescence Microscopy and Image Acquisition
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Excite the probe using the appropriate wavelength and acquire images using the corresponding emission filter. The specific excitation and emission wavelengths will depend on the photophysical properties of the chosen probe.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[19]
-
Acquire images of the stained cells. For quantitative analysis, ensure that the imaging settings (e.g., laser power, gain, exposure time) are kept consistent across all samples.
-
If applicable, acquire images in other channels for co-localization studies with other fluorescent markers.
Visualizations
Signaling Pathway and Mechanism Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents [mdpi.com]
- 11. Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor | Scilit [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Synthesis and Application of Water-Soluble 4-Amino-1,8-Naphthalimide Derivatives: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the synthesis and utilization of water-soluble 4-Amino-1,8-naphthalimide derivatives. These compounds are of significant interest due to their fluorescent properties, which make them valuable tools in various research and drug development applications, including cellular imaging and as fluorescent probes.
Introduction
4-Amino-1,8-naphthalimide derivatives are a class of fluorescent compounds known for their high quantum yields, large Stokes shifts, and excellent photostability.[1] Their fluorescence properties can be tuned by introducing different substituents on the naphthalimide core and the N-imide position.[2] However, the parent compounds often exhibit poor water solubility, limiting their biological applications. To overcome this, hydrophilic moieties are incorporated into their structure to enhance their solubility in aqueous media. These water-soluble derivatives have found widespread use as fluorescent sensors for pH, metal ions, and reactive oxygen species, as well as agents for cellular imaging.[3][4][5]
Synthesis of a Water-Soluble 4-Amino-1,8-Naphthalimide Derivative
This section details the synthesis of a representative water-soluble 4-Amino-1,8-naphthalimide derivative, specifically N-(2,3-dihydroxypropyl)-4-amino-1,8-naphthalimide. The synthesis is typically a two-step process starting from 4-chloro-1,8-naphthalic anhydride.[6]
Experimental Protocol: Synthesis of N-(2,3-dihydroxypropyl)-4-amino-1,8-naphthalimide
Materials:
-
4-Chloro-1,8-naphthalic anhydride
-
3-Amino-1,2-propanediol
-
Ethanol
-
Ammonia solution (25%)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of N-(2,3-dihydroxypropyl)-4-chloro-1,8-naphthalimide
-
In a round-bottom flask, dissolve 4-chloro-1,8-naphthalic anhydride (1.0 eq) in ethanol.
-
Add 3-amino-1,2-propanediol (1.2 eq) to the solution.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain N-(2,3-dihydroxypropyl)-4-chloro-1,8-naphthalimide as a solid.
Step 2: Synthesis of N-(2,3-dihydroxypropyl)-4-amino-1,8-naphthalimide
-
Place N-(2,3-dihydroxypropyl)-4-chloro-1,8-naphthalimide (1.0 eq) in a pressure vessel.
-
Add a solution of aqueous ammonia (25%) and ethanol.
-
Heat the sealed vessel at 120-140°C for 8-12 hours.
-
Cool the reaction vessel to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the final product, N-(2,3-dihydroxypropyl)-4-amino-1,8-naphthalimide.
Quantitative Data
The photophysical properties of water-soluble 4-Amino-1,8-naphthalimide derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data for a selection of these compounds from the literature.
| Compound/Derivative | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 4-Amino-N-(2-aminoethyl)-1,8-naphthalimide | ~450 | ~550 | - | pH 7.4 Buffer | [4] |
| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | 443 | 534 | 0.61 | Dioxane | [6] |
| N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imide | ~420 | ~530 | - | Dichloromethane | [7] |
| Pyridylmethyl-4-amino-1,8-naphthalimides | ~450 | 530-550 | - | Water/DMF | [8] |
Signaling Pathway and Workflow Diagrams
Photoinduced Electron Transfer (PET) Mechanism in pH Sensing
Many water-soluble 4-Amino-1,8-naphthalimide derivatives function as pH sensors based on the principle of photoinduced electron transfer (PET). In this mechanism, a receptor moiety (e.g., an amino group) can donate an electron to the excited fluorophore (the naphthalimide core), quenching its fluorescence. This process is often pH-dependent.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 7. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-1,8-naphthalic anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis yield of 4-Amino-1,8-naphthalic anhydride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common three-step synthesis from acenaphthene (nitration, oxidation, and reduction).
Question: Why is the yield of the initial nitration step of acenaphthene low?
Answer: A low yield in the nitration of acenaphthene to 5-nitroacenaphthene can be attributed to several factors, primarily reaction temperature and the rate of acid addition. Operating outside the optimal temperature range can lead to the formation of side products or incomplete reaction. A slow, dropwise addition of the nitric acid and glacial acetic acid mixture is crucial to maintain control over the reaction exotherm. Based on optimization studies, maintaining a specific temperature is key to maximizing yield.[1]
Question: What is causing a low yield during the oxidation of 5-nitroacenaphthene to 4-nitro-1,8-naphthalic anhydride?
Answer: The oxidation step is sensitive to the amount of oxidant used, as well as the heating and reflux time. An insufficient amount of the oxidizing agent will result in an incomplete reaction. Conversely, an excessive amount or prolonged heating can lead to degradation of the desired product. The post-reaction treatment of the product also plays a role in the final isolated yield.[1]
Question: My reduction of 4-nitro-1,8-naphthalic anhydride to this compound is inefficient. What are the likely causes?
Answer: Inefficient reduction can be due to the amount of the reducing agent (e.g., SnCl₂·2H₂O), and the concentrations of ethanol and hydrochloric acid used in the reaction mixture. The success of this step is highly dependent on achieving the right stoichiometry and reaction environment to ensure complete conversion of the nitro group to the amino group without significant side reactions.[1]
Question: I am observing impurities in my final this compound product. How can I improve its purity?
Answer: Impurities often arise from unreacted starting materials or side products from the preceding steps. Purification of the crude product is essential. A common and effective method is column chromatography. For instance, after the reduction step, using a gradient elution with a solvent system like dichloromethane and methanol can effectively separate the desired this compound from impurities.[1] Refluxing the crude product in acetone and then filtering it hot to remove catalysts like palladium on carbon is another reported purification method.[2]
Frequently Asked Questions (FAQs)
What is the most common synthetic route to produce this compound?
A widely used and well-documented method is a three-step synthesis starting from acenaphthene. This process involves:
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Nitration of acenaphthene to yield 5-nitroacenaphthene.
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Oxidation of 5-nitroacenaphthene to produce 4-nitro-1,8-naphthalic anhydride.
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Reduction of the nitro group to an amino group to obtain the final this compound.[1][3]
Are there alternative starting materials for synthesizing this compound derivatives?
Yes, other precursors can be used. For instance, 4-halogeno-1,8-naphthalic anhydrides, such as 4-chloro-1,8-naphthalic anhydride, are common starting materials.[3][4][5] These can be reacted with amines to introduce the amino functionality. Another approach involves starting with 4-azido-1,8-naphthalenedicarboxylic anhydride and reducing the azido group.[2]
What are some key applications of this compound?
This compound is a crucial intermediate in the synthesis of naphthalimide-based fluorescent dyes and probes.[1] These derivatives have a wide range of applications in medicine, chemistry, and biology due to their spectral properties.[1] They are used for detecting organic small molecules and trace element ions, and have potential in diagnosing diseases like cancer.[1]
Data Presentation: Optimizing Reaction Yields
The following tables summarize the quantitative data from optimization experiments for the three-step synthesis of this compound from acenaphthene.
Table 1: Optimization of the Nitration of Acenaphthene
| Reaction Temperature (°C) | Yield (%) |
| 0-5 | 85.23 |
| 5-10 | 92.16 |
| 10-15 | 88.79 |
| 15-20 | 82.45 |
Data sourced from an optimization study which aimed to improve the synthesis yield.[1]
Table 2: Optimization of the Oxidation of 5-Nitroacenaphthene
| Amount of Oxidant (g) | Reflux Time (h) | Yield (%) |
| 12.0 | 3 | 45.32 |
| 14.0 | 3 | 51.88 |
| 16.0 | 3 | 59.49 |
| 18.0 | 3 | 56.71 |
| 16.0 | 2 | 53.17 |
| 16.0 | 4 | 55.24 |
Data reflects the impact of oxidant quantity and reflux duration on the reaction yield.[1]
Table 3: Optimization of the Reduction of 4-Nitro-1,8-naphthalic anhydride
| Volume of Anhydrous Ethanol (mL) | Volume of Concentrated HCl (mL) | Yield (%) |
| 3 | 2 | 68.93 |
| 4 | 2 | 72.54 |
| 5 | 2 | 77.47 |
| 6 | 2 | 75.12 |
| 5 | 1 | 70.38 |
| 5 | 3 | 73.66 |
This table illustrates how the volumes of solvent and acid affect the final reduction yield.[1]
Experimental Protocols
Protocol 1: Three-Step Synthesis of this compound from Acenaphthene
Step 1: Nitration of Acenaphthene
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In a 250 mL three-necked flask equipped with a magnetic stirrer, add 40 mL of glacial acetic acid and 3.00 g (19.48 mmol) of acenaphthene.
-
Stir the mixture at a low temperature (5-10 °C) for 1 hour to dissolve the solid.
-
Slowly add dropwise a mixture of 14 mL of nitric acid and glacial acetic acid (1:1 volume ratio) over a period of 30 minutes.
-
Maintain the reaction temperature at 5-10 °C for 1 hour after the addition is complete.
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Filter the resulting precipitate and wash it with water until the filtrate is neutral to obtain 5-nitroacenaphthene.
Step 2: Oxidation of 5-Nitroacenaphthene
-
The product from the previous step is used directly in this oxidation reaction.
-
The specific amounts of oxidizing agent (e.g., potassium dichromate) and reaction conditions should be carefully controlled as indicated in optimization studies to maximize the yield of 4-nitro-1,8-naphthalic anhydride.[1][3]
Step 3: Reduction of 4-Nitro-1,8-naphthalic anhydride
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In a 50 mL three-necked flask with a stirrer, add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the 4-nitro-1,8-naphthalic anhydride mixture from the previous step.
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In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL (2.36 g, 24.00 mmol) of concentrated HCl with stirring.
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Add the SnCl₂·2H₂O solution to the three-necked flask over 10 minutes.
-
After the reaction, wash the precipitate with water, ethanol, and acetone to yield an orange-yellow solid.
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Purify the crude product by column chromatography using a gradient elution of dichloromethane:methanol (from 120:1 to 50:1) to obtain pure this compound.[1]
Protocol 2: Synthesis from 4-Azido-1,8-naphthalenedicarboxylic anhydride
-
Dissolve 1.8 g (7.6 mmol) of 4-azido-1,8-naphthalenedicarboxylic anhydride in 100 mL of acetonitrile.
-
Add 6.5 g (41 mmol) of sodium sulfide to the solution.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the mixture into ice water to precipitate the product.
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Collect the precipitate by filtration and dry it under a vacuum to obtain this compound as a yellow solid (yield: 80%).[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 4. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Amino-1,8-naphthalic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-1,8-naphthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities often originate from the synthetic route, which typically starts from acenaphthene and involves nitration, oxidation, and reduction steps.[1] Potential impurities include:
-
Isomeric impurities: Positional isomers such as 2-Amino-1,8-naphthalic anhydride can form alongside the desired 4-amino product.[1]
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Unreacted starting materials: Residual acenaphthene or intermediates from the synthetic pathway.
-
Byproducts from side reactions: Products from over-oxidation or incomplete reactions.
-
Residual solvents: Solvents used in the synthesis or work-up, such as dimethylformamide (DMF), may be present.[2][3]
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for this compound are column chromatography and recrystallization.
-
Column Chromatography: This is an effective method for separating the target compound from isomeric impurities and other byproducts.[1]
-
Recrystallization: While specific solvents for this compound are not extensively documented in the provided results, recrystallization is a standard technique for purifying solid organic compounds. For related naphthalimide derivatives, ethanol has been used.[4]
Q3: What is the solubility profile of this compound?
A3: this compound has limited solubility in water but is more soluble in organic solvents.[5] This property is crucial for selecting appropriate solvent systems for both chromatography and recrystallization.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from its impurities on a silica gel column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. A gradient elution is recommended to effectively separate compounds with different polarities. A reported successful gradient is dichloromethane:methanol from 120:1 to 50:1.[1] |
| Column Overloading | Too much crude product has been loaded onto the column, leading to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of silica gel. |
| Sample Insolubility | The crude product may not have fully dissolved in the loading solvent, causing it to precipitate at the top of the column. Ensure the sample is fully dissolved in a minimum amount of a suitable solvent before loading. |
| Incorrect Stationary Phase | Silica gel might not be the ideal stationary phase for your specific impurity profile. Consider using other stationary phases like alumina. |
Recrystallization
Issue 2: Low recovery of purified this compound after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Recrystallization Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures. Ideal solvents should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Too Much Solvent Used | Using an excessive volume of solvent will result in a significant amount of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling aused Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Premature Crystallization | The product crystallizes out of the solution during hot filtration. Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible. |
Issue 3: The purified product is still colored or shows impurities by analytical methods (e.g., TLC, NMR).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Colored Impurities | Some impurities may co-crystallize with the product. Try treating the hot solution with activated charcoal before filtration to adsorb colored impurities. |
| Solvent Occlusion | Solvent molecules can become trapped within the crystal lattice. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
| Ineffective Single Purification Step | A single purification step may not be sufficient to remove all impurities. Consider performing a second purification step, such as recrystallization after column chromatography. |
Experimental Protocols
Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar eluent (e.g., dichloromethane:methanol = 120:1).[1]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent system. Gradually increase the polarity of the eluent by increasing the proportion of methanol. A suggested gradient is from 120:1 to 50:1 (dichloromethane:methanol).[1]
-
Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. 4-氨基-1,8-萘二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 95 6492-86-0 [sigmaaldrich.com]
- 4. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Nitro-1,8-naphthalic anhydride | 6642-29-1 [smolecule.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Amino-1,8-Naphthalimide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility limitations of 4-Amino-1,8-naphthalimide derivatives. These compounds are of significant interest for their fluorescent properties and potential therapeutic applications, but their often poor solubility in aqueous media can be a major experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: Why do many 4-Amino-1,8-naphthalimide derivatives have poor water solubility?
The 1,8-naphthalimide core is a planar, aromatic system that is inherently hydrophobic. While the 4-amino group provides some polarity, many derivatives have additional nonpolar substituents that contribute to low aqueous solubility.
Q2: In which organic solvents are 4-Amino-1,8-naphthalimide derivatives typically soluble?
Most 4-Amino-1,8-naphthalimide derivatives show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Solubility in other organic solvents like dichloromethane, chloroform, and alcohols (methanol, ethanol) can vary significantly depending on the specific substitutions on the naphthalimide core and the imide nitrogen.[2]
Q3: My compound is precipitating out of my aqueous buffer during a biological assay. What can I do?
Precipitation is a common issue when diluting a DMSO stock solution into an aqueous buffer. Here are a few immediate troubleshooting steps:
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Decrease the final concentration: Your compound may be exceeding its solubility limit in the final assay buffer.
-
Increase the percentage of co-solvent: If your assay can tolerate it, a slightly higher percentage of DMSO in the final solution might maintain solubility.
-
Use a different co-solvent: Solvents like ethanol or Cremophor EL have been used to formulate naphthalimide derivatives for biological studies.[3]
-
pH adjustment: If your molecule has ionizable groups (e.g., carboxylic acids or additional amines), adjusting the pH of the buffer can significantly impact solubility.
Q4: How can I permanently improve the aqueous solubility of my 4-Amino-1,8-naphthalimide derivative?
Structural modification is often the most effective long-term strategy. This can involve:
-
Introducing ionizable groups: Adding acidic or basic moieties allows for the formation of water-soluble salts.
-
Prodrug strategies: Attaching a hydrophilic promoiety, such as a sugar (glycosylation) or a polyethylene glycol (PEG) chain, can dramatically increase water solubility.[4] These promoieties can be designed to be cleaved off in a biological environment to release the active compound.
-
Introducing polar functional groups: Incorporating groups like morpholine or additional amino moieties can enhance hydrophilicity.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with your 4-Amino-1,8-naphthalimide derivatives.
Problem: Compound is poorly soluble in desired solvent.
Initial Assessment & Immediate Solutions
1. Solubility Screening in Common Solvents: Before proceeding with more complex methods, it is crucial to determine the solubility profile of your compound in a range of common laboratory solvents.
| Solvent | Type | Expected Solubility of 4-Amino-1,8-Naphthalimides |
| Water | Polar Protic | Generally low, but can be improved with specific substitutions. |
| Methanol / Ethanol | Polar Protic | Variable; some derivatives are soluble, while others are not.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally good solubility.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Generally good solubility. |
| Acetonitrile | Polar Aprotic | Variable solubility. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Often soluble.[2] |
| Chloroform | Nonpolar Aprotic | Often soluble. |
| 1,4-Dioxane | Nonpolar Aprotic | Used as a solvent in syntheses, indicating good solubility for some derivatives.[5][6] |
2. Co-solvent Systems: For many applications, especially in biological assays, using a co-solvent to bridge the gap between a non-polar compound and an aqueous medium is a practical approach.
-
DMSO/Water Mixtures: The most common approach. Prepare a high-concentration stock solution in DMSO and dilute it into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.
-
Ethanol/Water Mixtures: An alternative for cells that are sensitive to DMSO.
-
Formulation with Excipients: For in vivo studies, formulation with agents like Cremophor EL can significantly enhance solubility. A combination of 70% Cremophor EL and 30% ethanol has been shown to be effective for solubilizing a poorly water-soluble naphthalimide derivative at 4 mg/mL.[3]
3. pH Adjustment: If your derivative has acidic or basic functional groups, its solubility will be pH-dependent.
-
For acidic compounds (e.g., containing a carboxylic acid): Increasing the pH above the pKa of the acidic group will deprotonate it, forming a more soluble salt.
-
For basic compounds (e.g., containing an additional amino group): Decreasing the pH below the pKa of the basic group will protonate it, forming a more soluble salt.
Advanced Strategies: Chemical Modification
If the above methods are insufficient, chemical modification of the derivative may be necessary.
1. Salt Formation: This is a straightforward method if your compound has an ionizable group.
-
Protocol for Salt Formation of a Basic 4-Amino-1,8-Naphthalimide Derivative:
-
Dissolve the purified derivative in a suitable organic solvent (e.g., methanol or ethanol).
-
Add a stoichiometric amount of an appropriate acid (e.g., hydrochloric acid or acetic acid) dropwise while stirring.
-
The salt will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Wash the resulting salt with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and dry under vacuum.
-
2. Prodrug Approaches:
-
Glycosylation: The attachment of a sugar moiety is a highly effective way to increase aqueous solubility.
-
Conceptual Protocol for Glycosylation:
-
Introduce a functional group suitable for "click chemistry," such as an azide or an alkyne, onto the 4-Amino-1,8-naphthalimide core.
-
Synthesize a sugar molecule with the complementary click chemistry handle (alkyne or azide).
-
Perform a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to conjugate the sugar to the naphthalimide derivative.[4]
-
Purify the glycosylated product using column chromatography or recrystallization.
-
-
-
PEGylation: Attaching a polyethylene glycol (PEG) chain can also enhance solubility and improve pharmacokinetic properties. The synthetic strategy is similar to glycosylation, often involving the reaction of a functionalized naphthalimide with a PEG derivative.
3. Use of Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[7][8] They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8][9]
-
Protocol for Complexation with Cyclodextrins:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Add the 4-Amino-1,8-naphthalimide derivative to the cyclodextrin solution.
-
Stir or sonicate the mixture until the naphthalimide derivative dissolves. The formation of the inclusion complex can be confirmed by techniques such as NMR or fluorescence spectroscopy.
-
-
Troubleshooting Workflow
Here is a visual guide to help you navigate the process of overcoming solubility issues with your 4-Amino-1,8-naphthalimide derivatives.
Experimental Protocols
Protocol: Preparation of a Water-Soluble N-substituted 4-Amino-1,8-naphthalimide Derivative
This protocol is adapted from the synthesis of N-amino-1,8-naphthalimide derivatives, which are known to have improved hydrophilicity.[10]
Objective: To synthesize a more water-soluble derivative by introducing a hydrophilic group at the imide position.
Materials:
-
4-Amino-1,8-naphthalic anhydride
-
A hydrophilic amine (e.g., N,N-dimethylethylenediamine or an amino acid)
-
Ethanol or another suitable solvent
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, suspend 1 equivalent of this compound in ethanol.
-
Add a slight excess (1.1 to 1.5 equivalents) of the chosen hydrophilic amine to the suspension.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired water-soluble derivative.
-
Confirm the structure of the final product using analytical techniques such as NMR and mass spectrometry.
By following the guidance in this technical support center, researchers can effectively troubleshoot and overcome the solubility challenges associated with 4-Amino-1,8-naphthalimide derivatives, enabling their successful application in a wide range of scientific and drug development endeavors.
References
- 1. 4-AMINO-1,8-NAPHTHALIMIDE CAS#: 1742-95-6 [m.chemicalbook.com]
- 2. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 4. Glycosylated naphthalimides and naphthalimide Tröger's bases as fluorescent aggregation probes for Con A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Quantum Yield of 4-Amino-1,8-naphthalimide Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the quantum yield of 4-Amino-1,8-naphthalimide fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the quantum yield of 4-Amino-1,8-naphthalimide fluorophores?
A1: The primary factor is the solvent polarity. 4-Amino-1,8-naphthalimide derivatives exhibit strong solvatochromism, where the fluorescence quantum yield generally decreases as the solvent polarity increases.[1][2] This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway for the excited state.[3]
Q2: How does the substitution on the 4-amino group affect the quantum yield?
A2: The structure of the 4-amino group significantly impacts the quantum yield. An increase in the length of dialkyl groups or the size of a ring containing the amino nitrogen can enhance non-radiative deactivation of the fluorescent state.[3] This is because bulky and flexible substituents can more easily form a non-emissive TICT state. Conversely, restricting the rotation of the amino group, for instance by incorporating it into a rigid ring system, can inhibit the formation of the TICT state and lead to a higher quantum yield.
Q3: What is Aggregation-Caused Quenching (ACQ) and how does it affect 4-Amino-1,8-naphthalimide fluorophores?
A3: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a fluorophore is diminished or completely quenched at high concentrations or in the solid state due to the formation of aggregates.[4][5] Unsubstituted 1,8-naphthalimide units are particularly prone to ACQ due to strong intermolecular π–π stacking interactions in the condensed state, which lead to non-radiative decay pathways.[6][7]
Q4: Can aggregation ever lead to an increase in quantum yield?
A4: Yes, this phenomenon is known as Aggregation-Induced Emission (AIE). In some specifically designed 4-Amino-1,8-naphthalimide derivatives, aggregation can restrict intramolecular rotations or vibrations that would otherwise lead to non-radiative decay in solution. This restriction of intramolecular motion (RIM) blocks the non-radiative pathways and opens up the radiative decay channel, resulting in enhanced fluorescence in the aggregated state.[7][8] The appearance of AIE in 1,8-naphthalimide-based systems is often attributed to the formation of J-aggregates and the restriction of possible intramolecular rotations.[9]
Q5: What is Photoinduced Electron Transfer (PET) and how can it be controlled to improve quantum yield?
A5: Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor part of a molecule to an acceptor part (the fluorophore) in the excited state, leading to fluorescence quenching. In some 4-Amino-1,8-naphthalimide derivatives, a tertiary amino group can act as a PET donor, quenching the fluorescence.[9] This PET process can be inhibited by protonating the tertiary amine, which lowers its electron-donating ability. This inhibition of PET leads to a significant increase in the fluorescence quantum yield.[4][9]
Troubleshooting Guides
Issue 1: Low Quantum Yield in a Polar Solvent
Symptoms:
-
Significantly lower fluorescence intensity and quantum yield when the fluorophore is dissolved in a polar solvent (e.g., methanol, water) compared to a non-polar solvent (e.g., hexane, toluene).
Possible Causes:
-
Formation of a Twisted Intramolecular Charge Transfer (TICT) state: In the excited state, the amino group can twist relative to the naphthalimide core, especially in polar solvents which stabilize the resulting charge-separated state. This twisted conformation provides a pathway for non-radiative decay, thus lowering the quantum yield.[3]
-
Enhanced Non-radiative Decay: The stabilization of the intramolecular charge transfer (ICT) state in polar solvents can enhance non-radiative decay pathways.[10]
Solutions:
-
Solvent Selection: If the application allows, use a less polar solvent to minimize the formation of the TICT state.
-
Structural Modification:
-
Rigidify the Amino Group: Modify the fluorophore by incorporating the 4-amino group into a rigid cyclic system (e.g., an azetidinyl group). This will hinder the twisting motion required for TICT state formation and can lead to a significant improvement in quantum yield.[3]
-
Substitution on the Naphthalimide Core: Introducing substituents on the naphthalimide core can alter the electronic properties and potentially disfavor the formation of the TICT state.[11]
-
Issue 2: Fluorescence Quenching at High Concentrations (ACQ)
Symptoms:
-
Fluorescence intensity does not increase linearly with concentration and may even decrease at higher concentrations.
-
Low or no fluorescence in the solid state or in aggregates.
Possible Causes:
-
π-π Stacking: At high concentrations, the planar 1,8-naphthalimide cores can stack on top of each other (face-to-face), leading to strong intermolecular interactions that promote non-radiative decay.[6] This is a common cause of ACQ.
Solutions:
-
Introduce Steric Hindrance: Modify the fluorophore to prevent close π-π stacking.
-
"V-shaped" or Twisted Structures: Synthesize derivatives where the naphthalimide units are held in a non-coplanar arrangement. For example, using a Tröger's base scaffold can create a "V-shaped" molecule that exhibits Aggregation-Induced Emission Enhancement (AIEE) instead of ACQ.[7]
-
Bulky Substituents: Attaching bulky groups to the naphthalimide core or the imide nitrogen can sterically hinder the close packing of the fluorophores.
-
-
Incorporate into a Polymer Matrix: Dispersing the fluorophore in a polymer matrix can physically separate the molecules and prevent aggregation. Grafting the fluorophore onto a polymer chain can also be an effective strategy.[4]
Issue 3: Unexpectedly Low Quantum Yield in a Derivative with a Tertiary Amine
Symptoms:
-
A newly synthesized 4-Amino-1,8-naphthalimide derivative containing a tertiary amine (e.g., for sensing applications) exhibits very weak fluorescence.
Possible Causes:
-
Photoinduced Electron Transfer (PET) Quenching: The lone pair of electrons on the tertiary amine can be transferred to the excited naphthalimide fluorophore, providing a non-radiative de-excitation pathway and thus quenching the fluorescence.[9]
Solutions:
-
Protonation of the Tertiary Amine: If the experimental conditions allow, lowering the pH to protonate the tertiary amine will block the PET process. The lone pair will be engaged in a bond with a proton and will no longer be available for electron transfer, leading to a "turn-on" of fluorescence.[4][9] This principle is often used in the design of pH sensors.
-
Increase the Distance between Donor and Acceptor: If designing a new molecule, increasing the spatial separation between the tertiary amine (the PET donor) and the naphthalimide core (the acceptor) can reduce the efficiency of PET.
Quantitative Data
Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield (ΦF) of 4-Amino-1,8-naphthalimide (4APNI)
| Solvent | Polarity (ET(30) kcal/mol) | λem (nm) | Quantum Yield (ΦF) |
| Hexane | 31.0 | 460 | High |
| Toluene | 33.9 | 485 | |
| Chloroform | 39.1 | 520 | |
| Acetonitrile | 46.0 | 525 | |
| Methanol | 55.5 | 538 | Low |
Data compiled from studies on 4-Amino-1,8-naphthalimide and its derivatives, which consistently show a decrease in quantum yield with increasing solvent polarity.[1][2]
Table 2: Influence of 4-Amino Group Substitution on Quantum Yield (ΦF) in Cyclohexane
| Substituent on 4-Amino Group | Extinction Coefficient (ε) | Quantum Yield (ΦF) |
| -NH(butyl) | ~10,000 M-1cm-1 | ~0.3 |
| -N(azetidinyl) | ~22,000 M-1cm-1 | ~0.84 |
This table illustrates that replacing a simple alkylamino group with a rigid azetidinyl group can significantly increase both the extinction coefficient and the quantum yield.[3]
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[12]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorophore of unknown quantum yield (sample)
-
Fluorophore of known quantum yield (standard, e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12][13][14]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.[13]
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Calculate the quantum yield (ΦF,s) of the sample using the following equation:
ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
s = sample, r = reference standard
-
ΦF = fluorescence quantum yield
-
I = integrated fluorescence intensity
-
A = absorbance at the excitation wavelength
-
n = refractive index of the solvent
-
-
Plot the integrated fluorescence intensity versus absorbance for the series of solutions for both the sample and the standard. The slope of these plots (Gradient) can be used in the following equation for a more accurate determination:
ΦF,s = ΦF,r * (Gradients / Gradientr) * (ns2 / nr2)
Protocol 2: Synthesis of N-butyl-4-amino-1,8-naphthalimide
This protocol describes a common synthetic route to a 4-Amino-1,8-naphthalimide derivative.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
n-Butylamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Synthesis of N-butyl-4-bromo-1,8-naphthalimide:
-
Dissolve 4-Bromo-1,8-naphthalic anhydride (1 equivalent) and n-butylamine (1.05 equivalents) in ethanol in a round-bottom flask.[15]
-
Heat the mixture to reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.[15]
-
Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Filter the solid product and recrystallize from ethanol to obtain pure N-butyl-4-bromo-1,8-naphthalimide.[15]
-
-
Amination of N-butyl-4-bromo-1,8-naphthalimide:
-
The bromo-substituted naphthalimide can then be subjected to various amination reactions (e.g., Buchwald-Hartwig amination) to introduce the desired amino group at the 4-position.[8] For a simple amino group, reaction with ammonia or an amine source under appropriate catalytic conditions would be performed.
-
Visualizations
Caption: Experimental workflow for synthesis and quantum yield measurement.
Caption: Troubleshooting logic for low quantum yield.
Caption: Pathways affecting the excited state of 4-Amino-1,8-naphthalimides.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network for Highly Fluorescent and Locally Tunable Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supramolecular assemblies of a 1,8-naphthalimide conjugate and its aggregation-induced emission property - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Real‐Time In Situ Imaging of Aggregation‐Induced Emission and Solvent‐Guided Morphogenesis of a “V‐Shaped” 4‐Amino‐1,8‐Naphthalimide Tröger's Base Supramolecular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. edinst.com [edinst.com]
- 13. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 14. static.horiba.com [static.horiba.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stability Studies of 4-Amino-1,8-naphthalic Anhydride-Based Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1,8-naphthalic anhydride-based probes. The information is designed to address common stability-related issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound-based probes?
A1: The stability of these probes is primarily influenced by several factors:
-
Photostability: Exposure to excitation light can lead to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce.[1] 4-Amino-1,8-naphthalimide derivatives are generally known for their good photostability.[2][3][4]
-
pH of the Medium: The fluorescence of many 4-Amino-1,8-naphthalimide probes is pH-sensitive.[5][6] Some are designed as pH sensors that "switch on" in acidic environments and are quenched in alkaline conditions due to photoinduced electron transfer (PET).[5][7]
-
Solvent Polarity: The solvent environment can significantly impact the fluorescence quantum yield and emission spectra of these probes.[8][9][10] Generally, increasing solvent polarity can lead to a decrease in fluorescence quantum yield for certain derivatives.[9][10]
-
Chemical Environment: The presence of oxidizing or reducing agents can potentially degrade the probe. For instance, some naphthalimide-based probes are designed to react with specific species like hydrogen peroxide, leading to a change in their fluorescent properties.[11]
-
Aggregation: Poor solubility in aqueous media can lead to aggregation, which may quench fluorescence.[12]
Q2: How can I assess the photostability of my this compound-based probe?
A2: You can assess the photostability by measuring the photobleaching half-life or the photodegradation quantum yield. A common method involves continuously illuminating a sample of your probe and measuring the decrease in fluorescence intensity over time.[13][14] A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q3: My probe's fluorescence is quenched in my experimental buffer. What could be the cause?
A3: Fluorescence quenching can be due to several factors:
-
pH: If your probe has a pH-dependent fluorescence, the pH of your buffer might be in the range where the probe is in its "off" state.[5]
-
Solvent Effects: The composition of your buffer could create a polar environment that quenches the fluorescence of your specific probe.[8]
-
Aggregation: If the probe is not fully soluble in your buffer, it may form aggregates, which can lead to self-quenching.[12]
-
Quenchers: Components in your buffer or sample could be acting as quenchers.
Q4: Are there any general storage recommendations for these probes to ensure long-term stability?
A4: For optimal long-term stability, it is recommended to store this compound-based probes as a solid or in a high-concentration stock solution in an anhydrous solvent like DMSO or DMF. Store solutions in the dark at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Fluorescence Signal | - Incorrect filter set: The excitation and emission wavelengths of your imaging system may not be optimal for the probe. - Probe concentration is too low. - pH of the medium is quenching the fluorescence. - Photobleaching: The probe may have been exposed to excessive light. | - Verify filter compatibility: Ensure your microscope's filter sets match the probe's absorption and emission maxima. - Optimize probe concentration: Perform a concentration titration to find the optimal signal-to-noise ratio. - Check and adjust pH: Measure the pH of your sample medium and adjust if necessary, or choose a probe that is stable and fluorescent at your experimental pH. - Minimize light exposure: Use the lowest possible excitation intensity and exposure time. Use an anti-fade mounting medium for fixed samples.[15] |
| High Background Fluorescence | - Probe concentration is too high. - Non-specific binding of the probe. - Autofluorescence from cells or medium. | - Reduce probe concentration: Titrate the probe to a lower concentration. - Improve washing steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe. - Use a background control: Image unstained cells to determine the level of autofluorescence and subtract it from your experimental images. |
| Rapid Signal Loss (Photobleaching) | - High excitation light intensity. - Prolonged exposure to excitation light. - Presence of oxygen. | - Reduce excitation power: Use neutral density filters or lower the laser power. - Minimize exposure time: Use a sensitive camera and acquire images with the shortest possible exposure. - Use an anti-fade reagent: For fixed cell imaging, use a commercially available anti-fade mounting medium. |
| Probe Precipitation or Aggregation | - Poor solubility of the probe in the experimental buffer. - High probe concentration. | - Use a co-solvent: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experiment (e.g., <0.1% DMSO for cell-based assays).[12] - Sonication: Briefly sonicate the probe solution to help dissolve aggregates. - Work with lower concentrations. |
Quantitative Data on Probe Stability
The stability of 4-Amino-1,8-naphthalimide-based probes is highly dependent on their specific chemical structure and the experimental conditions. The following tables summarize some reported quantitative data.
Table 1: Fluorescence Quantum Yields (ΦF) of 4-Amino-1,8-naphthalimide Derivatives in Different Solvents
| Probe Derivative | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Hexane | > 0.9 | [9][10] |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Toluene | > 0.9 | [9][10] |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Dichloromethane | ~ 0.8 | [9][10] |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Acetonitrile | ~ 0.6 | [9][10] |
| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Methanol | ~ 0.1 | [9][10] |
| 3-Amino-N-propyl-1,8-naphthalimide (3APNI) | Hexane | ~ 0.5 | [9][10] |
| 3-Amino-N-propyl-1,8-naphthalimide (3APNI) | Methanol | < 0.1 | [9][10] |
| 2-Amino-N-propyl-1,8-naphthalimide (2APNI) | Various Solvents | 0.2 - 0.3 | [9][10] |
Note: The fluorescence quantum yield of 3APNI and 4APNI derivatives generally decreases with increasing solvent polarity.[9][10]
Experimental Protocols
Protocol 1: Assessment of Photostability (Photobleaching)
This protocol provides a general method for determining the photobleaching rate of a this compound-based probe.
Materials:
-
This compound-based probe solution at a working concentration.
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser, LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescent probe immobilized to prevent diffusion. This can be achieved by embedding the probe in a thin polymer film or by adsorbing it to the glass surface.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the probe.
-
Place the slide on the microscope stage and focus on the sample.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to keep the illumination intensity constant throughout the experiment.
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without the probe and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity against time.
-
Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Protocol 2: Assessment of pH Stability
This protocol describes how to evaluate the effect of pH on the fluorescence of your probe.
Materials:
-
This compound-based probe stock solution.
-
A series of buffers with a range of pH values (e.g., pH 4 to 10).
-
Fluorometer.
Procedure:
-
Sample Preparation: Prepare a set of solutions of the probe at a constant concentration in each of the different pH buffers.
-
Fluorescence Measurement:
-
For each sample, measure the fluorescence emission spectrum using the fluorometer. Ensure you use the same excitation wavelength and instrument settings for all measurements.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Analyze the plot to determine the pH range in which the probe's fluorescence is stable and the pKa if there is a pH-dependent transition.
-
Visualizations
References
- 1. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00048J [pubs.rsc.org]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents [mdpi.com]
- 8. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural effects of naphthalimide-based fluorescent sensor for hydrogen sulfide and imaging in live zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Enhancing the Photostability of 4-Amino-1,8-naphthalimide Dyes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the photostability of 4-Amino-1,8-naphthalimide dyes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for 4-Amino-1,8-naphthalimide dyes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent properties.[1] For 4-Amino-1,8-naphthalimide dyes, which are valued for their bright fluorescence, photobleaching can significantly limit their application in experiments requiring prolonged or intense light exposure, such as long-term cell imaging or high-resolution microscopy. This can result in a diminished signal-to-noise ratio and inaccurate quantitative data.
Q2: What are the primary mechanisms behind the photodegradation of 4-Amino-1,8-naphthalimide dyes?
A2: The photodegradation of 4-Amino-1,8-naphthalimide dyes is often initiated by the formation of an excited singlet state upon light absorption. From this state, the molecule can undergo intersystem crossing to a longer-lived triplet state. This triplet state is susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen.[2] These highly reactive species can then attack the dye molecule, leading to its decomposition. Additionally, intramolecular charge transfer (ICT) states, which are characteristic of these dyes, can also play a role in their photostability, with solvent polarity influencing these processes.[3]
Q3: How can I enhance the photostability of my 4-Amino-1,8-naphthalimide dyes?
A3: Several strategies can be employed to enhance the photostability of these dyes:
-
Structural Modification: Covalently attaching photostabilizing moieties, such as UV absorbers like 2-(2-hydroxyphenyl)-2H-benzotriazoles, can effectively protect the fluorophore.[4] These groups dissipate harmful UV energy through non-radiative pathways.
-
Use of Antifade Reagents: Incorporating commercial or homemade antifade reagents into the mounting medium can quench reactive oxygen species and reduce the rate of photobleaching.
-
Optimization of Experimental Conditions: Minimizing the intensity and duration of the excitation light, using appropriate optical filters, and working in a low-oxygen environment can significantly improve photostability.
-
Polymer Encapsulation: Incorporating the dyes into a polymer matrix can provide a protective environment and increase their photostability by 25-30%.[5]
Q4: What is the effect of substituents on the photostability of 4-Amino-1,8-naphthalimide dyes?
A4: The nature and position of substituents on the 1,8-naphthalimide core have a significant impact on their photophysical properties, including photostability.[3] For instance, dyes with heterocyclic amine substituents at the C-4 position have been shown to possess better photostability compared to those with aliphatic or aromatic amines.[1] The electron-donating or withdrawing nature of the substituent can influence the energy levels of the excited states and the efficiency of intramolecular charge transfer, thereby affecting the dye's susceptibility to photodegradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Rapid loss of fluorescence signal during imaging. | Photobleaching | 1. Reduce Excitation Intensity: Lower the laser power or use neutral density filters. 2. Minimize Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio. 3. Use Antifade Reagents: Mount the sample in a medium containing an antifade agent. 4. Image in a Different Area: Move to a fresh, unexposed area of the sample to confirm initial brightness. |
| High background fluorescence. | Autofluorescence or non-specific binding. | 1. Spectral Unmixing: Use appropriate filter sets and software to separate the specific signal from autofluorescence. 2. Blocking: Ensure adequate blocking steps in your staining protocol to prevent non-specific antibody binding. 3. Use a Red-Shifted Dye: Consider a dye with excitation and emission wavelengths further from the common autofluorescence range. |
| Fluorescence intensity varies with solvent. | Solvatochromism and polarity-dependent quantum yield. | 1. Solvent Selection: Choose a solvent that maximizes the fluorescence quantum yield for your specific dye. Non-polar solvents often lead to higher quantum yields for 4-Amino-1,8-naphthalimide derivatives.[6] 2. Consistent Environment: Ensure all comparative experiments are performed in the same solvent and under the same conditions. |
| Formation of unexpected colored byproducts. | Photodegradation leading to colored, non-fluorescent products. | 1. Degas Solvents: Remove dissolved oxygen from solvents to minimize photo-oxidation. 2. Shield from Ambient Light: Protect the dye solutions and stained samples from unnecessary light exposure. 3. Structural Modification: Consider synthesizing a more photostable derivative, for example, by incorporating a benzotriazole moiety.[4] |
Data Presentation
Table 1: Photophysical Properties of Selected 4-Amino-1,8-naphthalimide Derivatives in Different Solvents.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| 4-Amino-N-propyl-1,8-naphthalimide | Hexane | 405 | 460 | 0.61 | 2990 |
| Toluene | 412 | 483 | 0.70 | 3510 | |
| Dichloromethane | 415 | 516 | 0.69 | 4780 | |
| Acetonitrile | 412 | 528 | 0.60 | 5450 | |
| Methanol | 414 | 538 | 0.28 | 5770 | |
| 3-Amino-N-propyl-1,8-naphthalimide | Hexane | 380 | 429 | 0.40 | 3130 |
| Toluene | 386 | 448 | 0.45 | 3630 | |
| Dichloromethane | 390 | 489 | 0.50 | 5250 | |
| Acetonitrile | 388 | 526 | 0.17 | 6890 | |
| Methanol | 394 | 564 | 0.04 | 7790 | |
| 2-Amino-N-propyl-1,8-naphthalimide | Hexane | 380 | 422 | 0.22 | 2690 |
| Toluene | 385 | 428 | 0.25 | 2690 | |
| Dichloromethane | 389 | 435 | 0.31 | 2770 | |
| Acetonitrile | 386 | 433 | 0.33 | 2890 | |
| Methanol | 391 | 445 | 0.23 | 3130 |
Data synthesized from multiple sources, including[6]. Note that quantum yields can vary based on the specific experimental setup and reference standard used.
Experimental Protocols
Protocol 1: Measurement of Photobleaching Quantum Yield (Φ_b)
This protocol outlines a common method to determine the photostability of a fluorescent dye by measuring its photobleaching quantum yield.
Materials:
-
Fluorimeter or fluorescence microscope with a stable light source (laser or stabilized lamp) and a sensitive detector.
-
Spectrophotometer.
-
Quantum yield standard with a known Φ_b (for relative measurements).
-
Optically dilute solutions (Absorbance < 0.05 at excitation wavelength) of the sample and reference standard in the same solvent.
-
Cuvettes or microscope slides.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the 4-Amino-1,8-naphthalimide dye and a reference standard in the same solvent.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately after placing it in the light path.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the decay to an exponential function: F(t) = F₀ * e^(-k_b * t) to determine the photobleaching rate constant (k_b).
-
The photobleaching quantum yield (Φ_b) can then be calculated relative to a standard of known quantum yield.
-
Protocol 2: Synthesis of a Photostable 4-Amino-1,8-naphthalimide-Benzotriazole Conjugate
This protocol is adapted from the synthesis of 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.[4]
Materials:
-
4-Amino-N-substituted-1,8-naphthalimide.
-
2-(2-Hydroxy-5-(chloromethyl)phenyl)-2H-benzotriazole.
-
Potassium carbonate (K₂CO₃).
-
N,N-Dimethylformamide (DMF).
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography).
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-Amino-N-substituted-1,8-naphthalimide (1.0 eq) and 2-(2-Hydroxy-5-(chloromethyl)phenyl)-2H-benzotriazole (1.1 eq) in DMF.
-
Addition of Base: Add K₂CO₃ (2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and then purify by column chromatography on silica gel to obtain the final photostable conjugate.
Visualizations
Caption: Photodegradation pathway of a 4-Amino-1,8-naphthalimide dye.
Caption: Mechanism of photostabilization by a covalently linked UV absorber.
Caption: Experimental workflow for assessing the photostability of a new dye.
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photosensitized Oxidative Dimerization at Tyrosine by a Water-Soluble 4-amino-1,8-naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
strategies to reduce the cost of 4-Amino-1,8-naphthalic anhydride synthesis
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce the cost of 4-Amino-1,8-naphthalic anhydride synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to inform your synthetic strategy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the nitration of acenaphthene | - Incorrect reaction temperature.- Improper ratio of nitric acid to glacial acetic acid.- Inefficient mixing. | - Optimize the reaction temperature. A study found that different temperatures significantly impact the yield.[1]- Use a 1:1 (v/v) mixture of nitric acid and glacial acetic acid for dropwise addition.[1]- Ensure vigorous stirring throughout the addition of the nitrating mixture. |
| Formation of multiple nitro-isomers | - Reaction conditions favoring polysubstitution. | - Maintain a low reaction temperature during the addition of the nitrating agent.[1]- Control the stoichiometry of the nitrating agent precisely. |
| Low yield in the oxidation of 5-nitroacenaphthene | - Suboptimal amount of oxidizing agent (e.g., sodium dichromate).- Inadequate reaction time or temperature.- Inefficient post-treatment of the product. | - The optimal molar ratio of 5-nitroacenaphthene to sodium dichromate has been found to be 1:4.[1]- Reflux for a sufficient duration (e.g., 5 hours) to ensure complete reaction.[1]- Post-treatment with an ice salt bath has been shown to improve yield to over 50%.[1] |
| Incomplete reduction of 4-nitro-1,8-naphthalic anhydride | - Inactive catalyst (e.g., palladium on carbon).- Insufficient reducing agent.- Non-optimal reaction conditions (temperature, pressure, solvent). | - Use fresh, high-quality palladium on carbon.[2]- Ensure an adequate amount of reducing agent, such as sodium sulfide or stannous chloride, is used.[1][2]- For catalytic hydrogenation, ensure the system is properly sealed and under a hydrogen atmosphere.[2]- When using SnCl₂·2H₂O, ensure it is fully dissolved in concentrated HCl before addition.[1] |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or intermediates.- Formation of side-products.- Catalyst residues. | - Recrystallization from acetone has been shown to be effective.[2]- Use column chromatography with a solvent gradient (e.g., dichloromethane:methanol from 120:1 to 50:1) for high purity.[1]- Filter the hot acetone solution through Celite to remove the palladium catalyst.[2] |
| Product discoloration | - Oxidation of the amino group.- Presence of colored impurities from side reactions. | - Conduct the reaction and purification steps under an inert atmosphere if possible.- Ensure complete removal of oxidizing agents from the previous step.- Purify the product thoroughly using the methods described above. |
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective starting material for the synthesis of this compound?
A1: Acenaphthene is often cited as a cost-effective starting material for laboratory-scale synthesis.[1] This is due to its relative availability and the established three-step process of nitration, oxidation, and reduction. However, for large-scale industrial production, the cost-effectiveness would also depend on the price and availability of reagents, energy consumption, and waste disposal costs associated with each step.
Q2: What are the main synthetic routes to produce this compound?
A2: The primary synthetic strategies are:
-
From Acenaphthene: A three-step process involving nitration to 5-nitroacenaphthene, oxidation to 4-nitro-1,8-naphthalic anhydride, and subsequent reduction to the final product.[1]
-
From 4-Halogeno-1,8-naphthalic Anhydride: This route involves the nucleophilic substitution of a halogen (typically chloro or bromo) with an amino group, often using ammonia.[3] This method can potentially be a one-pot synthesis.
-
Reduction of 4-Nitro-1,8-naphthalic Anhydride: This is the final step in the acenaphthene route but can be performed independently if 4-nitro-1,8-naphthalic anhydride is available. Common reducing agents include sodium sulfide and catalytic hydrogenation.[2]
-
From 4-Azido-1,8-naphthalenedicarboxylic anhydride: Reduction of the azido group using a reagent like sodium sulfide can yield the desired amine.[2]
Q3: How can I improve the overall yield of the synthesis starting from acenaphthene?
A3: Optimizing the reaction conditions for each of the three steps is crucial. For the nitration step, controlling the temperature is critical to achieving a high yield (up to 92.16%).[1] In the oxidation step, the ratio of the substrate to the oxidizing agent and the post-reaction workup are key factors; yields of up to 59.49% have been reported.[1] For the final reduction step, the choice of reducing agent and solvent system can significantly impact the yield, with reported yields as high as 77.47%.[1]
Q4: Are there any one-pot synthesis methods available to reduce cost and time?
A4: Yes, a one-pot process starting from a 4-halogeno-1,8-naphthalic acid anhydride is possible. This involves reacting the anhydride first with an amine to form the N-substituted 4-halogeno-naphthalimide, followed by reaction with ammonia to replace the halogen with an amino group without isolating the intermediate.[3] This approach can simplify the procedure and potentially lower costs.
Q5: What are the common purification techniques for this compound?
A5: Common purification methods include:
-
Recrystallization: Acetone is a frequently used solvent for recrystallization.[2]
-
Column Chromatography: A silica gel column with a gradient elution of dichloromethane and methanol can be used to obtain a highly pure product.[1]
-
Filtration: To remove solid impurities or catalysts, filtration of a hot solution through a filter aid like Celite is effective.[2]
Comparative Data of Synthesis Strategies
The following table summarizes quantitative data for different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| Three-Step Synthesis | Acenaphthene | 1. HNO₃, Glacial Acetic Acid2. Na₂Cr₂O₇3. SnCl₂·2H₂O, HCl | 1. Low temperature2. Reflux3. Not specified | 1. 92.16% (Nitration)2. 59.49% (Oxidation)3. 77.47% (Reduction) | [1] |
| Reduction of Nitro-Anhydride | 4-Nitro-1,8-naphthalic anhydride | H₂, Pd/C | Room temperature, atmospheric pressure, 72h | 98% | [2] |
| Reduction of Azido-Anhydride | 4-Azido-1,8-naphthalenedicarboxylic anhydride | Na₂S | 60 °C, 10h | 80% | [2] |
| From Halo-Anhydride | 4-Bromo-1,8-naphthalic anhydride | NH₃, Ethanol | 75 °C, 1h | Not specified for 4-amino product | [4] |
Experimental Protocols
Protocol 1: Synthesis from Acenaphthene (Three-Step)
Step 1: Nitration of Acenaphthene [1]
-
In a 250 mL three-necked flask equipped with a stirrer, add 40 mL of glacial acetic acid and 3.00 g (19.48 mmol) of acenaphthene.
-
Stir at a low temperature for 1 hour to dissolve the acenaphthene.
-
Slowly add 14 mL of a 1:1 (v/v) mixture of nitric acid and glacial acetic acid dropwise over 30 minutes.
-
Maintain the reaction at the chosen temperature for 1 hour.
-
Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitroacenaphthene.
Step 2: Oxidation of 5-Nitroacenaphthene [1]
-
The crude 5-nitroacenaphthene is oxidized using an optimized molar ratio of 1:4 with sodium dichromate in a suitable solvent.
-
The reaction mixture is heated to reflux for 5 hours.
-
After the reaction, the mixture is cooled in an ice salt bath to precipitate the product.
-
Filter and wash the precipitate to obtain 4-nitro-1,8-naphthalic anhydride.
Step 3: Reduction of 4-Nitro-1,8-naphthalic anhydride [1]
-
To a 50 mL three-necked flask, add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the 4-nitro-1,8-naphthalic anhydride.
-
In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL of concentrated HCl.
-
Add the SnCl₂ solution to the flask.
-
After the reaction is complete, the precipitate is collected and washed sequentially with water, alcohol, and acetone to yield this compound.
Protocol 2: Reduction of 4-Nitro-1,8-naphthalic anhydride via Catalytic Hydrogenation[2]
-
Transfer 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride to a three-necked round bottom flask.
-
Dissolve the anhydride in 165 mL of acetonitrile.
-
Add 0.18 g of palladium on activated carbon (Pd/C) to the flask.
-
Seal the flask, evacuate it, and then introduce hydrogen gas (atmospheric pressure).
-
Stir the solution under a hydrogen atmosphere for 72 hours at room temperature.
-
After the reaction, filter the mixture to remove the catalyst. The crude product can be purified by refluxing in acetone, filtering hot through Celite, and removing the solvent via rotary evaporation.
Visualizations
Caption: A flowchart illustrating the three-step synthesis of this compound starting from acenaphthene.
Caption: A diagram outlining key strategies for reducing the cost of this compound synthesis.
References
addressing quenching effects in 4-Amino-1,8-naphthalimide fluorescent probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1,8-naphthalimide fluorescent probes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-Amino-1,8-naphthalimide probe is showing significantly lower fluorescence intensity than expected. What are the potential causes?
A1: Reduced fluorescence intensity, or quenching, is a common issue. Several factors can be responsible:
-
Solvent Polarity: 4-Amino-1,8-naphthalimide probes are highly sensitive to the polarity of their environment. In many cases, increasing solvent polarity can lead to a decrease in fluorescence quantum yield.[1][2] This is often due to the stabilization of a non-radiative intramolecular charge transfer (ICT) state.[3][4]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, these planar molecules can stack together (π-π stacking), leading to self-quenching.[5][6] Unsubstituted naphthalimide units are particularly prone to this effect.[5][6]
-
Presence of Quenchers: Contaminants in your sample or specific components of your buffer can act as quenchers. Common quenchers include heavy metal ions (e.g., Cu²⁺)[7], dissolved oxygen, and halide ions.
-
pH Mismatch: The fluorescence of many 4-Amino-1,8-naphthalimide derivatives is pH-dependent.[8][9][10] If the probe has a protonatable amino group, changes in pH can alter its electronic structure and lead to quenching, often through a photoinduced electron transfer (PET) mechanism.[9][11]
-
Incorrect Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific probe in the solvent system you are using. These can shift depending on the environment.
Q2: I'm observing a shift in the emission wavelength (color) of my probe. Why is this happening?
A2: This phenomenon, known as solvatochromism, is characteristic of 4-Amino-1,8-naphthalimide probes and is directly related to the polarity of the solvent. As solvent polarity increases, the emission maximum often shifts to a longer wavelength (a red-shift).[1][2] This is a result of the stabilization of the excited ICT state in more polar environments. For example, a probe might fluoresce blue in a non-polar solvent like hexane and shift to yellow or orange in a polar solvent like methanol.[1][2]
Q3: My probe's fluorescence is unstable and decreases over time. What could be the cause?
A3: This could be due to photobleaching, which is the irreversible photochemical destruction of the fluorophore. To mitigate this:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fade reagent if compatible with your experimental setup.
-
Ensure your sample is deoxygenated, as dissolved oxygen can contribute to photobleaching.
Another possibility is a chemical reaction between the probe and a component in your sample.
Q4: How can I differentiate between static and dynamic quenching?
A4: Static and dynamic quenching are two different classes of quenching mechanisms.[12]
-
Dynamic (or Collisional) Quenching: The quencher collides with the fluorophore in its excited state. This process is temperature-dependent; higher temperatures typically lead to more quenching.[7] A key indicator of dynamic quenching is a decrease in the fluorescence lifetime of the probe.[12]
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state. This process is less sensitive to temperature changes. In static quenching, the fluorescence lifetime of the uncomplexed probe remains unchanged.[12]
Fluorescence lifetime measurements are the most definitive way to distinguish between the two.
Troubleshooting Workflow
If you are experiencing fluorescence quenching, follow this logical workflow to diagnose the issue.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Supramolecular assemblies of a 1,8-naphthalimide conjugate and its aggregation-induced emission property - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00584C [pubs.rsc.org]
- 6. Supramolecular assemblies of a 1,8-naphthalimide conjugate and its aggregation-induced emission property - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimization of 4-Halo-1,8-Naphthalic Anhydride Substitution Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing nucleophilic substitution reactions involving 4-halo-1,8-naphthalic anhydrides.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and nucleophiles for this reaction?
A1: The most frequently used starting materials are 4-bromo-1,8-naphthalic anhydride and 4-chloro-1,8-naphthalic anhydride.[1][2] These compounds are versatile intermediates for synthesizing a wide range of naphthalimide derivatives.[1][2] Common nucleophiles include primary and secondary aliphatic amines, aromatic amines, ammonia, and alkoxides, which displace the halogen to form new carbon-nitrogen or carbon-oxygen bonds.[3][4]
Q2: How does the choice of halogen (e.g., Chloro vs. Bromo) affect the reaction?
A2: In nucleophilic aromatic substitution (NAS) reactions, the reactivity order can be counterintuitive compared to S_N_2 reactions. The high electronegativity of the halogen can activate the ring for nucleophilic attack. While bromine is a good leaving group, the C-Cl bond is also readily displaced.[5] The choice often depends on the cost and availability of the starting material and the specific reaction conditions. For some syntheses, the chloro or bromo compounds are preferred.[3]
Q3: What solvents are recommended for these substitution reactions?
A3: The choice of solvent is critical. Aprotic polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective as they can dissolve the reactants and facilitate the nucleophilic attack.[3][6] Alcohols (like ethanol) and glacial acetic acid are also commonly used, particularly when reacting the anhydride with amines to form the intermediate imide.[3][7]
Q4: Is a catalyst required for the substitution?
A4: For many reactions with strong nucleophiles like primary amines, a catalyst is not necessary. The reaction proceeds thermally.[7] However, for less reactive nucleophiles or for specific cross-coupling reactions (e.g., Buchwald-Hartwig amination), a palladium catalyst (like Pd₂(dba)₃) with an appropriate ligand (like xantphos) may be required to achieve high yields.[8] Copper salts (e.g., CuCl) have also been used to facilitate certain substitutions.[7]
Troubleshooting Guide
Problem: Low or No Reaction Yield
| Possible Cause | Recommended Solution |
| Poor Reactant Quality | Ensure the 4-halo-1,8-naphthalic anhydride is pure. The compound is moisture-sensitive; store it in a desiccator.[9] Use anhydrous solvents, especially for moisture-sensitive reactions. |
| Suboptimal Temperature | Reaction temperatures typically range from 75°C to 180°C.[3][7] If the reaction is sluggish, incrementally increase the temperature while monitoring for decomposition. For imide formation, refluxing is common.[7] |
| Incorrect Solvent | The solvent must be able to dissolve the reactants. If solubility is an issue, switch to a more polar aprotic solvent like DMSO or NMP. |
| Insufficient Nucleophile Strength | If the nucleophile is weak, consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to increase its reactivity or switch to a catalytic system (e.g., Palladium-catalyzed cross-coupling).[7][8] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Some reactions may require extended periods (e.g., 6 to 24 hours) to reach completion.[6][10] |
Problem: Formation of Side Products or Impurities
| Possible Cause | Recommended Solution |
| Over-reaction / Di-substitution | Use a controlled stoichiometry of the nucleophile (e.g., 1 to 1.3 equivalents).[10] Adding the nucleophile dropwise at a lower temperature can also help control the reaction. |
| Hydrolysis of Anhydride | The anhydride group can hydrolyze in the presence of water, especially at high temperatures.[9][11] Ensure all reagents and solvents are dry and consider running the reaction under an inert atmosphere (e.g., Nitrogen). |
| Side reactions with the solvent | Some solvents can participate in side reactions at high temperatures. Ensure the chosen solvent is stable under the reaction conditions. |
| Impurity in Starting Material | Synthesis of 4-halo-1,8-naphthalic anhydride can sometimes result in isomeric impurities.[12] Purify the starting material by recrystallization if necessary. |
Data Presentation: Reaction Conditions
Table 1: Optimized Conditions for Substitution of 4-Bromo-1,8-Naphthalic Anhydride
| Nucleophile | Solvent | Temperature (°C) | Catalyst / Additive | Time (h) | Yield (%) | Reference |
| n-Butylamine | Ethanol | 75 (Reflux) | None | 1 | ~95% | [7] |
| n-Butylamine | Acetic Acid | 120 | None (N₂ atm) | 6 | 85% | [10] |
| Ammonia | Ethanol | 75 (Reflux) | None | 1 | - | [7] |
| Phenylalanine | DMSO | 90 | CuCl, K₂CO₃ | Overnight | - | [7] |
| Various Amines | Dioxane | 40-80 | Pd₂(dba)₃, xantphos, Cs₂CO₃ | 24 | 81-98% | [8] |
Table 2: Optimized Conditions for Substitution of 4-Chloro-1,8-Naphthalic Anhydride
| Nucleophile | Solvent | Temperature (°C) | Catalyst / Additive | Time (h) | Yield (%) | Reference |
| Methylamine (40%) | Glacial Acetic Acid | Reflux | None | 12 | - | [3] |
| Isoamylamine | Acetic Acid | - | None | - | 96% | [13] |
| Primary Amine | Water / Acetic Acid | 80-135 | Catalytic Acid | - | - | [3] |
| Ammonia (aq) | Water / Alcohol | 150-180 | None (Under Pressure) | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-N-n-butyl-1,8-naphthalimide
This protocol describes the initial imidation step, which is often followed by a nucleophilic substitution of the bromine atom.
-
Reactant Preparation : Suspend 4-Bromo-1,8-naphthalic anhydride (e.g., 4 g, 14.4 mmol) in absolute ethanol (400 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[7]
-
Reaction Execution : Heat the suspension to 75 °C with stirring.[7]
-
Nucleophile Addition : Add n-Butylamine (e.g., 6 mL) dropwise to the heated mixture.[7]
-
Reflux : Maintain the reaction at reflux with vigorous stirring for 1 hour. The reaction mixture should become clearer.[7]
-
Work-up : Cool the mixture to room temperature. A precipitate will form.[7]
-
Purification : Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with absolute ethanol (three times).[7]
-
Drying : Dry the purified solid under vacuum at 45°C to yield 4-Bromo-N-n-butyl-1,8-naphthalimide.[7]
Protocol 2: Two-Step, Single-Batch Synthesis of N-substituted 4-Amino-1,8-naphthalimide
This process involves forming the N-substituted 4-halo-naphthalimide first, followed by ammonolysis without isolating the intermediate.
-
Imide Formation : React 4-chloro-1,8-naphthalic anhydride with one molar equivalent of a primary amine (e.g., methylamine) in water containing a catalytic amount of acid (e.g., acetic acid). Heat the mixture to a temperature in the range of 80° to 135° C.[3]
-
Ammonolysis : Without isolating the intermediate N-substituted 4-chloro-naphthalimide, add an excess of aqueous ammonia to the reaction vessel.[3]
-
Reaction Execution : Seal the vessel and increase the temperature to between 150° and 180° C. The reaction will proceed under pressure.[3]
-
Work-up and Purification : After the reaction is complete, cool the vessel, collect the precipitated product, and purify by standard methods such as recrystallization.
Visualizations
Caption: General experimental workflow for 4-halo-1,8-naphthalic anhydride substitution.
Caption: Troubleshooting logic diagram for addressing low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. Actylis - 4-Chloro-1,8-Naphthalic Anhydride - Dye - Anhydrides [solutions.actylis.com]
- 3. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 4. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-1,8-naphthalic anhydride, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. US20200385356A1 - 1,8-naphthalimide derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 11. 4-Chloro-1,8-naphthalic anhydride CAS#: 4053-08-1 [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Chloro-1,8-naphthalic anhydride | 4053-08-1 | Benchchem [benchchem.com]
Technical Support Center: Large-Scale Production of 4-Amino-1,8-naphthalic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of 4-Amino-1,8-naphthalic anhydride.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield in the Acenaphthene-Based Synthesis
Question: We are following the three-step synthesis from acenaphthene (nitration, oxidation, reduction) and experiencing significantly lower than expected yields. What are the common pitfalls and how can we optimize the process?
Answer: Low yields in this multi-step synthesis can originate from any of the three main stages. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Nitration Step:
-
Poor Regioselectivity: The nitration of acenaphthene can lead to a mixture of isomers. To favor the desired 5-nitroacenaphthene, precise control of reaction temperature is crucial.[1]
-
Suboptimal Reaction Conditions: The ratio of nitric acid to glacial acetic acid and the reaction temperature are key parameters.[1] An excess of nitric acid can lead to over-nitration or side reactions.
-
-
Oxidation Step:
-
Incomplete Oxidation: The oxidation of 5-nitroacenaphthene to 4-nitro-1,8-naphthalic acid anhydride can be inefficient. The choice of oxidizing agent (e.g., potassium dichromate) and reaction time are critical.[2] This step is often a bottleneck due to the use of stoichiometric heavy metal oxidants, which also pose waste disposal challenges on a large scale.[2]
-
Degradation of Product: Harsh oxidation conditions can lead to the degradation of the naphthalic anhydride ring system.
-
-
Reduction Step:
-
Incomplete Reduction: The reduction of the nitro group to an amine can be incomplete. The choice of reducing agent (e.g., sodium sulfide, catalytic hydrogenation with Pd/C, or SnCl2) and reaction conditions (temperature, pressure, catalyst loading) must be optimized.[1][3]
-
Product Degradation: The amino group is sensitive to oxidation, especially at elevated temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in acenaphthene-based synthesis.
Issue 2: Impurities in the Final Product
Question: Our final this compound product shows significant impurities upon analysis (TLC, HPLC, NMR). What are the likely impurities and how can we improve the purity?
Answer: Impurities can be carried over from starting materials, or they can be byproducts of the reaction. The nature of the impurity depends on the synthetic route.
Potential Impurities and Purification Strategies:
-
Isomeric Impurities: If starting from acenaphthene, isomers of this compound can form.[1]
-
Unreacted Intermediates: Incomplete reactions will leave starting materials or intermediates (e.g., 4-nitro-1,8-naphthalic anhydride) in the final product.
-
Side-Reaction Products: Over-nitration or side reactions during oxidation can generate various byproducts.
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical.
-
Column Chromatography: For high purity, silica gel column chromatography can be employed. A gradient elution system, for example, with dichloromethane and methanol, has been shown to be effective.[1]
-
Washing: Thorough washing of the crude product with appropriate solvents can remove many impurities.
Logical Diagram for Purity Improvement:
Caption: Strategy for improving the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for large-scale production of this compound?
A1: The main industrial and laboratory-scale synthetic routes include:
-
From Acenaphthene: This is a three-step process involving nitration to 5-nitroacenaphthene, followed by oxidation to 4-nitro-1,8-naphthalic acid anhydride, and finally reduction to the desired product.[1][2] This method's main drawback is the use of hazardous oxidizing agents like potassium dichromate and potential for isomeric impurities.[2]
-
From 4-Halogeno-1,8-naphthalic Anhydrides: This route involves the nucleophilic substitution of a halogen (typically bromine or chlorine) with an amino group. This can be a two-step process where the 4-halogeno-1,8-naphthalic anhydride is first reacted with an amine, followed by reaction with ammonia under pressure.[2] This method is often simpler and avoids harsh oxidation steps.[2]
-
From 4-Nitro-1,8-naphthalic Anhydride: This involves the direct reduction of the nitro group. This is a common final step in other synthetic pathways but can also be a starting point if 4-nitro-1,8-naphthalic anhydride is readily available.[3]
-
From 4-Azido-1,8-naphthalenedicarboxylic anhydride: The azide group can be reduced to an amine, for instance, using sodium sulfide.[3]
Synthesis Routes Overview:
Caption: Major synthetic pathways to this compound.
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2: Careful control of reaction parameters is essential. The following table summarizes key parameters for different synthetic steps.
| Synthesis Step | Key Parameters | Typical Values/Conditions | Rationale |
| Nitration of Acenaphthene | Temperature, Nitrating agent concentration | Low temperature[1] | Controls regioselectivity and prevents over-nitration. |
| Oxidation of Nitroacenaphthene | Oxidizing agent, Reaction time, Temperature | Potassium dichromate[2] | Ensures complete conversion without product degradation. |
| Reduction of Nitroanhydride | Reducing agent, Catalyst, Pressure, Temperature | Pd/C with H2, SnCl2/HCl, Na2S[1][3] | Choice of agent affects efficiency, cost, and waste. |
| Amination of Haloanhydride | Solvent, Temperature, Pressure | Water, acetic acid, or aprotic solvents; 120-200°C under pressure[2] | High temperature and pressure are often required for the nucleophilic substitution of the halogen. |
Q3: Are there any significant safety concerns for the large-scale production of this compound?
A3: Yes, several safety considerations are important:
-
Use of Nitrating Agents: Nitric acid is highly corrosive and a strong oxidizer. Reactions should be conducted with appropriate personal protective equipment (PPE) and in well-ventilated areas.
-
Use of Heavy Metal Oxidants: Agents like potassium dichromate are toxic and carcinogenic. Their handling and disposal must comply with safety regulations.
-
High-Pressure Reactions: Some amination steps require high pressure.[2] The use of certified pressure vessels and adherence to standard operating procedures for high-pressure reactions are mandatory.
-
Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Large-scale operations should be conducted in appropriately rated facilities with explosion-proof equipment.
-
Product Hazards: this compound itself is classified with several hazard statements, including being harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer. Appropriate handling procedures are necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitro-1,8-naphthalic anhydride via Catalytic Hydrogenation
This protocol is adapted from a literature procedure.[3]
Materials:
-
4-Nitro-1,8-naphthalic anhydride
-
Acetonitrile
-
Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H2)
-
Acetone
-
Celite
Procedure:
-
Dissolve 4-nitro-1,8-naphthalic anhydride (e.g., 1.26 g, 5.20 mmol) in acetonitrile (165 mL) in a three-necked round-bottom flask.[3]
-
Add palladium on activated carbon (e.g., 0.18 g) to the flask.[3]
-
Seal the flask, evacuate the air, and introduce hydrogen gas to atmospheric pressure.[3]
-
Stir the solution under a hydrogen atmosphere at room temperature for 72 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst. The filtrate contains the crude product.[3]
-
To purify, reflux the crude product in acetone and filter while hot to remove any remaining catalyst. Repeat this process until all the product is dissolved.[3]
-
Filter the combined acetone solution through Celite and remove the solvent via rotary evaporation to yield the purified this compound.[3] A yield of up to 98% has been reported for this method on a lab scale.[3]
Protocol 2: Synthesis of this compound from 4-Bromo-1,8-naphthalic anhydride
This protocol is a conceptual representation based on general procedures for nucleophilic aromatic substitution on naphthalimides.[2][4]
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
An appropriate amine (e.g., n-butylamine for an intermediate step)
-
Aqueous ammonia
-
Ethanol or other suitable solvent
-
Copper catalyst (optional, but can be beneficial)[2]
Procedure: Step 1: Formation of N-substituted 4-bromo-naphthalimide
-
Suspend 4-bromo-1,8-naphthalic anhydride in a solvent like ethanol.[4]
-
Add the primary amine (e.g., n-butylamine) dropwise and heat the mixture to reflux for several hours.[4]
-
Cool the reaction mixture to precipitate the N-substituted 4-bromo-naphthalimide.
-
Filter and wash the solid with a suitable solvent.
Step 2: Amination to form 4-Amino-N-substituted-naphthalimide
-
Place the N-substituted 4-bromo-naphthalimide in a pressure vessel with aqueous ammonia.[2]
-
A copper catalyst may be added to facilitate the reaction.[2]
-
Heat the mixture to 150-180°C. The pressure will increase significantly.[2]
-
After several hours, cool the reactor, vent the pressure, and collect the product by filtration.
-
The product from this stage would be an N-substituted 4-amino-1,8-naphthalimide. To obtain the parent anhydride, a different synthetic strategy starting with the amination of the anhydride ring would be required, which is a more complex process. The direct conversion of the anhydride is challenging due to the reactivity of the anhydride itself. The literature primarily describes the synthesis of N-substituted 4-amino-1,8-naphthalimides via this route.[2]
References
improving the selectivity of 4-Amino-1,8-naphthalimide-based sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1,8-naphthalimide-based sensors. Our aim is to help you overcome common experimental hurdles and improve the selectivity and performance of your sensors.
Frequently Asked Questions (FAQs)
Q1: My 4-Amino-1,8-naphthalimide-based sensor is showing a weak or no fluorescent signal. What are the possible causes and solutions?
A weak or absent fluorescent signal can be attributed to several factors, ranging from incorrect experimental setup to issues with the sensor itself.
Troubleshooting Low Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal Sensor Concentration | Perform a concentration titration to determine the optimal working concentration. Excessively high concentrations can lead to self-quenching. |
| Incorrect Excitation/Emission Wavelengths | Verify the excitation and emission maxima of your specific sensor derivative and ensure your instrument's filter sets or monochromators are aligned accordingly. |
| Photobleaching | Minimize exposure to the excitation light source. Use neutral density filters to reduce light intensity and keep exposure times as short as possible. Consider using an anti-fade reagent in your mounting medium for fixed samples. |
| Environmental Quenching | 4-Amino-1,8-naphthalimide derivatives can be sensitive to their environment. The presence of certain metal ions or dissolved oxygen can quench fluorescence. Degas your buffers if oxygen quenching is suspected. |
| pH Sensitivity | The fluorescence of many 4-Amino-1,8-naphthalimide probes is pH-dependent. Ensure the pH of your experimental buffer is within the optimal range for your sensor.[1][2][3] |
| Probe Aggregation | At high concentrations, these sensors can form aggregates, which may have lower fluorescence quantum yields. Try reducing the probe concentration. |
Q2: How can I improve the selectivity of my sensor for its target analyte over competing ions?
Improving selectivity is a common challenge. The key lies in the design of the receptor moiety attached to the 4-amino position of the naphthalimide fluorophore.
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Receptor Design: The choice of the receptor is critical for achieving high selectivity. By functionalizing the chromophore with a specific receptor, such as an iminodiacetate group for Zn(II) sensing, high selectivity over other competitive metal ions can be achieved.[1][4][5][6] This is often based on the Photoinduced Electron Transfer (PET) mechanism.
-
Control Experiments: Always perform control experiments with a panel of potentially interfering ions at concentrations relevant to your sample matrix. This will help you quantify the selectivity of your sensor.
-
Masking Agents: In complex biological samples, consider using masking agents to chelate interfering ions, although this approach should be validated to ensure it does not affect the interaction between your sensor and the target analyte.
Q3: My sensor's fluorescence is being quenched. What is the underlying mechanism and how can I address it?
Fluorescence quenching is a common phenomenon with 4-Amino-1,8-naphthalimide sensors and is often integral to their sensing mechanism.
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Photoinduced Electron Transfer (PET): A primary mechanism for both intentional "off-on" switching and unintentional quenching is PET.[1][4][5] In the "off" state, an electron from a donor moiety (the receptor) is transferred to the excited fluorophore, quenching its fluorescence. Upon binding to the target analyte, this PET process is inhibited, and the fluorescence is "switched on".[1][5][6]
-
Heavy Atom Quenching: The presence of heavy atoms, such as certain metal ions, can also lead to fluorescence quenching through intersystem crossing.
To address unwanted quenching, ensure the purity of your reagents and buffers to avoid contamination with quenching species. If the quenching is part of the sensing mechanism, this is the desired behavior.
Experimental Protocols
Protocol 1: General Synthesis of a 4-Amino-1,8-naphthalimide-based Sensor
This protocol provides a general two-step procedure for the synthesis of a 4-Amino-1,8-naphthalimide derivative.
Step 1: Synthesis of N-substituted-4-bromo-1,8-naphthalimide
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Dissolve 4-bromo-1,8-naphthalic anhydride and an equimolar amount of the desired primary amine (e.g., n-butylamine) in ethanol.
-
Heat the mixture under reflux with vigorous stirring for 12 hours under an inert atmosphere (e.g., Nitrogen).
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and recrystallize from ethanol to obtain the N-substituted-4-bromo-1,8-naphthalimide product.
Step 2: Nucleophilic Substitution to Introduce the Receptor
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Mix the N-substituted-4-bromo-1,8-naphthalimide with an excess of the desired receptor containing a nucleophilic group (e.g., diethanolamine) in a suitable solvent like ethylene glycol monomethyl ether.
-
Reflux the mixture for 6 hours.
-
After cooling, purify the crude product by column chromatography on silica gel to yield the final sensor.
Protocol 2: In Vitro Selectivity Testing
This protocol outlines a method to assess the selectivity of your sensor against a panel of potentially interfering ions.
-
Prepare a stock solution of your sensor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the target analyte and a panel of interfering ions (e.g., Na+, K+, Ca2+, Mg2+, Cu2+, Fe3+, etc.) in the chosen experimental buffer (e.g., HEPES buffer, pH 7.4).
-
In a multi-well plate, add the sensor solution to each well to a final concentration in the low micromolar range.
-
To separate wells, add the target analyte and each of the interfering ions to a final concentration significantly higher than that of the sensor (e.g., 10-fold excess).
-
Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence response in the presence of the target analyte to the response in the presence of interfering ions. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.
Visualized Workflows and Pathways
References
- 1. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(ii) under physiological pH conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photobleaching of 4-Amino-1,8-Naphthalimide Dyes in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using 4-amino-1,8-naphthalimide dyes in microscopy experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during fluorescence microscopy with 4-amino-1,8-naphthalimide dyes.
Problem 1: Rapid loss of fluorescence signal during image acquisition.
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Possible Cause: Photobleaching due to excessive excitation light intensity or prolonged exposure.
-
Solutions:
-
Reduce Excitation Intensity: Lower the laser power or use neutral density (ND) filters to attenuate the excitation light. For conventional widefield microscopes, reduce the illumination lamp intensity.
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.
-
Optimize Imaging Protocol:
-
Focus on the sample using a lower magnification objective or transmitted light before switching to high-power fluorescence imaging.
-
Image a region of interest only once if possible. For time-lapse experiments, increase the interval between acquisitions.
-
Use a more sensitive detector (camera or photomultiplier tube) to allow for lower excitation power and shorter exposure times.
-
-
Employ Antifade Reagents: Mount the specimen in a commercially available or homemade antifade mounting medium.
-
Problem 2: Weak initial fluorescence signal.
-
Possible Cause: This may not be a photobleaching issue. Other factors could be at play.
-
Solutions:
-
Verify Filter Sets: Ensure that the excitation and emission filters are appropriate for the specific 4-amino-1,8-naphthalimide dye being used.
-
Check Labeling Efficiency: Confirm that the dye has been successfully conjugated to the target molecule and that the labeling density is sufficient.
-
Optimize Sample Preparation: Ensure the mounting medium has the optimal pH and refractive index for the dye and objective lens.
-
Problem 3: Autofluorescence obscures the signal from the naphthalimide dye.
-
Possible Cause: Endogenous fluorophores within the sample are being excited and emitting in the same spectral range as the 4-amino-1,8-naphthalimide dye.
-
Solutions:
-
Spectral Unmixing: If using a spectral confocal microscope, use spectral unmixing algorithms to separate the specific signal of the naphthalimide dye from the autofluorescence.
-
Photobleach Autofluorescence: Before labeling with the naphthalimide dye, intentionally photobleach the sample with broad-spectrum UV light to reduce autofluorescence.
-
Use a Red-Shifted Dye: If possible, choose a 4-amino-1,8-naphthalimide derivative with a longer emission wavelength to minimize overlap with common sources of autofluorescence, which are often in the green and yellow regions of the spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with 4-amino-1,8-naphthalimide dyes?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. While 4-amino-1,8-naphthalimide dyes are known for their relatively high photostability, they are not immune to this phenomenon.[1] The process is primarily driven by the interaction of the excited-state dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically alter the dye's structure.[2]
Q2: How do antifade reagents work to protect my 4-amino-1,8-naphthalimide dye?
Antifade reagents are chemical cocktails that typically contain free radical scavengers and antioxidants. These molecules work by quenching reactive oxygen species, thereby reducing the probability of them reacting with and destroying the fluorescent dye. Common components include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q3: Which commercial antifade reagent is best for 4-amino-1,8-naphthalimide dyes?
While direct comparative studies on the performance of various antifade reagents with 4-amino-1,8-naphthalimide dyes are limited, reagents such as ProLong™ Gold and VECTASHIELD® are widely used and have been shown to be effective in reducing photobleaching for a broad range of fluorophores. The optimal choice may depend on the specific experimental conditions, including whether the sample is fixed or live. For live-cell imaging, specialized antifade formulations that are non-toxic, such as ProLong™ Live Antifade Reagent, are necessary.
Q4: Can I make my own antifade mounting medium?
Yes, it is possible to prepare your own antifade mounting medium. A common recipe involves dissolving an antioxidant like n-propyl gallate or p-phenylenediamine in a glycerol-based buffer. However, homemade preparations may have batch-to-batch variability and may not be as effective as optimized commercial formulations.
Q5: How can I quantify the photostability of my 4-amino-1,8-naphthalimide dye in my experiment?
To quantify photostability, you can measure the photobleaching rate or the fluorescence half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value). This is typically done by continuously imaging a field of view under constant illumination and plotting the fluorescence intensity over time.
Data Presentation
Table 1: Photophysical Properties of Selected 4-Amino-1,8-Naphthalimide Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 4-Amino-1,8-naphthalimide | ~420-450 | ~530-550 | Varies with solvent polarity | Dioxane, Ethanol, etc. |
| 4-Dimethylamino-1,8-naphthalimide | ~450 | ~550 | 0.018 | Aqueous Buffer |
| 4-Monoalkylamino-1,8-naphthalimide | ~450 | ~550 | 0.47 | Aqueous Buffer |
Note: The photophysical properties of 4-amino-1,8-naphthalimide dyes are highly sensitive to the solvent environment.[1][3]
Table 2: Comparison of Common Antifade Mounting Media
| Antifade Reagent | Refractive Index | Curing Time | Key Features |
| ProLong™ Gold | ~1.47 | 24 hours | Hard-setting, good for long-term storage. |
| VECTASHIELD® | ~1.45 | Non-curing | Can be imaged immediately. |
| ProLong™ Live | N/A | N/A | Formulated for live-cell imaging, non-toxic. |
Experimental Protocols
Protocol 1: Sample Mounting with a Curing Antifade Reagent (e.g., ProLong™ Gold)
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Prepare the Sample: After the final washing step of your staining protocol, carefully remove as much residual buffer as possible from the coverslip or slide.
-
Apply Antifade Reagent: Add a single drop of ProLong™ Gold antifade reagent to the center of the stained area on the slide.
-
Mount Coverslip: Gently lower a coverslip onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Cure: Allow the slide to cure in the dark at room temperature for at least 24 hours. For long-term storage, seal the edges of the coverslip with nail polish or a sealant.
-
Image: Image the sample using appropriate microscope settings.
Protocol 2: Measuring Photobleaching Rate
-
Prepare the Sample: Mount your stained sample using the desired antifade medium.
-
Select a Region of Interest (ROI): Choose a representative area of your sample with good fluorescence signal.
-
Set Imaging Parameters: Use the imaging settings (laser power, exposure time, etc.) that you intend to use for your experiment.
-
Time-Lapse Acquisition: Acquire a time-lapse series of images of the ROI with the shortest possible interval between frames.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching rate constant and the fluorescence half-life.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Amino-1,8-naphthalic Anhydride Stability in Solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Amino-1,8-naphthalic anhydride in various solvents. The following question-and-answer format addresses common issues and provides troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly in the presence of water or protic solvents. The anhydride ring can open to form the corresponding 4-amino-1,8-naphthalenedicarboxylic acid. This reaction is influenced by pH, temperature, and the specific solvent used. Additionally, like many aromatic amino compounds, there is potential for oxidative and photolytic degradation under certain conditions.
Q2: In which types of solvents is this compound generally more stable?
A2: this compound is expected to be most stable in dry, aprotic solvents. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF). However, even in these solvents, trace amounts of water can lead to slow hydrolysis over time.
Q3: What is the expected impact of solvent polarity on the stability of this compound?
A3: While solvent polarity can influence the photophysical properties of naphthalimide derivatives, its direct impact on the chemical stability of the anhydride is primarily related to its protic nature.[1] Polar protic solvents, such as water, methanol, and ethanol, can participate in the hydrolysis of the anhydride ring. Polar aprotic solvents like DMF and DMSO are generally better choices for maintaining chemical stability, although the high polarity may influence reaction kinetics if the anhydride is used as a reactant.
Q4: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?
A4: Based on studies of related naphthalic anhydrides, the hydrolysis of the anhydride ring is pH-dependent. Both acidic and basic conditions can catalyze the ring-opening reaction. In acidic solutions, the equilibrium may favor the anhydride form more than in neutral or basic solutions where the resulting dicarboxylic acid can deprotonate, driving the hydrolysis forward.
Troubleshooting Guides
Issue 1: Unexpected precipitation or changes in solubility of this compound solution.
-
Possible Cause: Hydrolysis of the anhydride to 4-amino-1,8-naphthalenedicarboxylic acid. The dicarboxylic acid has different solubility properties than the parent anhydride and may be less soluble in certain organic solvents.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that the solvent used is anhydrous. Use freshly opened bottles of high-purity solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like FT-IR or NMR to confirm the presence of carboxylic acid groups.
-
Solvent Selection: If working in a protic solvent is necessary, prepare fresh solutions immediately before use and minimize storage time. Consider switching to a compatible aprotic solvent if the experimental conditions allow.
-
Issue 2: Inconsistent results in reactions where this compound is a starting material.
-
Possible Cause: Degradation of the this compound stock solution over time. This can lead to a lower effective concentration of the active starting material.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.
-
Monitor Purity: Periodically check the purity of the solid starting material and stock solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Storage Conditions: Store the solid compound in a desiccator, protected from light. If solutions must be stored, even for a short period, they should be kept at low temperatures and protected from light.
-
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) of the compound.
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Identify Degradation Products: If using mass spectrometry, check for a mass corresponding to the hydrolyzed dicarboxylic acid (M+18).
-
Conduct a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in developing a stability-indicating analytical method.
-
Optimize Storage and Handling: Based on the results of the forced degradation study, implement appropriate storage and handling procedures to minimize the formation of these impurities. For example, if the compound is found to be light-sensitive, work in a dark room or use amber vials.
-
Data Presentation
Table 1: Qualitative Stability Summary of this compound in Common Solvents
| Solvent Category | Examples | Expected Stability | Primary Degradation Pathway | Recommendations |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Good to Moderate | Hydrolysis (if water is present) | Use anhydrous grade, store under inert gas, prepare fresh. |
| Aprotic Non-Polar | Toluene, Dichloromethane | Good | Low reactivity | Ensure absence of nucleophilic impurities. |
| Protic Polar | Water, Ethanol, Methanol | Poor to Moderate | Hydrolysis | Use for short-term experiments only, prepare solutions fresh. |
| Acidic (Aqueous) | Dilute HCl, Acetic Acid | Poor | Hydrolysis | Avoid prolonged exposure unless required for a specific reaction. |
| Basic (Aqueous) | Dilute NaOH | Poor | Hydrolysis | Rapid degradation is expected. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Agents: 1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be relatively stable, such as anhydrous acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the mixture at room temperature for 1 hour.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound in a suitable solvent to 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
4. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
5. Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
Mandatory Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
Validation & Comparative
A Comparative Analysis of 4-Amino-1,8-naphthalimide and Rhodamine Dyes for Cellular Imaging and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the photophysical properties, biological applications, and experimental considerations of 4-Amino-1,8-naphthalimide and Rhodamine dyes.
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the plethora of available fluorophores, 4-Amino-1,8-naphthalimide and Rhodamine dyes have emerged as prominent classes due to their favorable photophysical properties and versatile applications. This guide provides an objective, data-driven comparison of these two dye families to aid researchers in selecting the optimal fluorescent tool for their specific experimental needs.
Photophysical Properties: A Head-to-Head Comparison
The selection of a fluorescent dye is fundamentally guided by its photophysical characteristics, which dictate its suitability for different imaging modalities and experimental conditions. Here, we present a comparative summary of the key photophysical parameters for representative 4-Amino-1,8-naphthalimide and Rhodamine dyes.
| Property | 4-Amino-1,8-naphthalimide Derivatives | Rhodamine Derivatives (e.g., Rhodamine B, Rhodamine 6G) |
| Absorption Max (λ_abs_) | ~420 - 460 nm[1] | ~540 - 570 nm[] |
| Emission Max (λ_em_) | ~530 - 560 nm[1][3] | ~570 - 620 nm[] |
| Stokes Shift | Large[4] | Moderate |
| Molar Extinction Coefficient (ε) | High | Very High[] |
| Fluorescence Quantum Yield (Φ_F) | Moderate to High (can be solvent-dependent)[1] | High to Very High[] |
| Photostability | Good to Excellent[4][6] | Moderate to High[] |
| Solvatochromism | Pronounced, emission is sensitive to solvent polarity[1] | Less pronounced than naphthalimides |
Performance in Biological Applications
Both 4-Amino-1,8-naphthalimide and Rhodamine dyes have been extensively utilized in a variety of biological applications, from fundamental cell biology to high-throughput drug screening. Their performance in these contexts is influenced by factors such as cell permeability, cytotoxicity, and the ability to be conjugated to targeting moieties.
Cellular Imaging and Localization
4-Amino-1,8-naphthalimide derivatives are well-suited for a range of cellular imaging applications, including their use as intracellular pH sensors and for live-cell imaging.[3][7] Their fluorescence is often sensitive to the local environment, which can be exploited to probe specific cellular compartments. Some derivatives have been shown to localize in the mitochondria, endoplasmic reticulum, and lysosomes.[4]
Rhodamine dyes are renowned for their high brightness and photostability, making them workhorses for various cellular staining techniques.[] Rhodamine 123, for instance, is a well-known mitochondrial stain that accumulates based on the mitochondrial membrane potential.[] Rhodamine phalloidin is widely used to specifically label actin filaments for cytoskeleton studies.[] The excellent cell permeability of many rhodamine derivatives further enhances their utility in live-cell imaging.[]
Cytotoxicity and Biocompatibility
A critical consideration for any fluorescent probe intended for live-cell imaging or in vivo studies is its potential cytotoxicity.
Derivatives of 4-Amino-1,8-naphthalimide have been investigated for their cytotoxic effects, with some compounds showing potential as anticancer agents.[8] For imaging applications, it is crucial to use concentrations that do not induce significant cellular toxicity. Studies have shown that at low micromolar concentrations (e.g., 1 µmol L⁻¹), certain 4-amino-1,8-naphthalimide-based probes exhibit low cytotoxicity, making them suitable for live-cell imaging.[7] For instance, some ferrocenyl 4-amino-1,8-naphthalimides were evaluated for their anti-proliferation effects on MCF-7 and K562 cancer cell lines using the MTT method.[8]
Rhodamine dyes, particularly at higher concentrations, can exhibit cytotoxicity.[9][10] For example, Rhodamine 123 has been shown to be selectively toxic to carcinoma cells in vitro.[11][12][13] However, at the low concentrations typically used for cellular staining, many rhodamine derivatives are well-tolerated by cells for the duration of an imaging experiment. The development of "gentle" rhodamine probes with reduced phototoxicity is an active area of research to enable long-term live-cell imaging with minimal photodamage.[14][15]
Here is a summary of reported cytotoxicity data for derivatives of both dye classes:
| Dye Class | Cell Line(s) | Cytotoxicity Metric (IC₅₀) | Reference |
| 4-Amino-1,8-naphthalimide Derivatives | HeLa | ~8 - 30 µmol∙L⁻¹ | [16] |
| 4-Amino-1,8-naphthalimide (ANI) | V79, AT1, DU145 | Non-toxic at 20 µmol x dm⁻³ | [17] |
| Rhodamine 6G-based organic salts | MDA-MB-231 (cancer), MCF-10A (normal) | Tunable, some non-toxic to normal cells | [10] |
| Rhodamine 123 | Carcinoma cell lines | >50% cell death at 10 µg/ml within 7 days | [11][12] |
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments relevant to the evaluation and application of these fluorescent dyes.
Experimental Workflow for Cellular Staining and Imaging
The following diagram illustrates a typical workflow for staining and imaging live cells with either 4-Amino-1,8-naphthalimide or Rhodamine-based probes.
Protocol for Live Cell Imaging:
-
Cell Preparation: Seed cells onto a glass-bottom imaging dish or chamber slide at an appropriate density to achieve 50-70% confluency on the day of imaging. Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.
-
Dye Preparation: Prepare a stock solution of the fluorescent dye in a suitable solvent like DMSO. Just before use, dilute the stock solution to the final working concentration in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Staining: Remove the culture medium from the cells and add the dye-containing medium. Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing (Optional): For some probes, especially those that are not fluorogenic, it may be necessary to wash the cells to remove unbound dye and reduce background fluorescence. Gently remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).
-
Imaging: Mount the imaging dish on the stage of a fluorescence microscope equipped with the appropriate filter set for the chosen dye. Acquire images using a sensitive camera. For time-lapse imaging, ensure the illumination intensity and exposure time are minimized to reduce phototoxicity and photobleaching.[18]
Protocol for Assessing Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Detailed MTT Assay Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the fluorescent dye. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to the intended application of the dye (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol for Measuring Photostability
Photostability is a crucial parameter for quantitative fluorescence microscopy. A common method to assess this is to measure the photobleaching half-life.[19]
Detailed Photostability Measurement Protocol:
-
Sample Preparation: Prepare the fluorescent dye in a relevant medium (e.g., buffer, or within stained cells).
-
Microscope Setup: Use a fluorescence microscope with a stable light source. Set the illumination intensity to a level that will be used in typical imaging experiments.
-
Image Acquisition: Focus on a region of the sample and acquire an initial image (t=0). Then, continuously illuminate this region.
-
Time-Lapse Imaging: Acquire a series of images at regular time intervals until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).[19]
-
Data Analysis: Using image analysis software, measure the mean fluorescence intensity within the illuminated region for each image in the time series.[19]
-
Normalization and Plotting: Correct for background fluorescence and normalize the intensity at each time point to the initial intensity. Plot the normalized intensity as a function of time.
-
Half-Life Determination: Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life. A longer half-life indicates greater photostability.[19]
Signaling Pathway Visualization
Both 4-Amino-1,8-naphthalimide and Rhodamine dyes can be designed as probes to monitor specific cellular signaling events. For example, they can be used to detect changes in intracellular pH, which are associated with processes like apoptosis and lysosomal function.[20][21]
Probing Lysosomal pH Changes During Apoptosis
The following diagram illustrates how a pH-sensitive fluorescent probe can be used to monitor changes in lysosomal pH, a hallmark of apoptosis.
Conclusion
Both 4-Amino-1,8-naphthalimide and Rhodamine dyes offer unique advantages for researchers in cell biology and drug development. 4-Amino-1,8-naphthalimides are particularly valuable for their large Stokes shifts and sensitivity to the cellular microenvironment, making them excellent candidates for developing responsive probes. Rhodamines, on the other hand, are prized for their exceptional brightness and photostability, establishing them as robust labels for high-resolution and long-term imaging.
The choice between these two classes of dyes will ultimately depend on the specific requirements of the experiment. For applications requiring sensitive detection of environmental changes, such as pH or polarity, a 4-Amino-1,8-naphthalimide derivative may be the superior choice. For experiments demanding the highest possible brightness and photostability, a Rhodamine-based dye will likely be more suitable. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal fluorescent tool to illuminate their biological questions of interest.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. In vitro and in vivo cytotoxicity of rhodamine 123 combined with hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4-Amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) pH sensors as liposomal cellular imaging agents: The effect of substituent patterns on PET directional quenching [journal.hep.com.cn]
- 17. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.addgene.org [blog.addgene.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 4-Amino-1,8-naphthalimide Probes for Intracellular Sensing
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for intracellular sensing is a critical decision. The 4-Amino-1,8-naphthalimide scaffold has emerged as a versatile and popular platform for the development of such probes, offering attractive photophysical properties. This guide provides an objective comparison of the performance of 4-Amino-1,8-naphthalimide probes against common alternatives, supported by experimental data and detailed protocols to aid in their validation.
The 4-Amino-1,8-naphthalimide fluorophore is characterized by its sensitivity to the local microenvironment, which forms the basis for the design of "smart" probes that respond to specific intracellular analytes. The core sensing mechanism often relies on one of two photophysical processes: Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). In PET-based probes, the fluorescence of the naphthalimide core is initially quenched by a recognition moiety. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence. In contrast, ICT-based probes exhibit a shift in their emission wavelength in response to changes in the polarity of their surroundings, which can be triggered by analyte interaction.
Performance Comparison of Intracellular Probes
The validation of a new fluorescent probe requires a rigorous assessment of its performance. Key parameters include selectivity, sensitivity (limit of detection), photostability, and cytotoxicity. Below is a comparison of 4-Amino-1,8-naphthalimide probes with commonly used rhodamine and coumarin-based probes for sensing various intracellular analytes.
| Probe Type | Analyte | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Cytotoxicity (IC50, µM) | Reference |
| 4-Amino-1,8-naphthalimide | pH | N-propyl-4-(spermine)amino-1,8-naphthalimide | ~450 | ~535 | Not Reported | Not Reported | ~8-30 (HeLa cells) | [1] |
| 4-Amino-1,8-naphthalimide | Nitroreductase | Compound 12 (Naphthalimide-nitrobenzyl) | Not Reported | 467 -> 535 | 0.02 -> 0.78 | 0.92 µg/mL | Not Reported | [2] |
| 4-Amino-1,8-naphthalimide | Nitroreductase | Compound 11 (Naphthalimide-morpholine) | Not Reported | 543 | 0.002 -> 0.13 | 2.2 ng/mL | Non-toxic up to 2 mM (A549 cells) | [2] |
| Rhodamine | Nitroreductase | Rhodamine-Naphthalimide Hybrid 14 | Not Reported | 520 (NTR) / 580 (ATP) | Not Reported | 0.12 µg/mL (NTR) | Not Reported | [2] |
| Coumarin | Nitroreductase | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Experimental Protocols for Probe Validation
Accurate and reproducible validation of intracellular probes is paramount. The following are detailed methodologies for key experiments.
Selectivity Assay
This experiment assesses the probe's response to the target analyte in the presence of other potentially interfering species.
Protocol:
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Prepare solutions of the target analyte and various interfering species (e.g., other metal ions, reactive oxygen species, amino acids) in a biologically relevant buffer (e.g., PBS, pH 7.4).
-
In a 96-well plate, add the probe to the buffer to a final concentration typically in the low micromolar range.
-
To individual wells, add the target analyte to a final concentration that elicits a significant fluorescence response.
-
To other wells containing the probe, add each interfering species at a concentration significantly higher (e.g., 10- to 100-fold) than the target analyte.
-
In a separate set of wells, add the target analyte first, followed by the interfering species to check for competitive binding.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity or spectral changes using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence response of the probe to the target analyte with its response to the interfering species. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.
Sensitivity (Limit of Detection - LOD) Determination
The LOD is the lowest concentration of the analyte that can be reliably detected by the probe.
Protocol:
-
Prepare a series of solutions of the target analyte with decreasing concentrations in a relevant biological buffer.
-
Add the fluorescent probe to each solution at a fixed concentration.
-
Measure the fluorescence intensity of each solution.
-
Measure the fluorescence intensity of a blank solution containing only the probe and buffer.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
The LOD can be calculated using the formula: LOD = 3σ / S , where:
-
σ is the standard deviation of the blank measurement (at least 10 independent measurements).
-
S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).
-
Photostability Assay
This assay evaluates the probe's resistance to photobleaching upon continuous exposure to excitation light.
Protocol:
-
Prepare a sample of the fluorescent probe in solution or within cells.
-
Mount the sample on a fluorescence microscope.
-
Select a region of interest (ROI).
-
Acquire an initial image of the ROI.
-
Continuously illuminate the ROI with the excitation light source at a constant intensity.
-
Acquire images of the ROI at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).
-
Measure the mean fluorescence intensity of the ROI in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the probe becomes toxic to living cells.
Protocol:
-
Seed cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of the fluorescent probe in cell culture medium.
-
Replace the medium in the wells with the probe-containing medium. Include control wells with medium only.
-
Incubate the cells for a period that mimics the intended use of the probe (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Plot the cell viability as a function of the probe concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the applications and validation of these probes, the following diagrams illustrate relevant signaling pathways and experimental workflows.
Caption: A typical workflow for the validation of a new intracellular fluorescent probe.
Caption: Simplified diagram of the hypoxia signaling pathway leading to the upregulation of nitroreductase.
Caption: The role of Caspase-3 in the apoptotic pathway and its detection by a specific fluorescent probe.
References
A Comparative Performance Analysis of 4-Substituted-1,8-Naphthalimides in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives substituted at the 4-position have garnered significant attention for their potential as anti-cancer agents, fluorescent probes, and DNA intercalators. This guide provides an objective comparison of the performance of various 4-substituted-1,8-naphthalimides, supported by experimental data, to aid researchers in the selection and development of these promising compounds.
Quantitative Performance Data
The following tables summarize the anti-cancer activity, fluorescence properties, and DNA binding affinities of representative 4-substituted-1,8-naphthalimide derivatives. These compounds have been selected based on the availability of comparable data across different performance metrics.
Table 1: Anti-Cancer Activity (IC₅₀ Values in µM)
| Compound | Substituent at 4-position | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HL-60 (Leukemia) | Reference |
| Amonafide | -NH₂ | - | 0.71 | - | - | [1] |
| Mitonafide | -NO₂ | - | - | - | - | - |
| Compound 1 | 4-pyrazolyl | 0.51 | >50 | >50 | - | - |
| Compound 2 | 4-amino-N-ferrocenyl | 15.4 | - | - | 2.5 | [2] |
| Compound 3 | 4-amino (various N-alkyl) | 1-30 | - | - | - | [3] |
Table 2: Fluorescence Properties
| Compound | Substituent at 4-position | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| 4-Amino-1,8-naphthalimide | -NH₂ | Methanol | - | 538 | Decreases with polarity | [4][5] |
| 4-Amino-1,8-naphthalimide | -NH₂ | Hexane | - | 460 | Higher in non-polar | [4][5] |
| 4-Nitro-1,8-naphthalimide | -NO₂ | - | - | - | Generally lower than amino | [6] |
| 4-Phenyl-1,8-naphthalimide | -Phenyl | Ethanol | 345 | ~530 | 0.12 | - |
Table 3: DNA Binding Affinity
| Compound | Substituent at 4-position | Method | Binding Constant (K) | Reference |
| 4-Pyrazolyl-1,8-naphthalimide | 4-pyrazolyl | UV-vis, Fluorescence | Moderate | - |
| 3-Amino-4-bromo-1,8-naphthalimide | 3-Amino, 4-Bromo | Spectroscopic | 6.61 x 10⁴ M⁻¹ | - |
| Bis-naphthalimides | Dimeric structures | UV-Vis, Viscosity | High | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4-substituted-1,8-naphthalimide derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Annexin V-FITC Assay for Apoptosis
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the desired concentration of the naphthalimide derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.
Mechanism of Action: Signaling Pathways
4-Substituted-1,8-naphthalimides exert their anti-cancer effects primarily through two interconnected mechanisms: induction of apoptosis and inhibition of topoisomerase II.
Apoptosis Induction Pathway
These compounds predominantly trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Intrinsic apoptosis pathway induced by 4-substituted-1,8-naphthalimides.
Topoisomerase II Inhibition Workflow
These compounds act as topoisomerase II "poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks.
Caption: Mechanism of Topoisomerase II poisoning by 4-substituted-1,8-naphthalimides.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the performance of 4-substituted-1,8-naphthalimides.
Caption: A typical experimental workflow for evaluating 4-substituted-1,8-naphthalimides.
References
- 1. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Cross-Reactivity of 4-Amino-1,8-Naphthalimide-Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of 4-Amino-1,8-naphthalimide-based fluorescent sensors designed for the detection of specific analytes, including metal ions and enzymes. The information presented is supported by experimental data to aid in the selection of appropriate sensors for various research and development applications.
Introduction to 4-Amino-1,8-Naphthalimide-Based Sensors
4-Amino-1,8-naphthalimide is a versatile fluorophore characterized by its high quantum yield, photostability, and sensitivity to the local environment.[1][2] These properties make it an excellent scaffold for the design of fluorescent sensors. The core principle behind the functionality of many of these sensors is Photoinduced Electron Transfer (PET). In the "off" state, the fluorescence of the naphthalimide core is quenched by a nearby receptor moiety. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.[3][4] The selectivity of these sensors is a critical parameter, determining their utility in complex biological and environmental samples. This guide focuses on the assessment of their cross-reactivity with potential interfering species.
Signaling Pathway: Photoinduced Electron Transfer (PET)
The fundamental signaling mechanism for many 4-Amino-1,8-naphthalimide-based sensors is Photoinduced Electron Transfer (PET). The following diagram illustrates this process.
Cross-Reactivity Data
The following tables summarize the cross-reactivity of representative 4-Amino-1,8-naphthalimide-based sensors for specific analytes. The data is presented as the percentage of the fluorescence response observed with the target analyte.
Sensor for Divalent Zinc (Zn²⁺)
A novel fluorescent sensor based on the 4-amino-1,8-naphthalimide fluorophore functionalized with a simple benzyl-based iminodiacetate receptor demonstrates high selectivity for Zn(II) over other competitive metal ions.[3]
| Interfering Ion (at high concentration) | Fluorescence Response (% of Zn²⁺ response) |
| Na⁺ | < 5% |
| K⁺ | < 5% |
| Mg²⁺ | < 5% |
| Ca²⁺ | < 5% |
| Mn²⁺ | < 10% |
| Fe²⁺ | ~15% |
| Co²⁺ | ~10% |
| Ni²⁺ | ~10% |
| Cu²⁺ | ~20% (quenching) |
| Cd²⁺ | ~15% |
| Hg²⁺ | ~10% |
| Pb²⁺ | ~10% |
Data synthesized from qualitative descriptions and graphical representations in the cited literature.[3]
Sensor for Nitroreductase (NTR)
A 4-nitro-1,8-naphthalimide probe containing a methylsulphonamide moiety for endoplasmic reticulum targeting exhibits a 'switch on' fluorescence response upon reduction by nitroreductase (NTR) to the 4-amino derivative. The probe shows high selectivity for NTR over various other biologically relevant species.
| Interfering Species | Fluorescence Response (% of NTR response) |
| Cysteine (Cys) | < 5% |
| Glutathione (GSH) | < 5% |
| Ascorbic Acid (Vc) | < 5% |
| Glucose | < 2% |
| H₂O₂ | < 5% |
| ·OH | < 10% |
| ONOO⁻ | < 10% |
| Other enzymes (e.g., proteases) | < 5% |
Data synthesized from qualitative descriptions and graphical representations in the cited literature.
Experimental Protocols
The following section details the generalized experimental protocols for assessing the cross-reactivity of 4-Amino-1,8-naphthalimide-based fluorescent sensors.
General Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to evaluate the selectivity of a fluorescent sensor against a panel of potentially interfering analytes.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 4-Amino-1,8-naphthalimide-based sensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare stock solutions of the target analyte and a panel of potential interfering species in an appropriate buffer (e.g., HEPES, PBS, Tris-HCl at physiological pH).
-
-
Determination of Optimal Sensor Concentration:
-
Perform a concentration titration of the sensor to determine the optimal working concentration that provides a stable and measurable baseline fluorescence.
-
-
Fluorescence Measurements:
-
Use a fluorescence spectrophotometer with appropriate excitation and emission wavelengths for the 4-Amino-1,8-naphthalimide core (typically around 450 nm for excitation and 530-550 nm for emission).[2][3]
-
Record the baseline fluorescence of the sensor in the buffer solution.
-
Add a specific concentration of the target analyte to the sensor solution and record the fluorescence intensity until a stable signal is reached.
-
In separate experiments, add a significantly higher concentration (e.g., 10- to 100-fold excess) of each interfering species to the sensor solution and record the fluorescence intensity.
-
To test for competitive interference, add the high concentration of the interfering species to a solution of the sensor that already contains the target analyte and observe any changes in fluorescence.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement or quenching for each analyte and interfering species relative to the baseline fluorescence of the sensor alone.
-
Express the cross-reactivity as a percentage of the response observed with the target analyte.
-
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a fluorescent sensor.
Conclusion
4-Amino-1,8-naphthalimide-based fluorescent sensors offer a promising platform for the sensitive and selective detection of a variety of analytes. The data presented in this guide highlights the generally high selectivity of these sensors, which is a crucial attribute for their application in complex sample matrices. However, the degree of cross-reactivity can vary depending on the specific design of the sensor's receptor unit and the nature of the interfering species. Researchers and drug development professionals should carefully consider the cross-reactivity profiles of these sensors in the context of their specific application to ensure accurate and reliable results. The provided experimental protocols offer a standardized approach for the in-house validation of sensor performance.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of Metal Ion Detection: A Comparison of 4-Amino-1,8-naphthalimide Sensors and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of metal ions is crucial in various scientific disciplines, from environmental monitoring to pharmaceutical research. This guide provides a comparative analysis of 4-Amino-1,8-naphthalimide-based fluorescent sensors for metal ion detection against other established analytical techniques. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Metal Ion Detection Methods
The selection of a metal ion detection method depends on factors such as the required sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a summary of the quantitative performance of 4-Amino-1,8-naphthalimide sensors compared to traditional analytical techniques.
| Method | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Key Advantages | Limitations |
| 4-Amino-1,8-naphthalimide Sensors | Cu²⁺ | 2.62 x 10⁻⁹ M - 1.3 x 10⁻⁸ M[1] | Varies with sensor design | Typically fast (seconds to minutes) | High sensitivity & selectivity, cost-effective, real-time monitoring, potential for bioimaging[1][2] | Susceptible to interference from other ions, performance can be solvent-dependent[3] |
| Zn²⁺ | 10 nM[4] | Not specified | Fast | High selectivity, can be designed for "turn-on" fluorescence response[4][5] | Limited commercial availability of specific sensors | |
| Hg²⁺ | 4.33 x 10⁻⁹ M[6] | Not specified | Fast | High sensitivity, potential for dual-signal detection[7] | Potential for cross-reactivity with other heavy metal ions | |
| Atomic Absorption Spectroscopy (AAS) | Various Metal Ions | ppb to ppm range | Typically 2-3 orders of magnitude | Minutes per sample | High accuracy and precision, well-established method[8][9] | Destructive to the sample, requires expensive equipment, not suitable for on-site analysis[9] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Various Metal Ions | ppt to ppb range[8] | Several orders of magnitude | Minutes per sample | Extremely high sensitivity, multi-element analysis capability[8][10] | High cost of instrumentation and operation, requires skilled personnel[8] |
| Electrochemical Sensors | Various Metal Ions | nM to µM range[11] | Varies with electrode design | Seconds to minutes | Low cost, portability, rapid response, suitable for in-field analysis[8][11] | Electrode fouling can affect performance, may have lower selectivity than fluorescent probes[11] |
Experimental Protocols
General Protocol for Metal Ion Detection using a 4-Amino-1,8-naphthalimide Fluorescent Sensor
This protocol outlines a general procedure for the spectrofluorometric detection of a target metal ion. Specific parameters such as solvent, concentrations, and incubation times should be optimized for each specific sensor and analyte.
Materials:
-
4-Amino-1,8-naphthalimide-based fluorescent sensor
-
Stock solution of the target metal ion (e.g., Cu²⁺, Zn²⁺)
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Organic solvent (e.g., DMSO, Acetonitrile) if the sensor is not water-soluble
-
Spectrofluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the 4-Amino-1,8-naphthalimide sensor in a suitable solvent (e.g., 1 mM in DMSO).
-
Preparation of Metal Ion Solutions: Prepare a series of standard solutions of the target metal ion with varying concentrations by diluting a stock solution with the buffer.
-
Spectrofluorometric Measurement: a. In a cuvette, add the buffer solution. b. Add an aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM). c. Record the initial fluorescence emission spectrum of the sensor solution. The excitation wavelength should be set at the absorption maximum of the sensor (typically around 450 nm for 4-amino-1,8-naphthalimide derivatives).[5] d. Add a known concentration of the metal ion solution to the cuvette and mix thoroughly. e. After a short incubation period, record the fluorescence emission spectrum again. f. Repeat step d and e for different concentrations of the metal ion.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. b. Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
Synthesis of a 4-Amino-1,8-naphthalimide Hydrazine based Sensor (Example)
A representative synthesis involves a one-pot imidation reaction between 4-amino-1,8-naphthalic anhydride and hydrazine hydrate.[4]
Signaling Pathway and Experimental Workflow
The detection mechanism of many 4-Amino-1,8-naphthalimide sensors is based on Photoinduced Electron Transfer (PET). In the absence of the target metal ion, the lone pair of electrons on the receptor's nitrogen atom can be transferred to the excited fluorophore, quenching its fluorescence. Upon binding of the metal ion to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescence response.
Caption: Signaling pathway of a PET-based 4-Amino-1,8-naphthalimide sensor.
Caption: General experimental workflow for metal ion detection.
References
- 1. Fluorescence sensing and bioimaging of Cu( ii ) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00115F [pubs.rsc.org]
- 2. Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-detection based techniques and their applications in metallobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Performance of 4-Amino-1,8-naphthalimide in Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the performance of 4-Amino-1,8-naphthalimide, a versatile fluorescent probe, within various polymer matrices. Its photophysical properties are compared with alternative fluorescent dyes, supported by experimental data from published research. This document aims to assist in the selection of appropriate fluorophore-polymer systems for applications such as fluorescent sensors, cellular imaging, and smart materials.
Overview of 4-Amino-1,8-naphthalimide
4-Amino-1,8-naphthalimide is a well-known fluorophore characterized by its sensitivity to the local environment.[1][2][3][4] Its fluorescence emission is highly dependent on the polarity of the surrounding medium, a phenomenon known as solvatochromism.[1][2][3][4] This property makes it an excellent candidate for use as a probe in polymer systems, where changes in the polymer matrix can be monitored through shifts in the dye's fluorescence. The position and nature of substituents on the naphthalimide core can significantly influence its photophysical properties, allowing for the fine-tuning of its absorption and emission characteristics.[1][5]
Performance in Different Polymer Matrices
The selection of the polymer matrix is crucial as it directly impacts the photophysical behavior of the embedded 4-Amino-1,8-naphthalimide. The polarity, rigidity, and permeability of the polymer all play a role in modulating the dye's fluorescence quantum yield, emission wavelength, and lifetime.
Quantitative Data Summary
The following table summarizes the key photophysical parameters of 4-Amino-1,8-naphthalimide in different polymer matrices, based on available literature. For comparison, data for alternative fluorescent dyes, namely Coumarin 6, Nile Red, and a BODIPY derivative, are also included.
| Fluorophore | Polymer Matrix | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference(s) |
| 4-Amino-1,8-naphthalimide | Polymethyl Methacrylate (PMMA) | ~425 | ~508 | Moderate to High | [6] |
| Polystyrene (PS) | Not explicitly found | Not explicitly found | Not explicitly found | ||
| Polyethylene Glycol (PEG) | Not explicitly found | Not explicitly found | Not explicitly found | ||
| Polyvinyl Chloride (PVC) | Not explicitly found | Not explicitly found | Not explicitly found | ||
| Coumarin 6 | Polymethyl Methacrylate (PMMA) | ~458 | ~500 | ~0.85 | |
| Polystyrene (PS) | ~460 | ~505 | ~0.75 | ||
| Nile Red | Polymethyl Methacrylate (PMMA) | ~550 | ~630 | Varies with polarity | |
| Polystyrene (PS) | ~552 | ~635 | Varies with polarity | ||
| BODIPY Derivative | Polymethyl Methacrylate (PMMA) | ~495 | ~515 | ~0.90 |
Comparison with Alternative Fluorophores
While 4-Amino-1,8-naphthalimide offers excellent environmental sensitivity, other fluorescent dyes also present viable alternatives for polymer-based applications.
-
Coumarin 6: This dye exhibits high quantum yields and good photostability. Its fluorescence is also sensitive to the polarity of the polymer matrix.
-
Nile Red: Known for its strong solvatochromism, Nile Red's emission color can range from yellow to deep red depending on the hydrophobicity of its environment. This makes it a powerful probe for studying polymer microenvironments.
-
BODIPY Dyes: This class of dyes is characterized by high absorption coefficients, high fluorescence quantum yields, and sharp emission peaks. They are generally less sensitive to solvent polarity than 4-Amino-1,8-naphthalimide and Nile Red.
Experimental Protocols
The following are generalized protocols for the preparation of dye-doped polymer films and their photophysical characterization. Specific parameters may need to be optimized based on the polymer and dye used.
Preparation of Dye-Doped Polymer Films (Solvent Casting Method)
-
Polymer Solution Preparation: Dissolve the desired polymer (e.g., PMMA, PS) in a suitable solvent (e.g., chloroform, toluene, THF) to a specific concentration (e.g., 10% w/v).
-
Dye Stock Solution: Prepare a stock solution of 4-Amino-1,8-naphthalimide or the alternative dye in a compatible solvent (e.g., DMF, chloroform).
-
Doping the Polymer Solution: Add a calculated volume of the dye stock solution to the polymer solution to achieve the desired dye concentration within the final polymer film.
-
Casting: Pour the dye-doped polymer solution onto a flat, clean substrate (e.g., glass slide, petri dish).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a vacuum oven at a slightly elevated temperature.
-
Film Detachment: Once fully dried, carefully detach the thin polymer film from the substrate.
Photophysical Measurements
-
UV-Vis Absorption Spectroscopy:
-
Mount the dye-doped polymer film in the sample holder of a UV-Vis spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range to determine the absorption maximum (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Place the polymer film in the sample holder of a spectrofluorometer.
-
Excite the sample at or near its absorption maximum.
-
Record the fluorescence emission spectrum to determine the emission maximum (λ_em).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ_F) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent/matrix.
-
Visualized Workflows and Relationships
To illustrate the experimental process and the factors influencing the performance of 4-Amino-1,8-naphthalimide, the following diagrams are provided.
References
A Comparative Guide to One-Photon and Two-Photon Absorption Properties of 4-Amino-1,8-naphthalimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the one-photon and two-photon absorption properties of 4-Amino-1,8-naphthalimide derivatives, a class of fluorescent dyes with significant potential in cellular imaging, sensing, and therapeutics. Understanding their photophysical behavior is crucial for the rational design of novel probes and photosensitizers.
At a Glance: One-Photon vs. Two-Photon Absorption
4-Amino-1,8-naphthalimides are characterized by their yellow color and strong green fluorescence, originating from an intramolecular charge transfer (ICT) from the amino group at the C-4 position to the electron-deficient naphthalimide core.[1] The photophysical properties of these molecules are highly sensitive to the nature of substituents on the naphthalimide structure and the polarity of their environment.[2][3] This sensitivity allows for the fine-tuning of their absorption and emission characteristics for specific applications.
The primary distinction between one-photon absorption (1PA) and two-photon absorption (2PA) lies in the mechanism of electronic excitation. In 1PA, a molecule absorbs a single photon with sufficient energy to transition to an excited state. In 2PA, a molecule simultaneously absorbs two lower-energy photons to reach the same excited state. This fundamental difference leads to distinct advantages for 2PA in biological applications, including deeper tissue penetration, reduced phototoxicity, and localized excitation.
Quantitative Comparison of Photophysical Properties
The following table summarizes key one-photon and two-photon absorption parameters for a selection of 4-Amino-1,8-naphthalimide derivatives, providing a basis for comparing their performance.
| Compound/Derivative | Solvent | One-Photon Absorption Max (λ_1PA) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Two-Photon Absorption Max (λ_2PA) (nm) | Two-Photon Cross-Section (σ_2PA) (GM) | Reference |
| 4-Amino-N-propyl-1,8-naphthalimide | Hexane | 403 | 12,300 | ~780-820 | 20-30 | Theoretical Data |
| 4-Amino-N-propyl-1,8-naphthalimide | Acetonitrile | 415 | 13,500 | ~800-840 | 30-40 | Theoretical Data |
| 4-Amino-N-(4-aminophenyl)-1,8-naphthalimide | Chloroform | 430 | 15,000 | Not Reported | Not Reported | [4] |
| 4-(Piperidinyl)-N-(4-carboxyphenyl)-1,8-naphthalimide | Toluene | 400 | ~14,000 | ~800 | ~50 | [1] |
| 4-(Piperidinyl)-N-(4-carboxyphenyl)-1,8-naphthalimide | Ethanol | 425 | ~15,000 | Not Reported | Not Reported | [1] |
Note: The two-photon absorption data presented is largely based on theoretical calculations due to a scarcity of comprehensive experimental datasets in the literature. GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).
Experimental Protocols
Accurate determination of one-photon and two-photon absorption properties is essential for the evaluation of these compounds. Below are detailed methodologies for these key experiments.
One-Photon Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_1PA) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare stock solutions of the 4-Amino-1,8-naphthalimide derivatives in spectroscopic grade solvents (e.g., hexane, acetonitrile, chloroform, ethanol) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement:
-
Record a baseline spectrum with the cuvettes filled with the pure solvent.
-
Fill the sample cuvette with the sample solution and the reference cuvette with the pure solvent.
-
Scan a range of wavelengths (e.g., 300-600 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
The wavelength at which the highest absorbance is observed is the λ_1PA.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_1PA, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).
-
Two-Photon Absorption Cross-Section Measurement (Two-Photon Excited Fluorescence Method)
Objective: To determine the two-photon absorption cross-section (σ_2PA).
Methodology:
-
Sample Preparation: Prepare solutions of the sample and a reference standard with a known two-photon absorption cross-section (e.g., Rhodamine B or Fluorescein) in the same solvent at similar concentrations.
-
Instrumentation: A mode-locked Ti:sapphire laser providing femtosecond pulses is used as the excitation source. The fluorescence emission is collected at a 90-degree angle to the excitation beam and directed to a spectrometer or a photomultiplier tube.
-
Measurement:
-
The fluorescence intensity of the reference sample is measured as a function of the excitation wavelength.
-
Under identical experimental conditions, the fluorescence intensity of the 4-Amino-1,8-naphthalimide derivative is measured over the same wavelength range.
-
The quadratic dependence of the fluorescence intensity on the excitation power should be confirmed to ensure a two-photon process.
-
-
Data Analysis:
-
The two-photon absorption cross-section of the sample (σ_sample) is calculated using the following equation: σ_sample = σ_ref * (Φ_ref / Φ_sample) * (c_ref / c_sample) * (n_ref / n_sample) * (I_sample / I_ref) where σ is the TPA cross-section, Φ is the fluorescence quantum yield, c is the concentration, n is the refractive index of the solvent, and I is the integrated fluorescence intensity. The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.
-
Visualizing the Processes
To better understand the fundamental concepts and experimental procedures, the following diagrams are provided.
Caption: One-photon vs. Two-photon absorption process.
Caption: Workflow for TPA cross-section measurement.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action of 4-Amino-1,8-Naphthalimide-Based Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthalimide scaffold has emerged as a privileged structure in the design of novel anticancer agents.[1][2][3] Derivatives of 4-amino-1,8-naphthalimide, in particular, have demonstrated significant potential due to their diverse mechanisms of action and promising preclinical and clinical activities.[1][2] Amonafide, a notable example, was the first naphthalimide analog to advance to clinical trials, showcasing excellent antitumor activity against advanced breast cancer.[2] This guide provides an objective comparison of the performance of 4-amino-1,8-naphthalimide-based drugs with alternative anticancer agents, supported by experimental data and detailed methodologies to aid in the validation of their mechanism of action.
Core Mechanisms of Action of 4-Amino-1,8-Naphthalimide Derivatives
4-Amino-1,8-naphthalimide derivatives exert their anticancer effects through multiple pathways, making them a versatile class of compounds. The primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: The planar structure of the 1,8-naphthalimide core allows it to intercalate between DNA base pairs.[1][4] This interaction can alter the DNA's topological structure, subsequently inhibiting the function of enzymes like DNA topoisomerase II, which is crucial for DNA replication and repair.[1][4] Inhibition of topoisomerase II leads to DNA double-strand breaks and ultimately induces apoptosis in cancer cells.[4]
-
PARP Inhibition: Certain 4-amino-1,8-naphthalimide compounds, such as ANI, have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[5] PARP is a key enzyme in the base excision repair pathway for DNA single-strand breaks.[5] By inhibiting PARP, these drugs can potentiate the effects of DNA-damaging agents and radiation, leading to increased cancer cell death.[5]
-
Induction of Apoptosis and Autophagy: Many 4-amino-1,8-naphthalimide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][6] This can be triggered by DNA damage and the inhibition of key survival pathways like the PI3K/Akt signaling pathway.[1] Some derivatives can also induce autophagic cell death.[1][7]
-
Inhibition of Other Cellular Targets: Recent studies have revealed that these compounds can also target other critical cellular machinery. For instance, some derivatives have been found to inhibit the human demethylase FTO (fat mass and obesity-associated protein), which can also contribute to their anticancer activity.[7]
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity of various 4-amino-1,8-naphthalimide derivatives compared to established anticancer drugs across different cancer cell lines.
Table 1: In Vitro Cytotoxicity (GI₅₀/IC₅₀ in µM) of 4-Amino-1,8-Naphthalimide Derivatives and Comparators
| Compound/Drug | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| 4-Amino-1,8-Naphthalimide Derivatives | |||
| Amonafide | MCF-7 (Breast) | ~12 | [8] |
| Compound 3f (3-aminoalkyl substituted) | HeLa (Cervical) | 0.71 | [1] |
| P388D1 (Leukemia) | 0.23 | [1] | |
| Compound 4 (N-containing group at pos 4) | 60 human cancer cell lines (average) | 38.71 (TGI) | [1] |
| Compound 24 (Benzimidazole substituted) | 60 human cancer cell lines (average) | 1.4 | [1] |
| Compound 25 (Benzimidazole substituted) | 60 human cancer cell lines (average) | 1.83 | [1] |
| Compound 28 (Benzothiazole derivative) | Colon & Breast Cancer | 0.3 - 0.8 | [1] |
| Ferrocenyl-naphthalimide 6 | MCF-7 (Breast) | 13 (24h), 5 (72h) | [8] |
| Ferrocenyl-naphthalimide 4 | K562 (Leukemia) | <30 | [8] |
| Compound 3 (Adamantane group) | U87-MG (Glioblastoma) | 11.11 | [4] |
| DBTRG-05MG (Glioblastoma) | 5.58 | [4] | |
| Compound 4 (Arene group) | U87-MG (Glioblastoma) | 30.48 | [4] |
| DBTRG-05MG (Glioblastoma) | 17.32 | [4] | |
| Compound 1 (3-nitro, secondary amine side chain) | A549 (Lung) | 2.8 | [7] |
| A261 | 2.5 | [7] | |
| Compound 7 (tertiary nitrogen, pyridine) | Various cancer cell lines | 1.5 - 4.5 | [7] |
| Standard Anticancer Drugs | |||
| 5-Fluorouracil | 8 common cancer cells (average) | ~193.55 (TGI) | [1] |
| Temozolomide (TMZ) | U87-MG (Glioblastoma) | Comparable to Compound 3 | [4] |
| Melphalan | K-562 (Leukemia) & HUT-78 (Lymphoma) | Comparable to Compound 4b | [6] |
Key Experimental Protocols for Mechanism Validation
Validating the mechanism of action of novel anticancer drugs requires a series of well-defined experiments. Below are detailed protocols for key assays.
Cell Viability and Cytotoxicity Assays (MTT/SRB)
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (GI₅₀) or is lethal to 50% of the cells (IC₅₀).
Methodology:
-
Cell Culture: Culture cancer cells and a variety of non-malignant cells in appropriate media and conditions.[9]
-
Drug Exposure: Seed cells in 96-well plates and expose them to a range of concentrations of the 4-amino-1,8-naphthalimide derivative and standard anticancer drugs.[9][10]
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 562 nm).[8]
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and wash. Solubilize the bound dye and measure the absorbance.
-
-
Data Analysis: Calculate the GI₅₀ or IC₅₀ values for each drug in each cell type.[9]
-
Selectivity Index: Calculate a selectivity index by dividing the IC₅₀ value in non-malignant cells by that in the cancer cells to assess the drug's specificity.[9]
DNA Topoisomerase II Inhibition Assay
Objective: To determine if the drug inhibits the activity of DNA topoisomerase II.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and the 4-amino-1,8-naphthalimide derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed and linear DNA and an increase in the amount of supercoiled DNA.
PARP Inhibition Assay (Immunofluorescence)
Objective: To assess the inhibition of PARP activity in cells treated with the drug.
Methodology:
-
Cell Treatment: Treat cells with the 4-amino-1,8-naphthalimide derivative at various concentrations.
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., gamma-radiation) to activate PARP.[5]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative and permeabilize the cell membranes.
-
Immunostaining: Incubate the cells with a primary antibody against poly(ADP-ribose) (the product of PARP activity), followed by a fluorescently labeled secondary antibody.[5]
-
Microscopy: Visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity in drug-treated cells compared to controls indicates PARP inhibition.[5]
Apoptosis and Cell Cycle Analysis
Objective: To determine if the drug induces apoptosis and/or causes cell cycle arrest.
Methodology:
-
Apoptosis Assays (e.g., Annexin V/PI staining):
-
Treat cells with the drug for a specified time.
-
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Western Blotting:
-
Lyse drug-treated and control cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) and cell cycle regulators (e.g., cyclins, CDKs).
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Fix drug-treated cells and stain with a DNA-binding dye (e.g., PI).
-
Analyze the DNA content of the cells using flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
In Vivo Xenograft Models
Objective: To evaluate the in vivo antitumor efficacy of the drug.
Methodology:
-
Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.[4]
-
Drug Administration: Once tumors are established, treat the mice with the 4-amino-1,8-naphthalimide derivative, a vehicle control, and a standard-of-care drug.
-
Tumor Growth Monitoring: Measure tumor volume and mouse body weight regularly.[4]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizing Mechanisms and Workflows
Signaling Pathway for Apoptosis Induction
Caption: Generalized signaling pathway for apoptosis induction by 4-amino-1,8-naphthalimide drugs.
Experimental Workflow for Mechanism Validation
Caption: Experimental workflow for validating the anticancer mechanism of action.
Conclusion
4-Amino-1,8-naphthalimide-based compounds represent a highly promising class of anticancer drugs with multifaceted mechanisms of action. Their ability to target fundamental cellular processes such as DNA replication and repair, coupled with the induction of programmed cell death, underscores their therapeutic potential. This guide provides a framework for researchers to systematically validate the mechanism of action of novel 4-amino-1,8-naphthalimide derivatives and to objectively compare their efficacy against existing anticancer agents. The detailed experimental protocols and comparative data herein should facilitate the rational design and development of the next generation of naphthalimide-based cancer therapies.
References
- 1. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of naphthalimide analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Guide to 4-Amino-1,8-naphthalimide-Based Fluorescent Sensors: A Statistical Overview of Sensitivity and Selectivity
In the realm of chemical and biological sensing, 4-Amino-1,8-naphthalimide derivatives have emerged as a prominent class of fluorescent probes. Their inherent photophysical properties, including high quantum yields, significant Stokes shifts, and excellent photostability, make them ideal candidates for the development of sensitive and selective sensors.[1][2] These sensors are particularly valuable for detecting a range of analytes, from metal ions to pH fluctuations, with applications spanning environmental monitoring, cellular imaging, and drug development. This guide provides a comparative analysis of the performance of various 4-Amino-1,8-naphthalimide-based sensors, supported by experimental data and detailed protocols.
The sensing mechanism of these probes often relies on a process known as Photoinduced Electron Transfer (PET). In the "off" state, the fluorescence of the naphthalimide fluorophore is quenched by a receptor unit. Upon binding to a target analyte, the PET process is inhibited, leading to a "turn-on" fluorescent signal.[3][4] The selectivity and sensitivity of these sensors are intricately linked to the design of the receptor moiety, which can be tailored to bind specific analytes with high affinity.
Quantitative Comparison of Sensor Performance
The efficacy of a fluorescent sensor is primarily determined by its sensitivity and selectivity. Sensitivity is often quantified by the limit of detection (LOD), which represents the lowest concentration of an analyte that can be reliably detected. Selectivity, on the other hand, refers to the sensor's ability to detect a specific analyte in the presence of other potentially interfering species. The following tables summarize the performance of several 4-Amino-1,8-naphthalimide-based sensors for the detection of various metal ions.
Table 1: Performance of 4-Amino-1,8-naphthalimide Sensors for Zn(II) Detection
| Sensor Name/Description | Limit of Detection (LOD) | Binding Constant (Kd) | Fluorescence Enhancement | Experimental Conditions | Reference |
| Iminodiacetate-functionalized | Not Specified | 4 nM | ~50-fold | pH 7.4 buffered solution | [3][5] |
| Hydrazine-based (Nap-NH2) | 10 nM | KSV = 1.13 x 104 M-1 | Significant "turn-on" | THF solution | [1] |
Table 2: Performance of 4-Amino-1,8-naphthalimide Sensors for Other Metal Ion Detection
| Sensor Name/Description | Target Analyte | Limit of Detection (LOD) | Binding Constant (logβ) | Key Features | Experimental Conditions | Reference |
| Ethylenediamine-substituted | Cu2+ | Sub-ppm concentrations | Not Specified | Fluorescence enhancement | Not Specified | [6] |
| Propylenediamine-substituted | Cu2+ | Sub-ppm concentrations | Not Specified | Fluorescence enhancement | Not Specified | [6] |
| Butanediamine-substituted | Pb2+ | Sub-ppm concentrations | Not Specified | Fluorescence enhancement | Not Specified | [6] |
| Diamino triazine-based (NI-DAT) | Hg2+ | Not Specified | 2:1 stoichiometry | Quenching of emission | Aqueous ethanol (5:1, v/v), pH 7.2 | [7] |
Signaling Pathway and Experimental Workflow
The underlying principles of detection and the methodologies for performance evaluation are crucial for researchers in this field. The following diagrams illustrate a typical signaling pathway for a 4-Amino-1,8-naphthalimide-based sensor and a general workflow for determining its sensitivity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00048J [pubs.rsc.org]
- 3. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- 4-Amino-1,8-naphthalimide-based fluorescent sensor with high selectivity and sensitivity for Zn2 + imaging in living cells [search.isc.ac]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
inter-laboratory comparison of 4-Amino-1,8-naphthalic anhydride synthesis protocols
An Inter-Laboratory Comparison of Synthesis Protocols for 4-Amino-1,8-naphthalic Anhydride
This guide provides a comparative analysis of common laboratory-scale synthesis protocols for this compound, a crucial intermediate in the development of fluorescent dyes, probes, and antitumor agents.[1] The following sections detail the experimental methodologies, present a quantitative comparison of key performance indicators, and visualize the general synthesis workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound can be achieved through various synthetic routes. This guide focuses on three distinct and commonly cited protocols: the reduction of 4-nitro-1,8-naphthalic anhydride, the reaction of 4-azido-1,8-naphthalenedicarboxylic anhydride, and a multi-step synthesis commencing from acenaphthene. A summary of the quantitative data for each protocol is presented in the table below.
| Parameter | Protocol 1: Reduction of 4-Nitro-1,8-naphthalic anhydride | Protocol 2: From 4-Azido-1,8-naphthalenedicarboxylic anhydride | Protocol 3: Three-Step Synthesis from Acenaphthene |
| Starting Material | 4-nitro-1,8-naphthalic anhydride | 4-Azido-1,8-naphthalenedicarboxylic anhydride | Acenaphthene |
| Key Reagents | Palladium on activated carbon, Hydrogen gas | Sodium sulfide | Nitric acid, Glacial acetic acid, Oxidizing agent, SnCl2·2H2O, Conc. HCl |
| Solvent | Acetonitrile | Acetonitrile | Glacial acetic acid, Anhydrous ethanol |
| Reaction Time | 72 hours[2] | 10 hours[2][3] | Nitration: 1h, Oxidation: 5h, Reduction: Not specified |
| Temperature | Room Temperature[2] | 60 °C[2][3] | Nitration: Low temperature, Oxidation & Reduction: Not specified |
| Yield | 98%[2] | 80%[2][3] | Nitration: up to 92.16%, Oxidation: up to 59.49%, Reduction: up to 77.47%[1] |
| Purification Method | Reflux in acetone and filtration through Celite[2] | Precipitation in ice water and filtration[2][3] | Column chromatography (Dichloromethane:methanol gradient)[1] |
Experimental Protocols
Protocol 1: Reduction of 4-Nitro-1,8-naphthalic anhydride
This protocol involves the catalytic hydrogenation of 4-nitro-1,8-naphthalic anhydride.
Methodology:
-
A solution of 4-nitro-1,8-naphthalic anhydride (5.20 mmol) in 165 mL of acetonitrile is prepared in a three-necked round bottom flask.[2]
-
Palladium on activated carbon (0.18 g) is added to the flask.[2]
-
The flask is sealed, evacuated, and the solution is stirred under a hydrogen atmosphere (atmospheric pressure) for 72 hours at room temperature.[2]
-
The reaction mixture is then filtered to remove the catalyst, yielding the crude product.[2]
-
The crude product is purified by refluxing in 250 mL of acetone and filtering while hot. This process is repeated until all the product is dissolved.[2]
-
The combined acetone solution is filtered through Celite, and the solvent is removed via rotary evaporation to yield the purified this compound.[2]
Protocol 2: From 4-Azido-1,8-naphthalenedicarboxylic anhydride
This method utilizes a reaction with sodium sulfide to produce the desired amino compound.
Methodology:
-
4-Azido-1,8-naphthalenedicarboxylic anhydride (7.6 mmol) is dissolved in 100 mL of acetonitrile.[2][3]
-
The reaction mixture is heated to 60 °C and maintained at this temperature for 10 hours.[2][3]
-
After the reaction is complete, the mixture is cooled to room temperature and slowly poured into ice water.[2][3]
-
The resulting precipitate is collected by filtration and dried under vacuum to afford the target product.[2][3]
Protocol 3: Three-Step Synthesis from Acenaphthene
This protocol is a multi-step synthesis involving nitration, oxidation, and subsequent reduction.[1]
Methodology:
-
Step 1: Nitration
-
Acenaphthene (19.48 mmol) is dissolved in 40 mL of glacial acetic acid in a three-necked flask at a low temperature.[1]
-
A mixture of nitric acid and glacial acetic acid (1:1 volume ratio) is slowly added dropwise over 30 minutes.[1]
-
The reaction is maintained at a controlled temperature for 1 hour.[1]
-
The mixture is filtered, and the precipitate is washed with water until neutral to yield the nitrated intermediate.[1]
-
-
Step 2: Oxidation
-
Step 3: Reduction
-
The nitro-naphthalic anhydride intermediate (2.75 mmol) is dissolved in 5 mL of anhydrous ethanol.[1]
-
A solution of SnCl2·2H2O (13.74 mmol) in 2 mL of concentrated HCl is prepared and added to the reaction mixture.[1]
-
The resulting mixture is stirred to complete the reduction.
-
The product is purified by column chromatography using a dichloromethane:methanol gradient.[1]
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for synthesis and purification.
References
Long-Term Stability of 4-Amino-1,8-naphthalimide Probes: A Comparative Guide for Biological Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success, particularly in long-term studies. The stability of a probe within a complex biological environment dictates the reliability and reproducibility of the data obtained. This guide provides a comprehensive evaluation of the long-term stability of 4-Amino-1,8-naphthalimide probes in biological samples, comparing their performance with common alternatives such as BODIPY, rhodamine, and cyanine dyes.
Introduction to 4-Amino-1,8-naphthalimide Probes
4-Amino-1,8-naphthalimide and its derivatives are a class of fluorescent dyes characterized by a naphthalimide core functionalized with an amino group at the C-4 position. These probes are widely utilized in biological research due to their favorable photophysical properties, including large Stokes shifts, high fluorescence quantum yields, and sensitivity to the local microenvironment.[1][2] Their applications range from sensing ions and small molecules to cellular imaging and as components of more complex biosensors.[3][4]
Comparative Evaluation of Long-Term Stability
The long-term stability of a fluorescent probe in a biological sample is influenced by two primary factors: photostability (resistance to light-induced degradation) and chemical stability (resistance to degradation in the chemical environment of the sample).
Photostability
Photostability is a crucial parameter for applications involving prolonged or repeated exposure to excitation light, such as time-lapse microscopy. While many studies qualitatively describe 4-Amino-1,8-naphthalimide probes as having "outstanding" or "excellent" photostability, quantitative, side-by-side comparisons with other popular dye classes under standardized conditions are limited in the published literature.[2] The table below summarizes the generally reported photostability characteristics of 4-Amino-1,8-naphthalimide probes and their common alternatives.
| Probe Family | Reported Photostability Characteristics | Key Considerations |
| 4-Amino-1,8-naphthalimide | Generally described as having high photostability.[2] Specific derivatives have been noted for their suitability in long-term imaging. | Photostability can be influenced by the substituents on the naphthalimide core and the probe's microenvironment. |
| BODIPY Dyes | Known for their high photostability and resistance to photobleaching. They often exhibit a higher total photon output before bleaching compared to many other dyes. | Some BODIPY derivatives can be susceptible to oxidation. |
| Rhodamine Dyes | Generally possess good photostability, making them suitable for many imaging applications. | Photostability can vary significantly between different rhodamine derivatives. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Photostability is variable. Cy5, for instance, is known to be susceptible to photobleaching, which can be influenced by the local chemical environment. | Can be prone to ozone-mediated degradation and their stability is often dependent on the conjugation partner. |
Chemical Stability
The chemical stability of a probe determines its longevity in the complex milieu of a biological sample, which may contain various enzymes, reactive species, and fluctuations in pH. A derivative of 4-N,N-dimethylamino-1,8-naphthalimide has been reported to have greater chemical stability under a wide range of conditions compared to related phthalimide dyes, which are prone to hydrolysis at high pH.[5][6]
| Probe Family | Reported Chemical Stability Characteristics | Key Considerations |
| 4-Amino-1,8-naphthalimide | Derivatives have shown enhanced stability against hydrolysis compared to some other imide-based dyes.[5][6] | Stability can be pH-dependent and influenced by specific substituents. |
| BODIPY Dyes | Generally exhibit good chemical stability. | Stability can be affected by strong acidic or basic conditions. |
| Rhodamine Dyes | Generally stable under physiological conditions. | Some derivatives can exist in a non-fluorescent spirolactam form, the equilibrium of which can be influenced by the environment. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Stability can be a concern, with susceptibility to degradation by various chemical agents. | Conjugation to biomolecules can sometimes influence their chemical stability. |
Experimental Protocols
To facilitate direct and quantitative comparison of probe stability, detailed experimental protocols are provided below. These protocols are designed to be adaptable to specific experimental needs and instrumentation.
Protocol 1: Comparative Photostability Assessment in Live Cells
This protocol describes a method to quantify and compare the photobleaching rates of different fluorescent probes in a live-cell environment using time-lapse confocal microscopy.
Materials:
-
Live cells cultured on glass-bottom imaging dishes
-
4-Amino-1,8-naphthalimide probe and other probes for comparison (BODIPY, rhodamine, cyanine)
-
Live-cell imaging medium
-
Confocal laser scanning microscope with environmental control (temperature, CO2)
Procedure:
-
Cell Preparation and Staining:
-
Plate cells on glass-bottom dishes and culture to the desired confluency.
-
Prepare working solutions of each fluorescent probe in live-cell imaging medium at a concentration that provides a good signal-to-noise ratio without causing immediate cytotoxicity.
-
Incubate the cells with the respective probe solutions for the optimal duration as determined by preliminary experiments.
-
Wash the cells gently with pre-warmed imaging medium to remove any unbound probe.
-
-
Microscope Setup and Image Acquisition:
-
Place the imaging dish on the microscope stage within the environmental chamber set to 37°C and 5% CO2.
-
For each probe, use the appropriate laser line and filter set for excitation and emission.
-
Adjust the laser power, detector gain, and pinhole settings to obtain a clear image with a good signal-to-noise ratio, ensuring the initial fluorescence intensity is not saturating the detector. Crucially, use the same imaging settings (laser power, exposure time, etc.) for all probes to ensure a fair comparison.
-
Select a region of interest (ROI) within a representative cell for each probe.
-
-
Photobleaching and Data Acquisition:
-
Acquire a pre-bleach image of the ROI.
-
Perform a time-lapse acquisition of the ROI, continuously exposing it to the excitation laser. Acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region outside the cell.
-
Normalize the fluorescence intensity at each time point to the initial pre-bleach intensity.
-
Plot the normalized fluorescence intensity as a function of time for each probe.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (t₁/₂) for each probe. A longer half-life indicates greater photostability.
-
Protocol 2: Long-Term Chemical Stability Assessment in Biological Fluids
This protocol outlines a method to evaluate the chemical stability of fluorescent probes over an extended period in a biologically relevant fluid, such as serum or cell culture medium.
Materials:
-
4-Amino-1,8-naphthalimide probe and other probes for comparison
-
Human serum or cell culture medium (supplemented with fetal bovine serum, if appropriate)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each fluorescent probe in a suitable solvent (e.g., DMSO).
-
Spike the biological fluid (serum or cell culture medium) with each probe to a final concentration that yields a measurable fluorescence signal. Prepare a sufficient volume for measurements at multiple time points.
-
As a control, prepare parallel samples of each probe in PBS.
-
-
Incubation:
-
Aliquot the probe-spiked biological fluid and PBS into separate, sealed tubes for each time point to avoid repeated freeze-thaw cycles.
-
Incubate the tubes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one aliquot for each probe and condition.
-
Measure the fluorescence intensity of each sample using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
For each probe, normalize the fluorescence intensity at each time point to the initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of time for each probe in both the biological fluid and PBS.
-
A slower decay in fluorescence intensity indicates greater chemical stability. Comparing the decay rates in the biological fluid to those in PBS can help distinguish between general chemical degradation and degradation specifically mediated by components of the biological matrix.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key workflows and a representative signaling pathway where these probes might be employed.
Conclusion
4-Amino-1,8-naphthalimide probes offer a versatile platform for biological sensing and imaging, with many derivatives exhibiting favorable stability profiles. However, the selection of an appropriate fluorescent probe for long-term studies requires careful consideration of both photostability and chemical stability in the specific biological context. While direct, comprehensive comparative data is not always available, the provided protocols offer a framework for researchers to empirically determine the most suitable probe for their experimental needs. By performing such head-to-head comparisons, researchers can ensure the acquisition of robust and reliable data in their long-term biological investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-1,8-naphthalic anhydride: A Guide for Laboratory Professionals
Researchers and scientists handling 4-Amino-1,8-naphthalic anhydride must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, and its disposal is regulated. Improper handling can lead to health risks and environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved P2 (EN 143) respirator cartridge or higher. | To prevent inhalation of harmful dust. |
| Protective Clothing | A standard laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Protocol 1: Collection and Storage of Waste
-
Container Selection : Choose a container that is chemically compatible with this compound and is in good condition with a secure, tightly sealing lid. High-density polyethylene (HDPE) containers are a suitable option.
-
Labeling : Clearly label the waste container as "HAZARDOUS WASTE". The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
Protocol 2: Management of Spills
In the event of a small, manageable spill within a controlled laboratory environment, follow these steps:
-
Immediate Response : Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Containment : Prevent the further spread of the spilled material. Avoid creating dust.
-
Cleanup : Carefully sweep up the spilled solid using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[2][3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste in the same container.
-
Final Disposal : Seal the hazardous waste container and store it as described in Protocol 1, awaiting pickup by a licensed waste disposal service.[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is the responsibility of the chemical waste generator to classify the waste accurately and ensure its disposal complies with all federal, state, and local regulations.[3] In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR Part 261.3.[3] Always consult your institution's specific waste management policies and your local regulatory authorities for complete and accurate guidance.
References
Personal protective equipment for handling 4-Amino-1,8-naphthalic anhydride
Essential Safety and Handling Guide for 4-Amino-1,8-naphthalic anhydride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing health risks.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also suspected of causing cancer and can be harmful if swallowed, inhaled, or in contact with skin.[1][2]
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Given these hazards, it is imperative to use the recommended personal protective equipment (PPE) and follow strict handling and disposal protocols.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects against dust particles and potential splashes, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[1][2][3][4][5] | Prevents direct skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with P2 cartridges (EN 143).[2] | Minimizes the inhalation of the powdered chemical, which can cause respiratory tract irritation.[4] |
Always ensure that an eyewash station and a safety shower are readily accessible in the work area.[3][4]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety.
Step-by-Step Handling and Storage Procedures
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6] Confirm that all required PPE is correctly worn.
-
Handling :
-
Storage :
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly sealed to protect it from moisture.[4][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
The storage area should be secure and accessible only to authorized personnel.[6][7]
-
Emergency First Aid Procedures
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][7]
-
In Case of Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[1][5][7]
-
If Inhaled : Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, contact a poison control center or a doctor.[1][6][7]
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Waste Disposal Plan
-
Collection : All waste materials, including contaminated PPE and any unused product, should be collected in a clearly labeled, sealed container.
-
Disposal : Dispose of the chemical waste in accordance with all local, regional, and national environmental regulations.[7] Do not dispose of it down the drain or with regular trash. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 6492-86-0[1][2][9] |
| EC Number | 229-372-4[1][2][9] |
| Molecular Formula | C₁₂H₇NO₃[2] |
| Molecular Weight | 213.19 g/mol [2] |
| Physical State | Powder[2] |
Workflow for Safe Handling
The diagram below outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-氨基-1,8-萘二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
